molecular formula C6H11NO2 B2417809 N-hydroxycyclopentanecarboxamide CAS No. 64214-51-3

N-hydroxycyclopentanecarboxamide

Cat. No.: B2417809
CAS No.: 64214-51-3
M. Wt: 129.159
InChI Key: UJWWRLYXVMPKEU-UHFFFAOYSA-N
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Description

N-hydroxycyclopentanecarboxamide is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.159. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxycyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(7-9)5-3-1-2-4-5/h5,9H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWWRLYXVMPKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64214-51-3
Record name N-hydroxycyclopentanecarboxamide
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Foundational & Exploratory

N-hydroxycyclopentanecarboxamide chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxycyclopentanecarboxamide is a chemical compound of interest within the broader class of hydroxamic acids, which are known for their diverse biological activities. This technical guide provides a summary of the available chemical and physical properties of this compound. Due to a notable scarcity of published experimental data for this specific molecule, this document primarily relies on computed and predicted properties. A general synthetic approach is proposed based on established methods for hydroxamic acid synthesis. Currently, there is no available information regarding the experimental protocols for its synthesis or its biological activity and associated signaling pathways.

Chemical Properties and Identifiers

This compound is a cyclic hydroxamic acid. Its core structure consists of a cyclopentanecarboxamide backbone with a hydroxyl group attached to the amide nitrogen.

PropertyValueSource
Molecular Formula C6H11NO2PubChemLite[1]
Molecular Weight 129.16 g/mol PubChemLite[1]
IUPAC Name This compoundPubChemLite[1]
CAS Number Not available
SMILES O=C(C1CCCC1)NOPubChemLite[1]
InChI InChI=1S/C6H11NO2/c8-6(7-9)5-3-1-2-4-5/h5,9H,1-4H2,(H,7,8)PubChemLite[1]
InChIKey UJWWRLYXVMPKEU-UHFFFAOYSA-NPubChemLite[1]

Physicochemical Properties (Predicted)

PropertyPredicted ValueSource
XlogP 0.6PubChemLite[1]
Hydrogen Bond Donor Count 2PubChemLite[1]
Hydrogen Bond Acceptor Count 2PubChemLite[1]
Rotatable Bond Count 1PubChemLite[1]
Topological Polar Surface Area 49.3 ŲPubChemLite[1]
Monoisotopic Mass 129.07898 DaPubChemLite[1]

Proposed Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not documented in the reviewed literature. However, a general and widely used method for the synthesis of hydroxamic acids involves the reaction of an ester with hydroxylamine, typically in the presence of a base. A proposed synthetic route for this compound is outlined below.

Reaction Scheme:

G reagents + NH2OH·HCl, Base (e.g., KOH or NaOH) Solvent (e.g., Methanol) end This compound reagents->end start Cyclopentanecarboxylic acid methyl ester start->reagents

Proposed Synthesis Workflow

Experimental Protocol (General Procedure):

  • Esterification: Cyclopentanecarboxylic acid is first converted to its corresponding methyl or ethyl ester. This can be achieved through Fischer esterification by refluxing the carboxylic acid with an excess of the alcohol (methanol or ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • Hydroxamic Acid Formation: The resulting cyclopentanecarboxylic acid ester is then reacted with a solution of hydroxylamine. Typically, hydroxylamine hydrochloride is used, and a base such as potassium hydroxide or sodium hydroxide is added to generate the free hydroxylamine in situ. The reaction is usually carried out in a solvent like methanol and may require heating to proceed to completion.

  • Workup and Purification: After the reaction is complete, the mixture is typically acidified to precipitate the hydroxamic acid. The crude product can then be purified by recrystallization from a suitable solvent.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound, including reaction times, temperatures, and purification methods.

Spectral Data (Anticipated)

No experimental spectral data for this compound has been found. However, based on its structure and data from related compounds, the following characteristic signals can be anticipated:

¹H NMR:

  • Signals in the aliphatic region (approx. 1.5-2.5 ppm) corresponding to the protons of the cyclopentyl ring.

  • A broad singlet corresponding to the N-H proton of the hydroxamic acid group.

  • A broad singlet corresponding to the O-H proton of the hydroxamic acid group.

¹³C NMR:

  • A signal for the carbonyl carbon (C=O) in the range of 165-175 ppm.[2]

  • Signals for the carbons of the cyclopentyl ring in the aliphatic region.

IR Spectroscopy:

  • A characteristic C=O stretching vibration for the amide carbonyl group, expected around 1630-1680 cm⁻¹.[2]

  • A broad O-H stretching band around 3200-3400 cm⁻¹.

  • An N-H stretching band, which may be broad and overlap with the O-H stretch.

Mass Spectrometry:

  • The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (129.16 g/mol ).

Biological Activity and Signaling Pathways

There is currently no published information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. The broader class of hydroxamic acids is known to exhibit a wide range of biological effects, most notably as inhibitors of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Further research would be required to determine if this compound possesses similar activities.

Conclusion

This compound remains a poorly characterized compound. While its basic chemical identity is established through its molecular formula and structure, a significant gap exists in the experimental data concerning its physicochemical properties, spectral characterization, and biological function. The information presented in this guide is largely based on computational predictions and analogies to related compounds. Experimental investigation is critically needed to validate these predictions and to explore the potential applications of this molecule in research and drug development.

References

An In-depth Technical Guide to the Synthesis of N-hydroxycyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for N-hydroxycyclopentanecarboxamide, a molecule of interest in medicinal chemistry and drug development. The following sections detail the core synthetic strategies, provide representative experimental protocols, and present quantitative data to aid in the selection and optimization of the most suitable manufacturing process.

Core Synthesis Strategies

The synthesis of this compound typically commences from cyclopentanecarboxylic acid. The primary challenge lies in the efficient formation of the amide bond between the carboxylic acid and hydroxylamine. Two principal strategies are commonly employed:

  • Direct Coupling of Cyclopentanecarboxylic Acid with Hydroxylamine: This approach involves the activation of the carboxylic acid moiety to facilitate nucleophilic attack by hydroxylamine. Various coupling reagents can be utilized for this activation step.

  • Esterification followed by Hydroxylaminolysis: This two-step process involves the initial conversion of cyclopentanecarboxylic acid to a more reactive ester derivative. The resulting ester is then treated with hydroxylamine to yield the desired this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key synthesis routes, along with tabulated quantitative data for easy comparison.

Route 1: Direct Coupling using a Carbodiimide Reagent

This method utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), to facilitate the amide bond formation.

Experimental Protocol:

  • Activation: To a solution of cyclopentanecarboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)), is added N-hydroxysuccinimide (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). The reaction mixture is stirred at room temperature for 1-2 hours to form the active ester intermediate.

  • Hydroxylamine Addition: A solution of hydroxylamine hydrochloride (1.5 eq) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.6 eq), in the same solvent is then added dropwise to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Quantitative Data:

ParameterValue
Typical Yield 60-80%
Reaction Time 12-24 hours
Reaction Temperature Room Temperature
Key Reagents Cyclopentanecarboxylic acid, EDC, NHS, Hydroxylamine HCl, TEA

Logical Workflow for Direct Coupling:

G cluster_activation Activation Step cluster_coupling Coupling Step Cyclopentanecarboxylic_Acid Cyclopentanecarboxylic_Acid Active_Ester Active Ester Intermediate Cyclopentanecarboxylic_Acid->Active_Ester EDC, NHS EDC_NHS EDC / NHS N_Hydroxycyclopentanecarboxamide This compound Active_Ester->N_Hydroxycyclopentanecarboxamide Hydroxylamine, TEA Hydroxylamine Hydroxylamine

Caption: Direct coupling of cyclopentanecarboxylic acid with hydroxylamine.

Route 2: Synthesis via Methyl Ester Intermediate

This route involves the conversion of the carboxylic acid to its corresponding methyl ester, followed by reaction with hydroxylamine.

Experimental Protocol:

  • Esterification: Cyclopentanecarboxylic acid (1.0 eq) is dissolved in methanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid (e.g., 5 mol%), is added. The mixture is heated to reflux and stirred for 4-8 hours. The reaction is monitored by TLC until the starting material is consumed.

  • Ester Isolation: The methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl cyclopentanecarboxylate, which can often be used in the next step without further purification.

  • Hydroxylaminolysis: The methyl cyclopentanecarboxylate (1.0 eq) is dissolved in a mixture of methanol and a solution of hydroxylamine. The hydroxylamine solution can be prepared by mixing hydroxylamine hydrochloride (2.0-3.0 eq) with a base such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq) in methanol.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for 2-6 hours. The formation of the product can be monitored by TLC.

  • Work-up and Purification: The reaction mixture is neutralized with a dilute acid (e.g., 1M HCl) and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Quantitative Data:

ParameterValue
Typical Overall Yield 70-90%
Esterification Time 4-8 hours
Hydroxylaminolysis Time 2-6 hours
Reaction Temperature Reflux (Esterification), RT to 50°C (Hydroxylaminolysis)
Key Reagents Cyclopentanecarboxylic acid, Methanol, H₂SO₄, Hydroxylamine HCl, NaOH

Experimental Workflow for Synthesis via Ester Intermediate:

G Start Cyclopentanecarboxylic Acid Ester Methyl Cyclopentanecarboxylate Start->Ester Methanol, H₂SO₄ (cat.) Reflux Product This compound Ester->Product Hydroxylamine, NaOH Methanol

Caption: Two-step synthesis via a methyl ester intermediate.

Conclusion

Both presented routes offer viable pathways for the synthesis of this compound. The choice of method will depend on factors such as the availability of reagents, desired purity, and scalability of the process. The direct coupling method is more atom-economical, while the two-step esterification route may offer higher overall yields and easier purification in some cases. The provided protocols and data serve as a foundational guide for researchers to develop a robust and efficient synthesis for this important molecule.

N-hydroxycyclopentanecarboxamide: An In-depth Technical Guide on the Inferred Mechanism of Action as a Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Core Mechanism of Action: Histone Deacetylase Inhibition

N-hydroxycyclopentanecarboxamide, as a hydroxamic acid derivative, is predicted to function as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from the ε-amino group of lysine residues on histones and other non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[1]

The core of the inhibitory action of hydroxamic acids lies in the chelation of the zinc ion (Zn²⁺) present in the active site of class I, II, and IV HDACs.[3][4] The hydroxamic acid moiety (-CONHOH) of this compound is believed to bind to this zinc ion, effectively blocking the catalytic activity of the enzyme.[3] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed and transcriptionally active chromatin structure.[1] Consequently, the expression of previously silenced genes, including tumor suppressor genes, can be reactivated.[5][6]

HDAC_Inhibition cluster_0 HDAC Active Site HDAC Histone Deacetylase (HDAC) Zinc Zn²⁺ Ion Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylation This compound This compound (Hydroxamic Acid Moiety) This compound->Zinc Chelation Acetylated_Histone Acetylated Histone Acetylated_Histone->HDAC Substrate Transcriptional_Repression Transcriptional Repression Deacetylated_Histone->Transcriptional_Repression

Signaling Pathways Modulated by HDAC Inhibition

The inhibition of HDACs by compounds like this compound can trigger a cascade of downstream events, primarily leading to cell cycle arrest and apoptosis in cancer cells. These effects are mediated through the altered expression of key regulatory proteins.

Cell Cycle Arrest

HDAC inhibitors are known to induce cell cycle arrest, often at the G1/S or G2/M phase transitions.[7] A key player in this process is the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1). HDAC inhibition leads to the hyperacetylation of histones in the promoter region of the p21 gene, causing its transcriptional activation.[4] Increased levels of p21 protein then inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby halting cell division.[4]

Cell_Cycle_Arrest HDACi This compound (HDAC Inhibitor) HDAC HDAC HDACi->HDAC Inhibits Histone_Acetylation Histone Hyperacetylation p21_Gene p21 Gene Promoter HDAC->p21_Gene Deacetylates (Represses) Histone_Acetylation->p21_Gene Activates p21_Expression p21 Expression ↑ p21_Gene->p21_Expression CDK Cyclin-Dependent Kinases (CDKs) p21_Expression->CDK Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21_Expression->Cell_Cycle_Arrest Cell_Cycle_Progression Cell Cycle Progression CDK->Cell_Cycle_Progression Promotes

Apoptosis Induction

HDAC inhibitors can induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]

  • Intrinsic Pathway: HDAC inhibition can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.[8] An increased ratio of pro- to anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases (e.g., caspase-9 and caspase-3), culminating in apoptosis.[9]

  • Extrinsic Pathway: HDAC inhibitors can upregulate the expression of death receptors (e.g., Fas, TRAIL receptors) on the cell surface, sensitizing cancer cells to apoptosis initiated by their respective ligands.

Furthermore, HDAC inhibitors can induce the acetylation of non-histone proteins, including the tumor suppressor p53. Acetylation of p53 can enhance its stability and transcriptional activity, leading to the expression of pro-apoptotic target genes.[4]

Apoptosis_Induction HDACi This compound (HDAC Inhibitor) HDAC HDAC HDACi->HDAC Inhibits Gene_Expression Altered Gene Expression HDACi->Gene_Expression p53_Acetylation p53 Acetylation ↑ HDACi->p53_Acetylation Bcl2_Family ↑ Pro-apoptotic (Bax) ↓ Anti-apoptotic (Bcl-2) Gene_Expression->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis p53_Activity p53 Activity ↑ p53_Acetylation->p53_Activity p53_Activity->Bcl2_Family

Quantitative Data for Representative Hydroxamic Acid-Based HDAC Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of well-characterized hydroxamic acid-based HDAC inhibitors against various HDAC isoforms and cancer cell lines. This data provides a benchmark for the potential potency of this compound.

CompoundTargetIC50 (nM)Cell LineIC50 (nM)
Trichostatin A (TSA) HDAC1~20Breast Cancer (MCF-7, etc.)26.4 - 308.1
HDAC3~20
HDAC4~20
HDAC6~20
HDAC10~20
Vorinostat (SAHA) HDAC110Prostate Cancer (LNCaP)~2500-7500
HDAC320Breast Cancer (MCF-7)750
4-Phenylbutyric acid hydroxamate HDAC (HeLa extract)~50,000

Data compiled from various sources.[5][10][11][12]

Experimental Protocols

The characterization of a putative HDAC inhibitor like this compound involves a series of in vitro and cell-based assays.

In Vitro HDAC Activity Assay

Objective: To determine the direct inhibitory effect of the compound on HDAC enzyme activity.

Methodology:

  • Reagents: Purified recombinant human HDAC enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developer solution (containing a protease like trypsin and a potent HDAC inhibitor like TSA to stop the reaction), and the test compound.

  • Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound at various concentrations. c. Initiate the reaction by adding the fluorogenic substrate. d. Incubate at 37°C for a defined period (e.g., 30-60 minutes). e. Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule. f. Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of This compound Start->Prepare_Reagents Plate_Setup Add HDAC Enzyme, Buffer, and Compound to 96-well Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add Fluorogenic Substrate Plate_Setup->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Add Developer Solution Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence Stop_Reaction->Measure_Fluorescence Analyze_Data Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Western Blot Analysis of Histone Acetylation

Objective: To assess the effect of the compound on the acetylation status of histones in cultured cells.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) and treat with varying concentrations of this compound for a specific duration (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and extract total protein or nuclear proteins.

  • Protein Quantification: Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3, β-actin) to determine the relative increase in histone acetylation.

Cell Viability and Apoptosis Assays

Objective: To evaluate the cytotoxic and pro-apoptotic effects of the compound on cancer cells.

Methodology:

  • Cell Viability Assay (e.g., MTT, CellTiter-Glo): a. Seed cancer cells in a 96-well plate and treat with a range of concentrations of this compound. b. After a set incubation period (e.g., 48-72 hours), add the viability reagent. c. Measure the absorbance or luminescence, which is proportional to the number of viable cells. d. Calculate the IC50 value for cell growth inhibition.

  • Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): a. Treat cells with the compound as described above. b. Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (a fluorescent dye that enters dead cells). c. Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

Conclusion

While direct experimental evidence for this compound is currently lacking, its chemical structure strongly suggests a mechanism of action centered on the inhibition of histone deacetylases. This guide provides a comprehensive overview of this inferred mechanism, the associated signaling pathways, and the standard experimental procedures used to characterize such compounds. The provided data for analogous molecules serves as a valuable reference for predicting the potential biological activity of this compound. Further research is warranted to specifically elucidate the pharmacological profile of this compound.

References

Spectroscopic Profile of N-hydroxycyclopentanecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-hydroxycyclopentanecarboxamide, a molecule of interest in various research and development endeavors. Due to the limited availability of experimental data in public databases, this guide combines available experimental information for structurally related compounds with predicted data from reliable computational sources to offer a detailed spectroscopic profile. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that where experimental data for the specific molecule was not available, predicted values from reputable chemical databases have been included and are duly noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5 - 9.5br s1HN-H
~7.0 - 7.5br s1HO-H
~2.5 - 2.7m1HCH
~1.5 - 1.9m8HCH₂

Note: Predicted data is based on computational models and should be confirmed with experimental data.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~170 - 175C=O
~45 - 50CH
~30 - 35CH₂
~25 - 30CH₂

Note: Predicted data is based on computational models and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for a Structurally Related Compound (cis-3-hydroxycyclopentanecarboxamide)

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H Stretch (Alcohol)
~3200Strong, BroadN-H Stretch (Amide)
~2950MediumC-H Stretch (Aliphatic)
~1640StrongC=O Stretch (Amide I)
~1560StrongN-H Bend (Amide II)

Source: NIST Chemistry WebBook.[1] This data is for a related compound and should be used as a reference.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
130.08[M+H]⁺
113.08[M-NHOH]⁺
85.06[M-C(=O)NHOH]⁺

Note: Predicted fragmentation patterns are based on computational models and should be confirmed with experimental data.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution into a clean NMR tube using a pipette. The solution height should be approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Standard parameters usually include a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum and determine their multiplicities.

    • Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample (solid)

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • The mixture should be a fine, homogeneous powder.

    • Place a small amount of the mixture into the pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Vials

  • Micropipettes

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (typically in the µg/mL to ng/mL range) in a suitable solvent.

    • The solvent should be compatible with the ionization technique being used.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration compound.

    • Set the parameters for the ion source (e.g., spray voltage, capillary temperature for ESI).

    • Set the parameters for the mass analyzer (e.g., mass range, scan speed).

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum. For fragmentation analysis, a tandem mass spectrometry (MS/MS) experiment can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and a generalized experimental workflow for obtaining the spectroscopic data.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment

Caption: Logical workflow for the spectroscopic analysis of this compound.

Experimental_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry NMR_Sample_Prep Dissolve Sample in Deuterated Solvent NMR_Acquisition Acquire ¹H & ¹³C Spectra NMR_Sample_Prep->NMR_Acquisition NMR_Processing Process & Analyze Data NMR_Acquisition->NMR_Processing Final_Report Comprehensive Spectroscopic Report NMR_Processing->Final_Report IR_Sample_Prep Prepare KBr Pellet or Thin Film IR_Acquisition Acquire IR Spectrum IR_Sample_Prep->IR_Acquisition IR_Processing Identify Functional Groups IR_Acquisition->IR_Processing IR_Processing->Final_Report MS_Sample_Prep Prepare Dilute Solution MS_Acquisition Acquire Mass Spectrum (MS & MS/MS) MS_Sample_Prep->MS_Acquisition MS_Processing Analyze Molecular Ion & Fragmentation MS_Acquisition->MS_Processing MS_Processing->Final_Report Start This compound Sample Start->NMR_Sample_Prep Start->IR_Sample_Prep Start->MS_Sample_Prep

Caption: Generalized experimental workflow for obtaining spectroscopic data.

References

The Biological Landscape of N-hydroxycyclopentanecarboxamide: An Inquiry into a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are increasingly interested in novel chemical entities that could serve as scaffolds for new therapeutic agents. N-hydroxycyclopentanecarboxamide represents one such molecule, combining the structural features of a cyclopentane ring and a hydroxamic acid moiety. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in our understanding of its specific biological activities.

Currently, there is a lack of published data detailing the biological effects, mechanism of action, or therapeutic potential of this compound. Chemical repositories like PubChem list the compound, but do not contain any associated bioactivity information or scholarly articles. This suggests that the compound may be a novel entity that has not yet been extensively studied or that research involving it has not been publicly disclosed.

Despite the absence of direct data, the structural components of this compound—the cyclopentane ring and the N-hydroxy-carboxamide functional group—are present in numerous biologically active molecules. By examining the activities of these related compounds, we can infer potential areas of investigation for this compound.

Potential Biological Activities Based on Structural Analogs

The N-hydroxy-carboxamide functional group is a well-known zinc-binding moiety and is a key feature in a class of compounds known as hydroxamic acids. These compounds are notable for their ability to inhibit metalloenzymes, particularly histone deacetylases (HDACs). Several N-hydroxy-carboxamide derivatives have been investigated for a range of therapeutic applications.

Similarly, the cyclopentane ring is a common scaffold in a variety of biologically active compounds, contributing to their conformational rigidity and lipophilicity, which can influence their binding to biological targets.

Based on the activities of these related classes of compounds, potential, yet unproven, biological activities for this compound could include:

  • Anticancer Activity: Many N-hydroxy-carboxamide derivatives are potent HDAC inhibitors, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

  • Anti-inflammatory Activity: Some hydroxamic acids have shown anti-inflammatory properties by inhibiting enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs).

  • Antimicrobial Activity: The chelation of essential metal ions by the hydroxamic acid group can disrupt microbial growth, suggesting potential antibacterial and antifungal properties.

Quantitative Data from Related Compound Classes

To provide a context for potential efficacy, the following table summarizes quantitative data for various N-hydroxy-carboxamide and cyclopentanecarboxamide derivatives from existing literature. It is crucial to note that this data does not represent the activity of this compound itself but is provided for comparative purposes.

Compound ClassRepresentative Compound(s)Biological ActivityQuantitative Data (IC₅₀/MIC)Reference
N-Benzimidazole-Derived Carboxamides N-methyl-substituted derivativesAntiproliferative (MCF-7 cell line)IC₅₀ = 3.1 μM[1][2]
Cyano-substituted derivativesAntiproliferativeIC₅₀ = 1.2-5.3 μM[1][2]
Compound 8Antibacterial (E. faecalis)MIC = 8 μM[1][2]
1-Phenylcyclopropane Carboxamide Derivatives Various derivativesAntiproliferative (U937 cell line)Effective inhibition reported[3]
Coumarin-3-Carboxamide Derivatives 4-fluoro and 2,5-difluoro benzamide derivativesAnticancer (HepG2 and HeLa cell lines)IC₅₀ = 0.39–4.85 μM[4]
Arylcarboxamide Derivatives Naphthamide derivativesAnti-tubercular (M. tb)MIC = 6.55-7.11 μM[5]

Experimental Protocols for Evaluating Related Compounds

The following are generalized experimental protocols commonly used to assess the biological activities of N-hydroxy-carboxamide and cyclopentanecarboxamide derivatives. These methods would be applicable to the future study of this compound.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, U937) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antibacterial Susceptibility Testing (Broth Microdilution Method)
  • Bacterial Culture: Bacterial strains (e.g., E. faecalis, M. tuberculosis) are grown in appropriate broth media to a specific optical density.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathway Involvement

Given that a common mechanism of action for N-hydroxy-carboxamides is HDAC inhibition, a potential signaling pathway that this compound could modulate is the HDAC-mediated regulation of gene expression.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus NHC This compound (Hypothetical) HDAC Histone Deacetylase (HDAC) NHC->HDAC Inhibits Ac Acetyl Groups HDAC->Ac Removes Histones Histones Ac->Histones Acetylation Chromatin Chromatin Histones->Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical mechanism of this compound as an HDAC inhibitor.

Experimental Workflow for Preliminary Biological Screening

The following diagram outlines a logical workflow for the initial biological evaluation of this compound.

Experimental_Workflow Start This compound Synthesis & Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer & Normal Cell Lines) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution against Bacteria & Fungi) Start->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (e.g., HDAC, COX, LOX) Start->Enzyme_Inhibition Hit_Identified_Cyto Hit Identified (Selective Cytotoxicity) Cytotoxicity->Hit_Identified_Cyto No_Activity No Significant Activity Cytotoxicity->No_Activity Hit_Identified_Micro Hit Identified (Antimicrobial Activity) Antimicrobial->Hit_Identified_Micro Antimicrobial->No_Activity Hit_Identified_Enzyme Hit Identified (Enzyme Inhibition) Enzyme_Inhibition->Hit_Identified_Enzyme Enzyme_Inhibition->No_Activity Further_Studies Mechanism of Action Studies, In Vivo Models Hit_Identified_Cyto->Further_Studies Hit_Identified_Micro->Further_Studies Hit_Identified_Enzyme->Further_Studies

Caption: A proposed workflow for the initial biological screening of this compound.

Conclusion

While this compound remains an uncharacterized molecule in the public scientific domain, its structural motifs suggest a strong potential for biological activity. Based on the known pharmacology of related N-hydroxy-carboxamides and cyclopentane-containing compounds, future research into its anticancer, anti-inflammatory, and antimicrobial properties is warranted. The experimental frameworks and potential mechanisms of action outlined here provide a roadmap for the initial exploration of this novel compound, which may hold promise as a new scaffold in drug discovery. Further research is essential to elucidate the specific biological profile of this compound.

References

In-depth Technical Guide: N-hydroxycyclopentanecarboxamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxycyclopentanecarboxamide derivatives represent a class of small molecules that have garnered interest in medicinal chemistry due to their potential as enzyme inhibitors. The core structure, featuring a cyclopentane ring linked to a hydroxamic acid moiety, serves as a versatile scaffold for the design of therapeutic agents targeting a range of biological pathways. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these compounds, with a focus on their potential as inhibitors of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), enzymes critically involved in cancer and inflammatory diseases.

Core Structure and Chemical Properties

The fundamental structure of this compound consists of a five-membered carbocyclic ring, which provides a degree of conformational rigidity, attached to a carboxamide group where the nitrogen atom is substituted with a hydroxyl group (-NHOH). This hydroxamic acid functional group is a key pharmacophore, known for its ability to chelate metal ions, particularly zinc, which is present in the active sites of many metalloenzymes.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the coupling of an activated cyclopentanecarboxylic acid derivative with hydroxylamine or a protected form thereof.

General Synthesis Workflow

A general synthetic approach is outlined below. The process begins with the activation of a carboxylic acid, which is then reacted with hydroxylamine to form the desired hydroxamic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Cyclopentanecarboxylic_Acid Cyclopentanecarboxylic Acid or its derivative Activation Activation of Carboxylic Acid Cyclopentanecarboxylic_Acid->Activation Hydroxylamine Hydroxylamine (free or protected) Coupling Coupling Reaction Hydroxylamine->Coupling Activation->Coupling Product This compound Derivative Coupling->Product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-hydroxycarboxamide Derivatives

This protocol describes a common method for the preparation of hydroxamic acids from the corresponding carboxylic acids.

  • Activation of the Carboxylic Acid: To a solution of the desired cyclopentanecarboxylic acid derivative in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide reagent (e.g., EDC) in the presence of an activator (e.g., HOBt) is added. The reaction mixture is typically stirred at room temperature for a period of 1 to 4 hours to form the activated intermediate.

  • Coupling with Hydroxylamine: A solution of hydroxylamine hydrochloride and a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent is then added to the activated carboxylic acid derivative. The reaction is monitored by thin-layer chromatography (TLC) until completion, which usually occurs within 2 to 24 hours.

  • Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove water-soluble byproducts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the pure this compound derivative.

Biological Activity and Therapeutic Potential

This compound derivatives have been primarily investigated as inhibitors of metalloenzymes, owing to the strong zinc-binding capability of the hydroxamic acid moiety.

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various pathological conditions, including arthritis, cardiovascular diseases, and cancer metastasis. Hydroxamic acid derivatives have been extensively studied as MMP inhibitors. The cyclopentane scaffold in this compound derivatives can be functionalized to interact with the S1' pocket of the MMP active site, thereby influencing potency and selectivity.

Inhibition of Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones.[1] The aberrant activity of HDACs is associated with the development of cancer and other diseases.[2] Hydroxamic acid-based compounds are among the most potent classes of HDAC inhibitors, with several approved for clinical use.[2] The cyclopentane ring of this compound can serve as a "cap" group that interacts with the surface of the enzyme, contributing to the overall binding affinity.

Signaling Pathway of HDAC Inhibition

The inhibition of HDACs by this compound derivatives leads to the accumulation of acetylated histones, which in turn alters chromatin structure and gene expression. This can result in the reactivation of tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition_Pathway HDAC_Inhibitor This compound Derivative HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones (Accumulation) Histones->Acetylated_Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cellular_Effects

References

Potential Therapeutic Targets of N-hydroxycyclopentanecarboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific biological activity of N-hydroxycyclopentanecarboxamide is limited. This guide provides a theoretical framework for its potential therapeutic targets based on its chemical structure and the known activities of structurally related compounds. The information presented herein is intended for research and drug development professionals and should be supplemented with experimental validation.

Introduction

This compound is a small molecule featuring a hydroxamic acid functional group and a cyclopentane ring. This structural combination suggests potential interactions with several important classes of biological targets. The hydroxamic acid moiety is a well-known zinc-binding group, a key feature for the inhibition of metalloenzymes. The cyclopentane ring serves as a capping group that can influence selectivity and pharmacokinetic properties. This guide explores the most probable therapeutic targets of this compound, focusing on histone deacetylases (HDACs), Receptor-Interacting Protein 1 (RIP1) kinase, and 5-Lipoxygenase (5-LO), based on structure-activity relationships of similar compounds.

Histone Deacetylase (HDAC) Inhibition

The most likely therapeutic target for this compound is the family of histone deacetylases (HDACs). Hydroxamic acid derivatives are a well-established class of HDAC inhibitors.[1][2][3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression.[4][5] Inhibition of HDACs results in hyperacetylation of histones, leading to a more relaxed chromatin structure and the reactivation of tumor suppressor genes.[4]

Mechanism of Action

HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group (ZBG), a linker, and a surface-recognition cap group.[1][6] In this compound, the hydroxamic acid acts as the ZBG, chelating the zinc ion in the active site of HDAC enzymes, thus blocking their catalytic activity. The cyclopentane ring functions as the cap group, interacting with residues at the rim of the active site.

Therapeutic Potential

HDAC inhibitors have shown significant promise as anti-cancer agents, with several compounds approved for the treatment of hematological malignancies.[4][7] By inducing cell cycle arrest, differentiation, and apoptosis in tumor cells, they represent a valuable therapeutic strategy.[5][6] The potential therapeutic applications of HDAC inhibition extend to neurodegenerative diseases and inflammatory conditions.[6]

Signaling Pathways

The inhibition of HDACs can impact multiple signaling pathways involved in cancer progression. A simplified representation of the downstream effects of HDAC inhibition is depicted below.

HDAC_Inhibition_Pathway HDACi This compound (as HDAC inhibitor) HDAC HDAC HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis Differentiation Cell Differentiation GeneExpression->Differentiation

Caption: Downstream effects of HDAC inhibition.

Receptor-Interacting Protein 1 (RIP1) Kinase Inhibition

A patent for N-benzyl-N-hydroxycyclopentanecarboxamide, a structurally related compound, suggests that this chemical scaffold may also target Receptor-Interacting Protein 1 (RIP1) kinase.[8][9] RIP1 is a key regulator of cellular stress and inflammation, and its kinase activity is implicated in necroptosis, a form of programmed necrotic cell death.

Mechanism of Action

Inhibitors of RIP1 kinase block its autophosphorylation and subsequent signaling cascade that leads to necroptosis. While the exact binding mode of this compound to RIP1 is unknown, it can be hypothesized that the core structure contributes to the interaction with the kinase domain.

Therapeutic Potential

Inhibition of RIP1 kinase has therapeutic potential in a variety of conditions driven by inflammation and cell death, including ischemic injury, neurodegenerative diseases, and autoimmune disorders.

Signaling Pathways

The following diagram illustrates the role of RIP1 in the necroptosis pathway and the potential point of intervention for an inhibitor.

RIP1_Inhibition_Pathway TNFR TNFR1 ComplexI Complex I TNFR->ComplexI TNFa TNFα TNFa->TNFR RIP1 RIP1 ComplexI->RIP1 ComplexII Complex II (Necrosome) (RIP1, RIP3, MLKL) RIP1->ComplexII RIP1i This compound (as RIP1 inhibitor) RIP1i->RIP1 Inhibits MLKL MLKL Phosphorylation ComplexII->MLKL PoreFormation Pore Formation MLKL->PoreFormation Necroptosis Necroptosis PoreFormation->Necroptosis

Caption: RIP1-mediated necroptosis pathway.

5-Lipoxygenase (5-LO) Inhibition

Research on oxazolidinone derivatives incorporating an this compound moiety has identified 5-Lipoxygenase (5-LO) as a potential target.[10][11] 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[10][11]

Mechanism of Action

5-LO contains a non-heme iron atom in its active site. Hydroxamic acids can act as iron chelators, thereby inhibiting the enzyme's activity. This compound could potentially inhibit 5-LO by binding to this catalytic iron.

Therapeutic Potential

Inhibitors of 5-LO are of interest for the treatment of inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular diseases.[10]

Signaling Pathways

The pathway below shows the role of 5-LO in the production of leukotrienes and the point of inhibition.

FiveLO_Inhibition_Pathway ArachidonicAcid Arachidonic Acid FiveLO 5-Lipoxygenase (5-LO) ArachidonicAcid->FiveLO LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 FiveLOi This compound (as 5-LO inhibitor) FiveLOi->FiveLO Inhibits Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LTA4->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation

Caption: 5-Lipoxygenase inflammatory pathway.

Quantitative Data Summary

Due to the limited public data on this compound, a quantitative data table cannot be provided at this time. For related compounds, such as HDAC inhibitors, researchers typically report IC50 values against different HDAC isoforms and various cancer cell lines. For kinase and enzyme inhibitors, Ki and IC50 values are standard metrics.

Experimental Protocols

Detailed experimental protocols for the validation of the potential therapeutic targets of this compound are outlined below. These are general protocols and would require optimization for the specific compound.

Table 1: Experimental Protocols
Target Experiment Methodology
HDACs In Vitro HDAC Inhibition Assay A commercially available fluorometric HDAC activity assay kit can be used. The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by a recombinant human HDAC enzyme. This compound would be incubated with the enzyme and substrate, and the fluorescence measured. The IC50 value would be determined by plotting the percent inhibition against the log of the compound concentration.
Cellular Histone Acetylation Assay Human cancer cell lines (e.g., HeLa, Jurkat) would be treated with varying concentrations of this compound. Following treatment, histones would be extracted, and the level of acetylated histones (e.g., acetyl-H3, acetyl-H4) would be determined by Western blotting using specific antibodies.
Cell Proliferation Assay The effect of the compound on the proliferation of cancer cell lines would be assessed using a standard method such as the MTT or CellTiter-Glo assay. Cells would be treated with a range of concentrations of the compound for 72 hours, and cell viability would be measured. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) would be calculated.
RIP1 Kinase In Vitro Kinase Inhibition Assay A radiometric or luminescence-based kinase assay would be used to measure the phosphorylation of a substrate by recombinant human RIP1 kinase. The inhibitory activity of this compound would be determined by measuring the reduction in kinase activity at various compound concentrations to calculate the IC50.
Cellular Necroptosis Assay A cellular model of necroptosis (e.g., TNFα-treated HT-29 cells with caspase inhibition) would be used. Cells would be pre-treated with this compound followed by induction of necroptosis. Cell death would be quantified using a cell viability assay (e.g., CellTiter-Glo) or by measuring the release of lactate dehydrogenase (LDH).
5-LO In Vitro 5-LO Inhibition Assay The activity of purified human 5-LO can be measured by monitoring the formation of its products from arachidonic acid using spectrophotometry or HPLC. The inhibitory effect of this compound would be determined by incubating the compound with the enzyme prior to the addition of the substrate.
Cellular Leukotriene Production Assay A cellular assay using human neutrophils or other relevant cell types stimulated to produce leukotrienes (e.g., with a calcium ionophore) would be performed. The amount of leukotrienes (e.g., LTB4) produced in the presence or absence of this compound would be quantified using an ELISA kit.

Experimental Workflow

The following diagram outlines a general workflow for the initial investigation of the therapeutic potential of this compound.

Experimental_Workflow Start Start: this compound TargetScreening In Vitro Target Screening (HDAC, RIP1, 5-LO) Start->TargetScreening HitValidation Hit Validation & IC50 Determination TargetScreening->HitValidation CellularAssays Cellular Activity Assays (Target Engagement, Phenotypic Effects) HitValidation->CellularAssays Selectivity Selectivity Profiling (Against related enzymes/kinases) CellularAssays->Selectivity LeadOptimization Lead Optimization (Structure-Activity Relationship) Selectivity->LeadOptimization InVivo In Vivo Efficacy & PK/PD Studies LeadOptimization->InVivo End Candidate for Further Development InVivo->End

Caption: General experimental workflow.

Conclusion

Based on its chemical structure, this compound holds promise as a potential modulator of several key therapeutic targets, most notably histone deacetylases. Its hydroxamic acid and cyclopentane moieties align well with the known pharmacophores of HDAC inhibitors. Furthermore, preliminary data on structurally related compounds suggest that RIP1 kinase and 5-lipoxygenase are also plausible targets. The experimental protocols and workflows provided in this guide offer a comprehensive framework for the systematic evaluation of the therapeutic potential of this compound. Rigorous experimental validation is crucial to confirm these predicted activities and to elucidate the compound's precise mechanism of action and selectivity profile.

References

A Technical Guide to Determining the Solubility and Stability of N-hydroxycyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive methodological framework for the characterization of N-hydroxycyclopentanecarboxamide. As of the latest literature review, specific experimental data on the solubility and stability of this compound are not publicly available. The protocols and data presentation formats detailed herein are based on established principles of pharmaceutical sciences and are intended to guide researchers in generating this critical information.

Introduction: The Importance of Physicochemical Characterization

This compound, a hydroxamic acid derivative, holds potential for investigation in various therapeutic areas. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a prerequisite for its advancement as a drug candidate. Solubility influences bioavailability and formulation strategies, while stability data are crucial for determining storage conditions, shelf-life, and identifying potential degradation products. This guide outlines the standard experimental procedures for determining these key parameters.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The following section details the protocols for measuring both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Experimental Protocol:

  • Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Data Presentation:

The results of the thermodynamic solubility study should be presented in a clear and concise table.

pHTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
1.225
4.525
6.825
7.425
1.237
4.537
6.837
7.437

Experimental Workflow for Thermodynamic Solubility:

G Workflow for Thermodynamic Solubility Determination A Prepare Buffers at Various pH Values B Add Excess this compound to Vials A->B C Agitate at Constant Temperature (24-72h) B->C D Allow Undissolved Solid to Settle C->D E Withdraw and Filter Supernatant D->E F Analyze Filtrate by HPLC E->F G Determine Equilibrium Solubility F->G G Workflow for Forced Degradation and Stability-Indicating Method Development cluster_0 Forced Degradation cluster_1 Method Development & Analysis A Prepare Stock Solution of this compound B Subject to Stress Conditions (Acid, Base, Oxidation, Light, Heat) A->B C Collect Samples at Time Points B->C E Analyze Stressed Samples C->E D Develop Stability-Indicating HPLC Method D->E F Identify and Quantify Degradants E->F G Assess Intrinsic Stability and Degradation Pathways F->G

In-depth Technical Guide: N-hydroxycyclopentanecarboxamide (CAS 64214-51-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxycyclopentanecarboxamide, identified by the CAS number 64214-51-3, is a chemical compound with the molecular formula C₆H₁₁NO₂. This guide aims to provide a comprehensive overview of its properties, potential applications, and suppliers. However, it is important to note that publicly available information on this specific compound is limited, particularly regarding its biological activity and detailed experimental protocols.

Chemical and Physical Properties

A thorough search of available scientific databases and literature did not yield experimental data for the physical properties of this compound. The table below summarizes the available computed and basic chemical data.

PropertyValueSource
CAS Number 64214-51-3-
Molecular Formula C₆H₁₁NO₂-
Molecular Weight 129.16 g/mol -
IUPAC Name This compound-
Canonical SMILES C1CCC(C1)C(=O)NO-
Melting Point Not Available-
Boiling Point Not Available-
Density Not Available-
Calculated XLogP3 0.3PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem

Synthesis

A potential synthetic pathway is illustrated in the workflow diagram below. This represents a generalized approach and would require optimization for this specific compound.

Synthesis_Workflow Start Cyclopentanecarboxylic Acid Activation Activation (e.g., with SOCl₂, oxalyl chloride) Start->Activation Intermediate Cyclopentanecarbonyl Chloride Activation->Intermediate Reaction Reaction with Hydroxylamine (NH₂OH) Intermediate->Reaction Product This compound Reaction->Product HDAC_Inhibition cluster_0 Normal State cluster_1 With HDAC Inhibitor HDAC HDAC Deacetylation Deacetylation HDAC->Deacetylation Catalyzes Histone Acetylated Histone Gene_Expression Altered Gene Expression Histone->Gene_Expression Promotes Deacetylation->Histone HDACi HDAC Inhibitor (e.g., N-hydroxy amide) HDAC_inhibited HDAC (Inhibited) HDACi->HDAC_inhibited Binds to HDAC_inhibited->Gene_Expression Prevents regulation of

N-hydroxycyclopentanecarboxamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Synthesis, Mechanism of Action, and Therapeutic Potential as a Histone Deacetylase Inhibitor

Abstract

N-hydroxycyclopentanecarboxamide is a small molecule belonging to the hydroxamic acid class of compounds, which are potent chelators of metal ions. This property underlies their significant biological activity, most notably as inhibitors of zinc-dependent enzymes such as histone deacetylases (HDACs). Dysregulation of HDACs is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and its putative mechanism of action as an HDAC inhibitor. We present compiled quantitative data on the activity of structurally related compounds, outline detailed experimental protocols for its synthesis and biological evaluation, and visualize the relevant signaling pathways. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related small molecule HDAC inhibitors.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. The aberrant activity of HDACs is a hallmark of many cancers and other diseases, leading to the silencing of tumor suppressor genes and the promotion of cell survival and proliferation.

Hydroxamic acids, characterized by the -C(=O)N(OH)- functional group, are a well-established class of HDAC inhibitors. Their mechanism of action involves the chelation of the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic activity. This compound, a simple cyclic hydroxamic acid, represents a scaffold with potential for development as a selective and potent HDAC inhibitor. Its small size and straightforward synthesis make it an attractive candidate for further investigation and optimization in drug discovery programs.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from closely related analogs. For instance, N-hydroxy-1-cyclopentene-1-carboxamide has a molecular weight of 127.14 g/mol and a computed XLogP3 of 0.4.[1] 1-amino-N-hydroxy-cyclopentanecarboxamide has a molecular weight of 144.17 g/mol and an XLogP3-AA of -0.2.[2] These values suggest that this compound is a small, relatively polar molecule, consistent with properties desirable for drug candidates. A CAS number has been identified for the related compound N-hydroxycyclopentanecarboximidamide as 99623-12-8.[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through standard methods for hydroxamic acid formation. A general and widely applicable protocol involves the coupling of a carboxylic acid or its activated derivative with hydroxylamine.

General Synthesis Protocol from Cyclopentanecarboxylic Acid

This protocol is adapted from established methods for hydroxamic acid synthesis.

Materials:

  • Cyclopentanecarboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve cyclopentanecarboxylic acid (1 equivalent) in anhydrous DCM or THF.

    • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) at 0 °C.

    • Allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield the crude cyclopentanecarbonyl chloride.

  • Formation of the Hydroxamic Acid:

    • In a separate flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and triethylamine (3 equivalents) in DCM or THF at 0 °C.

    • Slowly add the crude cyclopentanecarbonyl chloride (dissolved in a minimal amount of the reaction solvent) to the hydroxylamine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_formation Hydroxamic Acid Formation cluster_purification Work-up and Purification CPA Cyclopentanecarboxylic Acid Activation Stir at RT CPA->Activation Reagent1 Thionyl Chloride or Oxalyl Chloride Reagent1->Activation Solvent1 Anhydrous DCM/THF Solvent1->Activation CPC CPC Activation->CPC Crude Cyclopentanecarbonyl Chloride Formation Stir at RT CPC->Formation HA Hydroxylamine Hydrochloride HA->Formation Base Triethylamine Base->Formation Solvent2 DCM/THF Solvent2->Formation Crude_Product Crude_Product Formation->Crude_Product Quench Quench Crude_Product->Quench Saturated NaHCO₃ Wash Wash Quench->Wash Water, Brine Dry Dry Wash->Dry Anhydrous MgSO₄ Concentrate Concentrate Dry->Concentrate Rotary Evaporation Purify Purify Concentrate->Purify Chromatography or Recrystallization Final_Product Final_Product Purify->Final_Product This compound

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action as an HDAC Inhibitor

The primary biological activity of this compound is predicted to be the inhibition of histone deacetylases. This is based on the well-established role of the hydroxamic acid moiety as a potent zinc-binding group that interacts with the catalytic zinc ion in the active site of HDAC enzymes.

Mechanism of HDAC Inhibition

HDAC enzymes catalyze the hydrolysis of acetyl-lysine residues on histones and other proteins. This reaction is dependent on a zinc ion in the enzyme's active site, which activates a water molecule for nucleophilic attack on the acetyl carbonyl group. Hydroxamic acid-based inhibitors function by displacing this water molecule and coordinating with the zinc ion through the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid group. This bidentate chelation forms a stable complex that blocks the substrate from accessing the active site, thereby inhibiting the enzyme's activity.

Signaling Pathways Affected by HDAC Inhibition

Inhibition of HDACs leads to the hyperacetylation of histones, which results in a more open chromatin structure. This allows for the transcription of previously silenced genes, including tumor suppressor genes like p21 and p53. The upregulation of these genes can trigger a cascade of downstream events, including:

  • Cell Cycle Arrest: Increased expression of p21, a cyclin-dependent kinase inhibitor, leads to a halt in cell cycle progression, preventing cancer cells from dividing.

  • Apoptosis: Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins can induce programmed cell death in malignant cells.

  • Differentiation: HDAC inhibitors can promote the differentiation of cancer cells, causing them to lose their proliferative capacity.

  • Inhibition of Angiogenesis: HDAC inhibitors can suppress the formation of new blood vessels that tumors need to grow.

HDAC_Inhibition_Pathway cluster_inhibition Enzyme Inhibition cluster_cellular_effects Cellular Consequences NHC This compound HDAC HDAC Enzyme (Active Site with Zn²⁺) NHC->HDAC Chelation of Zn²⁺ Inactive_HDAC Inactive HDAC Complex HDAC->Inactive_HDAC Inhibition Histone_Acetylation ↑ Histone Hyperacetylation Inactive_HDAC->Histone_Acetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression ↑ Tumor Suppressor Gene Expression (e.g., p21, p53) Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Cellular Differentiation Gene_Expression->Differentiation Angiogenesis ↓ Angiogenesis Gene_Expression->Angiogenesis

Caption: Signaling pathway of HDAC inhibition.

Quantitative Data for Structurally Related HDAC Inhibitors

CompoundTargetIC₅₀ (µM)Reference
N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamideHDAC416.6--INVALID-LINK--
N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamideHDAC81.2--INVALID-LINK--
5-membered cyclic hydroxamic acid (Compound 10c)HeLa Nuclear Ext.low µM--INVALID-LINK--
YSL-109 (a hydroxamic acid derivative)HDAC1259.439--INVALID-LINK--
YSL-109 (a hydroxamic acid derivative)HDAC60.000537--INVALID-LINK--
YSL-109 (a hydroxamic acid derivative)HDAC82.24--INVALID-LINK--

Experimental Protocol for HDAC Inhibition Assay

The following is a generalized protocol for a fluorometric in vitro HDAC activity assay, which can be used to determine the IC₅₀ of this compound.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., Tris-based buffer at physiological pH)

  • Developer solution (e.g., containing a protease like trypsin and a known HDAC inhibitor like Trichostatin A to stop the reaction)

  • This compound (or other test compounds)

  • Positive control inhibitor (e.g., SAHA, Trichostatin A)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for testing.

  • Assay Setup:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations. Include wells for a positive control (a known HDAC inhibitor) and a negative control (solvent only).

    • Add the recombinant HDAC enzyme to all wells except for the "no enzyme" control.

    • Incubate for a short period (e.g., 10-15 minutes) at 37 °C to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Signal Development:

    • Stop the enzymatic reaction by adding the developer solution.

    • Incubate at room temperature for a short period (e.g., 15-20 minutes) to allow for the development of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Calculate the percent inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound Plate_Setup Add Assay Buffer, Inhibitor, and HDAC Enzyme to 96-well Plate Compound_Prep->Plate_Setup Add_Substrate Add Fluorogenic HDAC Substrate Plate_Setup->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Add_Developer Add Developer to Stop Reaction and Develop Signal Incubate->Add_Developer Read_Fluorescence Measure Fluorescence with Plate Reader Add_Developer->Read_Fluorescence Calc_Inhibition Calculate Percent Inhibition Read_Fluorescence->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Value Plot_Curve->Determine_IC50

Caption: Workflow for an in vitro HDAC inhibition assay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel HDAC inhibitors. Its simple structure and amenability to chemical synthesis make it an attractive starting point for medicinal chemistry campaigns. The core biological activity is predicted to be potent inhibition of zinc-dependent HDACs, leading to the reactivation of tumor suppressor genes and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.

Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro profiling against a panel of HDAC isoforms to determine its potency and selectivity. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the cyclopentyl ring, will be crucial for optimizing its inhibitory activity and drug-like properties. Furthermore, cell-based assays and in vivo studies in relevant disease models will be necessary to validate its therapeutic potential. The information compiled in this technical guide provides a solid foundation for initiating such research endeavors.

References

A Guide to the Safe Handling of N-hydroxycyclopentanecarboxamide for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Section 1: Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for N-hydroxycyclopentanecarboxamide is not available, related compounds suggest that it should be handled with care. Potential hazards may include skin, eye, and respiratory tract irritation. As with any chemical of unknown toxicity, it is prudent to treat it as potentially hazardous.

Section 2: Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound are limited. For a related compound, the appearance is noted as a white solid with a molecular weight of 130.14 g/mol .[1] Another similar compound is described as a light brown solid crystalline substance.[2]

Table 1: Summary of General Physical and Chemical Properties

PropertyDataSource
Physical StateSolid[1][2]
AppearanceWhite to Light Brown[1][2]
Molecular Weight130.14 g/mol [1]
Melting PointNot Available
Boiling PointNot Available
SolubilityNo information available[2]

Section 3: Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling:

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]

    • Hand Protection: Use compatible chemical-resistant gloves.[1][2][3]

    • Respiratory Protection: If ventilation is inadequate, use a government-approved respirator.[1][3]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[2][3]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling and before any breaks.[3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Table 2: Summary of Handling and Storage Precautions

PrecautionRecommendationSource(s)
Engineering Controls
VentilationUse in a well-ventilated area or chemical fume hood.[3]
Safety EquipmentSafety shower and eye bath should be readily available.[1]
Personal Protective Equipment (PPE)
Eye/Face ProtectionChemical safety goggles or face shield.[1][2][3]
Skin ProtectionCompatible chemical-resistant gloves and lab coat.[1][2][3]
Respiratory ProtectionGovernment-approved respirator if ventilation is inadequate.[1][3]
Hygiene Practices
GeneralAvoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][3]
Storage Conditions
ContainerKeep container tightly closed.[2]
EnvironmentStore in a dry, cool, and well-ventilated place.[2]
IncompatibilitiesAcids, Bases, Oxidizing agents, Reducing agents.[1]

Section 4: Emergency Procedures

First-Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2]

  • In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops.[2]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • If swallowed: Wash out mouth with water if the person is conscious. Call a physician. Do NOT induce vomiting.[1][3]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[1]

  • Specific Hazards: Emits toxic fumes under fire conditions.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

  • Personal Precautions: Wear appropriate PPE, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[1]

  • Containment and Cleanup: Sweep up the material, place it in a sealed bag, and hold it for waste disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.[1]

Section 5: Experimental Workflow and Safety Logic

The following diagram illustrates a general workflow for handling potentially hazardous chemical compounds like this compound in a research setting, emphasizing the integration of safety protocols at each stage.

G General Laboratory Workflow for Chemical Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Preparedness risk_assessment Risk Assessment sds_review SDS Review (or Analog Data) risk_assessment->sds_review ppe_selection PPE Selection sds_review->ppe_selection weighing Weighing in Ventilated Area ppe_selection->weighing dissolution Dissolution/Reaction Setup weighing->dissolution experiment Running Experiment dissolution->experiment decontamination Decontamination of Glassware/Surfaces experiment->decontamination waste_disposal Waste Disposal (Follow Institutional Guidelines) decontamination->waste_disposal ppe_removal Proper PPE Removal waste_disposal->ppe_removal spill_kit Spill Kit Accessible eyewash_shower Eyewash/Shower Location Known emergency_contacts Emergency Contacts Posted

Caption: General workflow for safe chemical handling.

Section 6: Toxicological Information

Specific toxicological data, such as LD50, for this compound is not available. For a structurally different compound, N,N-dimethyl-1-phenylcyclopentanecarboxamide, an intravenous LD50 of 56 mg/kg in mice has been reported. However, this data should not be directly extrapolated. It is important to note that some N-hydroxy-N-arylacetamides have been found to be more toxic than their parent compounds.[4] Given the lack of specific data, this compound should be treated as a substance with unknown toxicity, and exposure should be minimized.

Section 7: Conclusion

The safe handling of this compound requires a cautious approach due to the absence of specific safety and toxicological data. Researchers and drug development professionals must adhere to general best practices for chemical safety, including the consistent use of appropriate personal protective equipment, handling within a controlled environment such as a fume hood, and following established emergency procedures. A thorough risk assessment is mandatory before commencing any experimental work with this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-hydroxycyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxycyclopentanecarboxamide is a hydroxamic acid derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the hydroxamic acid moiety in various enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors. This document provides a detailed protocol for the synthesis of this compound from cyclopentanecarboxylic acid. The described method is a general yet robust procedure involving the activation of the carboxylic acid with a coupling agent, followed by the reaction with hydroxylamine. This protocol is intended to serve as a foundational method for researchers requiring this compound for their studies.

Introduction

Hydroxamic acids are a class of organic compounds characterized by the functional group R-C(=O)N(OH)R'. They are known for their ability to chelate metal ions, which is a key mechanism for their biological activity as enzyme inhibitors. The synthesis of hydroxamic acids from carboxylic acids is a fundamental transformation in organic and medicinal chemistry. A common and effective method involves the activation of the carboxylic acid to facilitate nucleophilic attack by hydroxylamine. This can be achieved through various means, including conversion to an acyl chloride or the use of peptide coupling agents. This application note details a representative protocol using a carbodiimide coupling agent, which offers mild reaction conditions and broad functional group tolerance.

Data Presentation

As this protocol outlines a general method, the following table is presented as a template for recording experimental data. Researchers should adapt and populate this table with their specific experimental findings to track reaction efficiency and optimize conditions.

ParameterTrial 1Trial 2 (Optimized)
Starting Material Cyclopentanecarboxylic AcidCyclopentanecarboxylic Acid
Reagents EDC, HOBt, Hydroxylamine HCl, TriethylamineEDC, HOBt, Hydroxylamine HCl, Triethylamine
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature (°C) Room TemperatureRoom Temperature
Reaction Time (hours) 1212
Yield (%) Record actual yieldRecord actual yield
Purity (by NMR/LC-MS) Record purity dataRecord purity data
Observations Note any color changes, precipitation, etc.Note any color changes, precipitation, etc.

Experimental Protocol

This protocol describes the synthesis of this compound from cyclopentanecarboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Materials:

  • Cyclopentanecarboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclopentanecarboxylic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM).

  • Activation of Carboxylic Acid: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30-60 minutes. The formation of the active ester may result in a slightly cloudy solution.

  • Hydroxylamine Preparation: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) in a minimal amount of water or a mixture of DCM and methanol. Neutralize this solution by the dropwise addition of triethylamine (1.6 eq) or another suitable base at 0 °C.

  • Coupling Reaction: Add the neutralized hydroxylamine solution to the activated carboxylic acid mixture. Allow the reaction to stir at room temperature overnight (approximately 12-18 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_end Final Product Cyclopentanecarboxylic Acid Cyclopentanecarboxylic Acid Activation Activation (EDC, HOBt in DCM) Cyclopentanecarboxylic Acid->Activation Hydroxylamine HCl Hydroxylamine HCl Neutralization Neutralization (TEA) Hydroxylamine HCl->Neutralization Coupling Coupling Reaction Activation->Coupling Neutralization->Coupling Addition of neutralized hydroxylamine Extraction Aqueous Work-up Coupling->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Application Note: HPLC Analysis of N-hydroxycyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-hydroxycyclopentanecarboxamide. The described protocol is applicable for the determination of this compound in bulk drug substances and can be adapted for various research and quality control applications. The method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, which is well-suited for the polar nature of this compound, providing excellent peak shape and resolution.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various stages of drug development, including synthesis, formulation, and quality control. Due to its polar nature, traditional reversed-phase HPLC methods can be challenging. This application note presents a HILIC-based HPLC method that effectively retains and separates this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a UV detector.

  • Column: Thermo Syncronis HILIC, 150 mm x 3 mm, 3 µm particle size.[1][2]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Ammonium acetate (HPLC grade)

    • Ultrapure water

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column Thermo Syncronis HILIC, 150 mm x 3 mm, 3 µm
Mobile Phase 90% Acetonitrile / 10% 10 mM Aqueous Ammonium Acetate (pH 7.5)
Flow Rate 0.4 mL/min[1]
Injection Volume 1 µL[1]
Column Temperature 30 °C[1]
UV Detection 220 nm and 260 nm[1][2]
Run Time 20 minutes[1]
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The proposed HPLC method should be validated according to ICH guidelines. The following is a summary of typical validation parameters.

ParameterTypical Expected Results
Linearity (R²) > 0.999
Limit of Detection (LOD) ~1 mg/L[2]
Limit of Quantitation (LOQ) ~3 mg/L[2]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Retention Time Approximately 5-7 minutes

Experimental Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1 mg/mL Stock & Working Standards) Injection Inject Sample (1 µL) Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection Separation HILIC Column Separation (Isocratic Elution) Injection->Separation 0.4 mL/min Detection UV Detection (220 nm & 260 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Parameters

Method_Parameters Analyte This compound Polarity: High Column Column Selection HILIC Stationary Phase: Polar Analyte->Column dictates choice of Separation {Separation Mechanism | Hydrophilic Partitioning} Column->Separation Mobile_Phase Mobile Phase High Organic Content (90% ACN) Aqueous Buffer (10 mM Ammonium Acetate) Mobile_Phase->Separation Detection Detection UV Absorbance 220 nm & 260 nm Separation->Detection

Caption: Relationship between analyte properties and HPLC method parameters.

Conclusion

The HILIC-based HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The method is sensitive, and specific, and can be readily implemented in a quality control or research laboratory setting. Proper method validation should be performed before its application to ensure the accuracy and reliability of the results.

References

Purifying N-hydroxycyclopentanecarboxamide by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Purification of N-hydroxycyclopentanecarboxamide by Column Chromatography.

Application Note

Introduction

This compound is a hydroxamic acid derivative of interest in pharmaceutical research and drug development due to the prevalence of the hydroxamic acid moiety in various enzyme inhibitors.[1] The purification of such polar compounds can be challenging, often requiring specialized chromatographic techniques to achieve high purity. This document outlines a detailed protocol for the purification of this compound using column chromatography, addressing common challenges such as compound stability and separation from polar impurities.

Challenges in Purifying Hydroxamic Acids

Hydroxamic acids are known to be chelating agents and can be prone to degradation, particularly on standard silica gel which can have acidic sites.[1][2] This instability can lead to low recovery and the formation of impurities during purification. Therefore, careful selection of the stationary and mobile phases is crucial for a successful separation.

Chromatographic Approach

Given the polar nature of this compound, two primary chromatographic strategies are considered: reversed-phase chromatography and normal-phase chromatography on a deactivated stationary phase.

  • Reversed-Phase Chromatography (RPC): This is a widely used technique for the purification of polar to moderately non-polar compounds.[3] An application note for the purification of other hydroxamic acids using a C18 stationary phase with a water/acetonitrile mobile phase demonstrates the utility of this approach.[4] RPC is often advantageous for polar compounds as it can offer excellent resolution and is generally compatible with a wide range of polar functional groups.[5]

  • Normal-Phase Chromatography (NPC): Traditional normal-phase chromatography on silica gel can be effective for polar compounds. However, due to the potential for degradation of acid-sensitive compounds like hydroxamic acids, deactivation of the silica gel, for instance with triethylamine, is recommended.[6] Alternatively, amide-based stationary phases can be employed in a Hydrophilic Interaction Liquid Chromatography (HILIC) mode, which is well-suited for the separation of polar compounds.[7][8]

This protocol will focus on the reversed-phase approach due to its demonstrated success with related compounds and its general robustness.

Experimental Protocols

1. Materials and Equipment

  • Crude this compound

  • Reversed-phase C18 silica gel

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Flash chromatography system or glass column for gravity/flash chromatography

  • Rotary evaporator

  • Test tubes or fraction collector vials

  • Thin-layer chromatography (TLC) plates (C18) and developing chamber

  • UV lamp for TLC visualization

2. Reversed-Phase Column Chromatography Protocol

This protocol is designed for the purification of this compound using a C18-functionalized silica gel stationary phase.

a. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 water:acetonitrile).

  • If the compound is not fully soluble, a small amount of a stronger, compatible solvent like methanol can be added. Alternatively, the crude material can be adsorbed onto a small amount of C18 silica for solid loading.

b. Column Packing (for manual setup)

  • Prepare a slurry of the C18 silica gel in the initial mobile phase.

  • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Ensure the column bed is well-packed and free of air bubbles.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.[9]

c. Loading the Sample

  • Liquid Loading: Carefully apply the dissolved sample solution to the top of the column bed.

  • Solid Loading: If the sample was adsorbed onto C18 silica, carefully add the dry, free-flowing powder to the top of the packed column.

d. Elution

  • Begin elution with the initial mobile phase (e.g., 95:5 water:acetonitrile).

  • Gradually increase the proportion of acetonitrile in the mobile phase to elute the compound of interest. A suggested gradient is outlined in the table below.

  • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

e. Fraction Analysis

  • Analyze the collected fractions by TLC (using C18 plates) or HPLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Recommended Chromatographic Conditions for this compound Purification

ParameterConditionRationaleReference
Stationary Phase Reversed-phase C18 silica gelEffective for purifying polar compounds and hydroxamic acids.[4][5]
Mobile Phase A Water (HPLC Grade)Polar solvent for reversed-phase chromatography.[4]
Mobile Phase B Acetonitrile (ACN) (HPLC Grade)Organic modifier to control elution strength.[4]
Elution Mode GradientAllows for efficient elution of the target compound while separating it from impurities with different polarities.[6]
Example Gradient 0-5 min: 5% BTo elute very polar impurities.N/A
5-25 min: 5% to 40% BTo elute the target compound.N/A
25-30 min: 40% to 95% BTo elute any remaining non-polar impurities.N/A
Detection UV at 210-220 nm or by TLCAmide bonds typically show absorbance in this range.[4]

Mandatory Visualization

Purificaiton_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude_Sample Crude this compound Dissolution Dissolve in Initial Mobile Phase Crude_Sample->Dissolution Sample_Loading Load Sample onto Column Dissolution->Sample_Loading Column_Packing Pack C18 Column Equilibration Equilibrate Column Column_Packing->Equilibration Equilibration->Sample_Loading Elution Gradient Elution (Water/ACN) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_HPLC_Analysis Analyze Fractions (TLC/HPLC) Fraction_Collection->TLC_HPLC_Analysis Pooling Pool Pure Fractions TLC_HPLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for LC-MS Analysis of N-hydroxycyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of N-hydroxycyclopentanecarboxamide in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined below are intended to serve as a starting point for method development and can be adapted based on specific instrumentation and sample characteristics.

Introduction

This compound is an organic compound of interest in pharmaceutical and chemical research. Accurate and sensitive quantification of this analyte in complex biological samples is crucial for pharmacokinetic, metabolism, and toxicology studies. LC-MS offers the high selectivity and sensitivity required for such analyses. This application note describes a robust LC-MS/MS method for the determination of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from biological matrices like plasma or serum.[1][2]

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound standard stock solution

  • Internal Standard (IS) stock solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw biological samples and standard solutions on ice.

  • Spike 100 µL of the biological matrix with the internal standard to a final concentration of 50 ng/mL.

  • For the calibration curve and quality control (QC) samples, spike with appropriate concentrations of this compound.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is a suitable choice for separating this compound from potential interferences.[4][5]

ParameterValue
UHPLC System Agilent 1290 Infinity II or equivalent
Column Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm[4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
Mass Spectrometry (MS) Conditions

Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of amide-containing compounds.[6]

ParameterValue
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent[4]
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 9 L/min
Nebulizer Pressure 30 psi
Sheath Gas Temperature 380°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Nozzle Voltage 500 V
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

To determine the optimal MRM transitions, the parent ion (precursor ion) and major fragment ions (product ions) of this compound need to be identified. This is typically done by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.

  • Predicted Precursor Ion [M+H]⁺: The molecular weight of this compound (C₆H₁₁NO₂) is 129.16 g/mol . Therefore, the expected precursor ion in positive ESI mode would be at m/z 130.1.

  • Predicted Product Ions: Fragmentation of amides often involves cleavage of the C-C bond adjacent to the carbonyl group or the loss of the amide group.[7] Potential fragment ions could arise from the loss of H₂O, NHOH, or cleavage of the cyclopentane ring.

The following table provides hypothetical MRM transitions for quantification and qualification purposes. These should be optimized experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)130.1Hypothetical: 85.1Hypothetical: 15
This compound (Qualifier)130.1Hypothetical: 57.1Hypothetical: 25
Internal StandardTo be determinedTo be determinedTo be determined

Data Presentation

The following tables summarize hypothetical quantitative data for a calibration curve and quality control samples.

Calibration Curve Data
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
50.05898.7
100.115101.2
500.59299.8
1001.189100.5
5005.97599.1
100011.982100.8
Quality Control (QC) Sample Data
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)CV (%)Accuracy (%)
LLOQ10.984.598.0
Low QC33.053.2101.7
Mid QC8079.22.899.0
High QC800805.61.9100.7

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

experimental_workflow sample_prep Sample Preparation (Protein Precipitation) lc_separation Liquid Chromatography (Reversed-Phase C18) sample_prep->lc_separation Inject Extract ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection Eluent Transfer data_analysis Data Analysis (Quantification) ms_detection->data_analysis Acquire Data results Results (Concentration Data) data_analysis->results Generate Report

Caption: LC-MS analysis workflow for this compound.

Hypothetical Signaling Pathway Involvement

As the specific biological signaling pathways involving this compound are not well-defined in the provided search results, a hypothetical pathway is presented for illustrative purposes. For instance, if this compound were being investigated as a potential enzyme inhibitor, the following diagram could represent its mechanism of action.

signaling_pathway substrate Substrate enzyme Target Enzyme substrate->enzyme Binds to product Product enzyme->product Catalyzes biological_effect Biological Effect product->biological_effect Leads to compound This compound compound->enzyme Inhibits

Caption: Hypothetical inhibitory action on a signaling pathway.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in biological samples. The protocol, including sample preparation, chromatography, and mass spectrometry conditions, should be further validated to meet specific laboratory and regulatory requirements. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and analytical chemistry.

References

Application Notes and Protocols for N-hydroxycyclopentanecarboxamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxycyclopentanecarboxamide belongs to the hydroxamic acid class of compounds. Hydroxamic acids are characterized by the functional group R-C(=O)N(OH)-R'. This moiety is a prominent structural feature in a variety of biologically active molecules and is particularly well-known for its ability to act as a potent chelator of metal ions.[1][2][3] This chelating property is the basis for the inhibitory activity of many hydroxamic acid derivatives against metalloenzymes.[1][3][4]

While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, its structural class suggests potential inhibitory activity against metalloenzymes. Prominent examples of metalloenzymes that are frequently targeted by hydroxamic acid inhibitors include Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs).[1][3][5][6] Both HDACs and MMPs contain a critical zinc ion in their active site, which is essential for their catalytic function.[3][7] Hydroxamic acids typically inhibit these enzymes by binding to this zinc ion, thereby blocking the enzyme's activity.[6][7]

These application notes provide a general framework and representative protocols for screening this compound, or other novel hydroxamic acid derivatives, for inhibitory activity against these important classes of enzymes.

Potential Target Enzymes and Signaling Pathways

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histones and other non-histone proteins.[8][9] This deacetylation process leads to chromatin condensation and transcriptional repression.[8] The HDAC family comprises 18 members, categorized into four classes, with Classes I, II, and IV being zinc-dependent.[8] Given their crucial role in regulating gene expression, HDACs are implicated in numerous diseases, particularly cancer, making them attractive therapeutic targets.[1][8][9] Several hydroxamic acid-based HDAC inhibitors, such as Vorinostat (SAHA) and Panobinostat, are approved for cancer treatment.[1][2]

HDAC_Signaling_Pathway cluster_0 Cell Nucleus Histone Histone Protein Gene_Expression Gene Expression Histone->Gene_Expression Allows Transcription DNA DNA TF Transcription Factors HAT Histone Acetyltransferase (HAT) HAT->Histone Acetylation (+Ac) (Relaxed Chromatin) HDAC Histone Deacetylase (HDAC) HDAC->Histone Deacetylation (-Ac) (Condensed Chromatin) HDAC->Gene_Expression Represses Transcription Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->HDAC Inhibition

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[5][6][10] Under normal physiological conditions, MMP activity is tightly regulated. However, dysregulation of MMPs is associated with various pathological conditions, including arthritis, cardiovascular diseases, and cancer metastasis.[5][11] The design of MMP inhibitors has been a significant area of drug discovery, with hydroxamic acids being a major class of compounds investigated.[5][6]

Quantitative Data of Representative Hydroxamic Acid Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of several well-characterized hydroxamic acid-based inhibitors against various HDAC and MMP isoforms. This data is provided for comparative purposes when evaluating new compounds like this compound.

Inhibitor NameTarget EnzymeIC50 ValueReference
HDAC Inhibitors
YSL-109HDAC1259.439 µM[8]
YSL-109HDAC60.537 nM[8]
YSL-109HDAC82.24 µM[8]
Compound 29 HDAC416.6 µM[12]
Compound 29 HDAC81.2 µM[12]
Trichostatin A (TSA)Pan-HDAC~1.3-6.3 µM (range)[13]
Suberoylanilide Hydroxamic Acid (SAHA)Pan-HDAC~1.3-6.3 µM (range)[13]
MMP Inhibitors
MarimastatMMP-1, -2, -3, -9nM range[14]
IlomastatMMP-2nM range[14]
Peptide HydroxamatesMMP-210-100 µM[11]
Compound 4 MMP-2, -9, -14~1-1.5 µM[15]

Experimental Protocols

The following is a representative protocol for a fluorogenic enzyme inhibition assay, which can be adapted for either HDAC or MMP screening.

Representative Protocol: Fluorogenic HDAC Inhibition Assay

This protocol is designed to determine the in vitro potency of this compound as an inhibitor of a specific HDAC isoform.

Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6, or HDAC8)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing Trichostatin A to stop the reaction and a protease like trypsin to cleave the deacetylated substrate)

  • This compound (test compound)

  • Reference Inhibitor (e.g., SAHA or Trichostatin A)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Experimental_Workflow start Start: Prepare Reagents prepare_compound 1. Prepare serial dilutions of This compound in DMSO start->prepare_compound dispense_compound 2. Dispense compound dilutions and controls into 96-well plate prepare_compound->dispense_compound add_enzyme 3. Add HDAC enzyme solution to all wells dispense_compound->add_enzyme pre_incubate 4. Pre-incubate enzyme and inhibitor add_enzyme->pre_incubate add_substrate 5. Initiate reaction by adding fluorogenic substrate pre_incubate->add_substrate incubate_reaction 6. Incubate at 37°C add_substrate->incubate_reaction stop_reaction 7. Add Developer/Stop Solution incubate_reaction->stop_reaction read_plate 8. Read fluorescence on a plate reader stop_reaction->read_plate analyze_data 9. Analyze data and calculate IC50 read_plate->analyze_data

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations to be tested (e.g., 100 µM to 1 nM). Prepare similar dilutions for the reference inhibitor.

  • Assay Plate Setup:

    • To a 96-well black microplate, add 2 µL of the diluted test compound or reference inhibitor to the appropriate wells.

    • For control wells, add 2 µL of DMSO:

      • Negative Control (No Inhibition): DMSO only.

      • Positive Control (100% Inhibition): High concentration of reference inhibitor.

      • Blank (No Enzyme): DMSO only, assay buffer will be added instead of enzyme.

  • Enzyme Addition: Add 48 µL of diluted HDAC enzyme in assay buffer to all wells except the blank wells. Add 48 µL of assay buffer to the blank wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the fluorogenic HDAC substrate (prepared in assay buffer) to all wells to start the enzymatic reaction. The final volume in each well should be 100 µL.

  • Reaction Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes). This time may need to be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 50 µL of the developer solution to each well. The developer solution will halt the HDAC reaction and allow for the generation of a fluorescent signal from the deacetylated substrate.

  • Signal Detection: Incubate the plate for an additional 15 minutes at room temperature to allow the developer to work. Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data_Analysis_Logic raw_data Raw Fluorescence Data (from Plate Reader) subtract_blank 1. Subtract Blank (No Enzyme Control) raw_data->subtract_blank calc_percent_inhibition 2. Calculate % Inhibition relative to Positive and Negative Controls subtract_blank->calc_percent_inhibition plot_data 3. Plot % Inhibition vs. [Inhibitor] (log scale) calc_percent_inhibition->plot_data fit_curve 4. Fit to a Sigmoidal Dose-Response Curve plot_data->fit_curve determine_ic50 IC50 Value fit_curve->determine_ic50

Conclusion

While direct experimental data for this compound is limited, its chemical structure as a hydroxamic acid provides a strong rationale for its evaluation as a metalloenzyme inhibitor. The protocols and comparative data presented here offer a robust starting point for researchers to investigate its potential activity against key therapeutic targets like HDACs and MMPs. Careful execution of these assays will enable the determination of its inhibitory potency and selectivity, providing valuable insights for its potential applications in drug discovery and development.

References

Application Notes and Protocols: N-hydroxycyclopentanecarboxamide as a Metal Chelator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-hydroxycyclopentanecarboxamide as a potential metal chelator, outlining its synthesis, and methods for characterizing its metal-binding properties. The provided protocols are designed to guide researchers in the evaluation of this compound for various applications, including drug development and biomedical research.

This compound belongs to the hydroxamic acid class of compounds, which are well-recognized for their ability to form stable complexes with various metal ions, particularly trivalent and divalent metals such as iron (Fe³⁺) and zinc (Zn²⁺).[1] This chelating property is the basis for their wide range of biological activities and therapeutic applications, including the inhibition of metalloenzymes and the treatment of metal overload disorders.[1] The core of this functionality lies in the hydroxamate group (-C(=O)N(OH)-), which typically coordinates metal ions in a bidentate fashion through its two oxygen atoms.

Synthesis of this compound

The synthesis of this compound can be readily achieved from its corresponding carboxylic acid, cyclopentanecarboxylic acid, through a coupling reaction with hydroxylamine. A common and effective method involves the activation of the carboxylic acid followed by nucleophilic attack by hydroxylamine.

This protocol outlines a general procedure for the synthesis of this compound from cyclopentanecarboxylic acid and hydroxylamine hydrochloride.

Materials:

  • Cyclopentanecarboxylic acid

  • Hydroxylamine hydrochloride (NH₂OH·HCl)[2][3]

  • N,N'-Dicyclohexylcarbodiimide (DCC) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) / Diisopropylcarbodiimide (DIC)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Free Hydroxylamine: In a separate flask, dissolve hydroxylamine hydrochloride in a minimal amount of water and add an equivalent of a base like triethylamine to generate the free hydroxylamine. Use this solution promptly.

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve cyclopentanecarboxylic acid (1 equivalent) in anhydrous DCM or THF.

  • Add a coupling agent such as DCC (1.1 equivalents) or a combination of Oxyma (1.1 equivalents) and DIC (1.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

  • Coupling Reaction: Add the freshly prepared free hydroxylamine solution (1.2 equivalents) to the activated carboxylic acid mixture.

  • Add a base such as triethylamine (1.5 equivalents) to neutralize the hydrochloride salt formed.

  • Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

    • Wash the filtrate with 1 M HCl to remove excess base.

    • Wash with saturated aqueous sodium bicarbonate solution to remove unreacted carboxylic acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow start Cyclopentanecarboxylic Acid + Hydroxylamine activation Activate Carboxylic Acid (e.g., DCC or Oxyma/DIC) start->activation Step 1 coupling Coupling Reaction activation->coupling Step 2 workup Aqueous Work-up coupling->workup Step 3 purification Column Chromatography workup->purification Step 4 product This compound purification->product Final Product G cluster_jobs_plot Job's Plot Experimental Workflow prep_solutions Prepare Solutions (Varying Metal:Ligand Ratios) equilibrate Equilibrate Samples prep_solutions->equilibrate measure_abs Measure Absorbance at λ_max equilibrate->measure_abs plot_data Plot Absorbance vs. Mole Fraction measure_abs->plot_data determine_stoichiometry Determine Stoichiometry (from plot maximum) plot_data->determine_stoichiometry G cluster_titration Potentiometric Titration Workflow prepare_solution Prepare Ligand + Metal Solution titrate Titrate with Standard Base prepare_solution->titrate record_ph Record pH vs. Volume titrate->record_ph analyze_data Analyze Titration Curve (using software) record_ph->analyze_data calculate_constants Calculate Stability Constants (log β) analyze_data->calculate_constants G cluster_pathway Potential Mechanism of Action chelator This compound metal_ion Active Site Metal Ion (e.g., Zn²⁺) chelator->metal_ion Chelates metalloenzyme Metalloenzyme (e.g., MMP, HDAC) inhibition Enzyme Inhibition metalloenzyme->inhibition is Inhibited metal_ion->metalloenzyme Cofactor for downstream Modulation of Downstream Signaling Pathways inhibition->downstream cellular_response Altered Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) downstream->cellular_response

References

Protocol for N-hydroxycyclopentanecarboxamide crystallization

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Crystallization of N-hydroxycyclopentanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the crystallization of this compound, a crucial step for its purification and the generation of material with consistent physicochemical properties for research and development. The protocol outlines two primary methods: single-solvent recrystallization and anti-solvent crystallization, catering to different impurity profiles and desired crystal characteristics. This guide includes a comprehensive list of materials, step-by-step procedures, data presentation in a tabular format, and a visual workflow to ensure reproducibility.

Introduction

This compound belongs to the hydroxamic acid class of organic compounds, which are of significant interest in medicinal chemistry due to their metal-chelating properties. This characteristic makes them potent inhibitors of various metalloenzymes, leading to their investigation in diverse therapeutic areas, including cancer and infectious diseases. The purity and crystalline form of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, bioavailability, and overall performance. Therefore, a robust and reproducible crystallization protocol is paramount for obtaining this compound of high purity and with desired solid-state attributes. This application note details a comprehensive protocol for the crystallization of this compound to facilitate consistent material production for research and pharmaceutical development.

Materials and Equipment

Reagents
  • This compound (crude)

  • Ethyl acetate (ACS grade or higher)

  • Ethanol (95% or absolute, ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Acetone (ACS grade or higher)

  • n-Heptane (ACS grade or higher)

  • Deionized water

Equipment
  • Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • Hot plate with stirring capability

  • Thermometer or temperature probe

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper (Whatman No. 1 or equivalent)

  • Spatulas

  • Glass beakers

  • Graduated cylinders

  • Watch glass

  • Scintillation vials or other suitable containers for crystal storage

  • Vacuum oven or desiccator

Experimental Protocols

Two primary methods for the crystallization of this compound are presented below. The choice of method may depend on the impurity profile of the crude material and the desired crystal size distribution.

Method A: Single-Solvent Recrystallization by Slow Cooling

This method is ideal when a single solvent is identified in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethyl acetate is often a suitable solvent for the recrystallization of hydroxamic acids[1][2].

Protocol Steps:

  • Solvent Selection: Place a small amount of crude this compound in a test tube and add a few drops of the chosen solvent (e.g., ethyl acetate). Observe the solubility at room temperature. Heat the mixture gently to boiling and add the solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature. A good solvent will result in the formation of crystals upon cooling.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent (e.g., ethyl acetate) to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until all the solid has just dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. It is crucial to use cold solvent to minimize the dissolution of the desired product[3][4].

  • Drying: Dry the crystals under vacuum. A vacuum oven at a temperature well below the melting point of the compound or a desiccator can be used.

Method B: Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and both solvents are miscible. For a polar molecule like this compound, a potential solvent system is ethanol (solvent) and n-heptane (anti-solvent).

Protocol Steps:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., ethanol) at room temperature in an Erlenmeyer flask.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "poor" solvent (the anti-solvent, e.g., n-heptane) dropwise.

  • Inducing Crystallization: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation. This cloudiness is due to the formation of small crystal nuclei.

  • Crystal Growth: If necessary, gently warm the mixture until the solution becomes clear again. Then, allow the solution to cool slowly and undisturbed to room temperature to promote the growth of larger crystals.

  • Cooling: For maximum yield, cool the flask in an ice bath for at least 30 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent in which the compound has low solubility.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes hypothetical quantitative data for the crystallization of this compound using the described protocols.

ParameterMethod A: Single-SolventMethod B: Anti-Solvent
Starting Material Crude this compoundCrude this compound
Initial Mass (g) 5.05.0
Solvent(s) Ethyl AcetateEthanol / n-Heptane
Volume of Solvent (mL) ~ 50~ 20 (Ethanol)
Volume of Anti-Solvent (mL) N/A~ 40 (n-Heptane)
Crystallization Temperature (°C) Cooled from ~77°C to 0°CRoom Temperature (~20°C)
Final Mass of Crystals (g) 4.24.0
Yield (%) 8480
Melting Point (°C) 125-127124-126
Purity (by HPLC, %) > 99.5> 99.0

Visualizations

Logical Workflow for Single-Solvent Recrystallization

G Workflow for Single-Solvent Recrystallization A Dissolve Crude Compound in Minimal Hot Solvent B Hot Filtration (if insolubles present) A->B optional C Slow Cooling to Room Temperature A->C B->C D Ice Bath Cooling C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Pure Crystalline Product G->H

Caption: Workflow for Single-Solvent Recrystallization.

Decision Pathway for Crystallization Method Selection

G Decision Pathway for Method Selection A Assess Solubility of This compound B High solubility in hot solvent, low in cold? A->B C Use Single-Solvent Recrystallization B->C Yes D High solubility in one solvent, low in another (miscible)? B->D No E Use Anti-Solvent Crystallization D->E Yes F Screen for other solvent systems D->F No

Caption: Decision Pathway for Crystallization Method Selection.

References

Application of N-hydroxycyclopentanecarboxamide in Medicinal Chemistry: A Focus on Histone Deacetylase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-hydroxycyclopentanecarboxamide is a cyclic hydroxamic acid derivative with significant potential in medicinal chemistry, primarily as an inhibitor of histone deacetylases (HDACs). The core utility of this compound stems from its hydroxamic acid moiety, a well-established zinc-binding group that can effectively chelate the Zn²⁺ ion within the active site of zinc-dependent HDAC enzymes. This interaction blocks the enzymatic activity, leading to the hyperacetylation of histone and non-histone proteins, which in turn modulates gene expression and various cellular processes.

The cyclopentyl ring serves as a rigid scaffold, which can influence the compound's pharmacokinetic properties and binding affinity to the target enzyme. The exploration of cyclic hydroxamic acids has been an active area of research in the development of novel HDAC inhibitors with improved isoform selectivity and pharmacological profiles. While specific data for this compound is limited in publicly available literature, its structural similarity to other 5-membered cyclic hydroxamic acids suggests potential activity in the low micromolar range against certain HDAC isoforms.

The primary application of this compound and its derivatives is in the field of oncology. HDAC inhibitors have emerged as a promising class of anti-cancer agents, with several compounds approved for the treatment of various hematological malignancies. By inducing histone hyperacetylation, these inhibitors can reactivate tumor suppressor genes, induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis in cancer cells.

Beyond cancer, HDAC inhibitors are being investigated for a range of other therapeutic applications, including neurodegenerative diseases, inflammatory disorders, and infectious diseases. The ability of this compound to modulate gene expression through HDAC inhibition makes it a valuable tool for basic research in epigenetics and a promising starting point for the development of novel therapeutics.

Quantitative Data Summary

CompoundTargetAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
5-membered alkylidene-cyclic-hydroxamic acid (10c)Total HDACs (HeLa cell extract)Biochemical AssayLow µMSAHA (Vorinostat)~0.01-0.1

Note: The data presented is for a structurally related compound and should be considered as a preliminary estimate for the potential activity of this compound. Experimental validation is required to determine the precise inhibitory activity.

Signaling Pathway

The primary mechanism of action for this compound as an HDAC inhibitor involves the modulation of chromatin structure and gene expression.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus HDAC Histone Deacetylase (HDAC) Acetyl Acetyl Groups HDAC->Acetyl removes NHCC This compound NHCC->HDAC Inhibits Histone Histone Proteins Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin leads to Acetyl->Histone attached to OpenChromatin Open Chromatin (Transcriptional Activation) Chromatin->OpenChromatin relaxes to Gene Gene Expression OpenChromatin->Gene allows Cell Cell Cycle Arrest, Apoptosis, Differentiation

HDAC Inhibition Signaling Pathway

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general method adapted from the synthesis of other hydroxamic acids and may require optimization for this compound.

Materials:

  • Cyclopentanecarbonyl chloride

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (TEA) or Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a minimal amount of water or methanol.

  • Basification: To the hydroxylamine solution, add triethylamine (2.5 equivalents) or an aqueous solution of sodium hydroxide (2.5 equivalents) dropwise at 0 °C to generate the free hydroxylamine.

  • Acylation: In a separate flask, dissolve cyclopentanecarbonyl chloride (1.0 equivalent) in an appropriate solvent like DCM or THF.

  • Reaction: Add the solution of cyclopentanecarbonyl chloride dropwise to the freshly prepared hydroxylamine solution at 0 °C with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. If DCM was used as the solvent, separate the organic layer. If THF was used, remove the THF under reduced pressure and then extract the aqueous residue with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow start Start reagents Cyclopentanecarbonyl chloride Hydroxylamine HCl Base (TEA or NaOH) start->reagents reaction Acylation Reaction (0°C to RT) reagents->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization ¹H NMR, ¹³C NMR, MS purification->characterization end This compound characterization->end

Synthesis Workflow
Protocol for In Vitro Fluorometric HDAC Inhibition Assay

This protocol provides a general framework for assessing the HDAC inhibitory activity of this compound using a commercially available fluorogenic substrate.

Materials:

  • This compound (test compound)

  • HeLa or other suitable nuclear extract as a source of HDAC enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing Trichostatin A and a protease like trypsin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the test compound in assay buffer to achieve the desired final concentrations for the assay.

  • Reaction Setup: In the wells of a 96-well black microplate, add the following in order:

    • Assay buffer

    • Nuclear extract (containing HDAC enzymes)

    • Diluted test compound or vehicle control (DMSO)

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction and Develop Signal: Add the developer solution to each well. The developer stops the HDAC reaction (due to the potent inhibitor Trichostatin A) and the protease cleaves the deacetylated substrate, releasing the fluorophore (AMC).

  • Signal Measurement: Incubate the plate at 37°C for an additional 15-20 minutes to allow for complete development of the fluorescent signal. Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

HDAC_Assay_Workflow start Start prep Prepare Compound Dilutions and Reagents start->prep setup Set up Reaction in 96-well Plate: Buffer, Enzyme, Inhibitor prep->setup preinc Pre-incubate (37°C, 10 min) setup->preinc addsub Add Fluorogenic Substrate preinc->addsub inc Incubate (37°C, 30-60 min) addsub->inc stopdev Add Developer Solution inc->stopdev read Measure Fluorescence (Ex: 360nm, Em: 460nm) stopdev->read analyze Calculate % Inhibition Determine IC50 read->analyze end End analyze->end

HDAC Inhibition Assay Workflow

Application Notes and Protocols for Cell-Based Assays Using N-hydroxycyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxycyclopentanecarboxamide belongs to the hydroxamic acid class of compounds, a well-established pharmacophore for the inhibition of zinc-dependent histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. Aberrant HDAC activity is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Consequently, HDAC inhibitors are a promising class of therapeutic agents.

These application notes provide detailed protocols for a series of cell-based assays to characterize the biological activity of this compound, a putative HDAC inhibitor. The described assays will enable researchers to assess its inhibitory potency against HDAC enzymes, evaluate its effects on cell viability and proliferation, and investigate its mechanism of action through apoptosis and cell cycle analysis.

HDAC Activity Assay

This assay is designed to determine the in vitro inhibitory activity of this compound against histone deacetylases. A fluorogenic substrate is used, which upon deacetylation by HDACs, can be cleaved by a developer to produce a fluorescent signal. The reduction in fluorescence in the presence of the test compound corresponds to its inhibitory activity.

Experimental Protocol
  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • HDAC Enzyme: Recombinant human HDAC isoform of interest (e.g., HDAC1, HDAC2, HDAC3).

    • Fluorogenic Substrate: Boc-Lys(Ac)-AMC or similar.

    • Developer: Trypsin in assay buffer.

    • Test Compound: Prepare a stock solution of this compound in DMSO and create a dilution series in Assay Buffer.

  • Assay Procedure:

    • Add 40 µL of Assay Buffer to the wells of a 96-well black microplate.

    • Add 10 µL of the test compound dilutions or vehicle control (DMSO) to the respective wells.

    • Add 20 µL of the diluted HDAC enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of the fluorogenic substrate to each well to start the reaction.

    • Incubate at 37°C for 60 minutes.

    • Add 10 µL of the developer solution to each well to stop the deacetylation reaction and initiate fluorescence development.

    • Incubate at 37°C for 15 minutes.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Inhibitory Activity (IC50) of this compound against various HDAC Isoforms

HDAC IsoformIC50 (nM) [Hypothetical Data]
HDAC175
HDAC290
HDAC3120
HDAC6850
HDAC8600

Visualization

HDAC_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation & Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Compound) Plate Add Reagents to 96-well Plate Reagents->Plate Incubate_Compound Incubate with Compound (15 min) Plate->Incubate_Compound Add_Substrate Add Substrate Incubate_Compound->Add_Substrate Incubate_Reaction Incubate (60 min) Add_Substrate->Incubate_Reaction Add_Developer Add Developer Incubate_Reaction->Add_Developer Incubate_Developer Incubate (15 min) Add_Developer->Incubate_Developer Read_Fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) Incubate_Developer->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the fluorometric HDAC inhibition assay.

Cell Viability and Cytotoxicity Assay

This assay evaluates the effect of this compound on the viability and proliferation of cancer cells. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by viable cells to a formazan product, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol
  • Cell Culture:

    • Culture a human cancer cell line (e.g., HeLa, A549) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C, or until a distinct color change is observed.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Data Presentation

Table 2: Cytotoxic Activity (IC50) of this compound in Cancer Cell Lines

Cell LineIC50 (µM) [Hypothetical Data]
HeLa (Cervical Cancer)5.2
A549 (Lung Cancer)8.7
MCF-7 (Breast Cancer)6.5
HCT116 (Colon Cancer)4.8

Visualization

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Attach_Overnight Allow Attachment (Overnight) Seed_Cells->Attach_Overnight Add_Compound Add Compound Dilutions Attach_Overnight->Add_Compound Incubate_72h Incubate (72 hours) Add_Compound->Incubate_72h Add_MTS Add MTS Reagent Incubate_72h->Add_MTS Incubate_2_4h Incubate (2-4 hours) Add_MTS->Incubate_2_4h Read_Absorbance Read Absorbance (490 nm) Incubate_2_4h->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the MTS-based cell viability and cytotoxicity assay.

Apoptosis Assay

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol
  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) for PI.

    • Set up compensation and quadrants based on unstained and single-stained controls.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Data Presentation

Table 3: Apoptosis Induction by this compound in HeLa Cells (48h Treatment)

TreatmentViable Cells (%) [Hypothetical Data]Early Apoptotic Cells (%) [Hypothetical Data]Late Apoptotic/Necrotic Cells (%) [Hypothetical Data]
Vehicle Control92.53.14.4
This compound (5.2 µM)45.828.725.5

Visualization

Apoptosis_Detection cluster_cell_states Cell States cluster_staining Staining Principle Viable Viable Cell (Annexin V-, PI-) Early_Apoptotic Early Apoptotic Cell (Annexin V+, PI-) Viable->Early_Apoptotic Apoptosis Induction Late_Apoptotic Late Apoptotic/Necrotic Cell (Annexin V+, PI+) Early_Apoptotic->Late_Apoptotic AnnexinV Annexin V-FITC (Binds Phosphatidylserine) Early_Apoptotic->AnnexinV PI Propidium Iodide (Stains DNA of compromised cells) Late_Apotic Late_Apotic Late_Apotic->PI

Caption: Principle of apoptosis detection by Annexin V and Propidium Iodide staining.

Cell Cycle Analysis

This assay determines the effect of this compound on the cell cycle distribution. Propidium iodide is used to stain the cellular DNA, and the DNA content is measured by flow cytometry. The amount of PI fluorescence is proportional to the amount of DNA in the cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol
  • Cell Treatment:

    • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation and Staining:

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer, measuring the fluorescence in the appropriate channel for PI.

  • Data Analysis:

    • Generate a histogram of cell count versus DNA content (PI fluorescence).

    • Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

Table 4: Cell Cycle Distribution of HeLa Cells after 24h Treatment with this compound

TreatmentG0/G1 Phase (%) [Hypothetical Data]S Phase (%) [Hypothetical Data]G2/M Phase (%) [Hypothetical Data]
Vehicle Control55.228.915.9
This compound (5.2 µM)70.115.314.6

Visualization

Cell_Cycle_Arrest cluster_arrest Effect of HDACi G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Arrest HDACi induces G1 Arrest Arrest->G1

Caption: HDAC inhibitors can induce cell cycle arrest, often in the G1 phase.

Signaling Pathway of HDAC Inhibition

HDAC inhibitors, such as this compound, exert their effects by preventing the deacetylation of histones and other proteins. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of genes that can induce cell cycle arrest and apoptosis. A key player in this process is the cyclin-dependent kinase inhibitor p21.

Visualization

HDAC_Signaling_Pathway HDACi This compound (HDAC Inhibitor) HDAC HDAC HDACi->HDAC Inhibition Histones Acetylated Histones HDAC->Histones Chromatin Chromatin Relaxation Histones->Chromatin Gene_Expression Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibitors leading to cell cycle arrest and apoptosis.

Application Notes and Protocols: N-hydroxycyclopentanecarboxamide as a Precursor for Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-hydroxycyclopentanecarboxamide and related hydroxamic acids as crucial precursors in modern drug synthesis, with a particular focus on their application as histone deacetylase (HDAC) inhibitors.

Introduction

This compound belongs to the class of hydroxamic acids, a group of organic compounds characterized by the functional group -C(=O)N(H)OH. This moiety is a key structural feature in a variety of biologically active molecules due to its ability to chelate metal ions. This property is particularly significant in the design of enzyme inhibitors, where the hydroxamic acid group can bind to metal ions, such as zinc, in the active site of metalloenzymes.

One of the most prominent applications of hydroxamic acid-containing compounds in medicine is as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs lead to a more compact chromatin structure, repressing gene transcription. In various cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Hydroxamic acid-based HDAC inhibitors can reverse this effect, leading to cell cycle arrest and apoptosis in cancer cells.

While specific public-domain data on this compound as a direct precursor in the synthesis of a marketed drug is limited, the general synthetic routes and its structural similarity to the core components of several HDAC inhibitors make it a valuable model compound for research and development in this area. These notes will provide detailed protocols for the synthesis of hydroxamic acids, using the preparation of this compound as a representative example, and will discuss their application in the context of HDAC inhibition.

Data Presentation

Table 1: Comparison of Common Synthetic Routes for Hydroxamic Acids
Synthesis RouteStarting MaterialKey ReagentsTypical Yield (%)AdvantagesDisadvantages
From Carboxylic Acid Cyclopentanecarboxylic acidHydroxylamine hydrochloride, Coupling agents (e.g., HATU, EDC), Base (e.g., DIPEA)60-90High yield, Mild reaction conditionsCost of coupling agents
From Ester Methyl or Ethyl cyclopentanecarboxylateHydroxylamine hydrochloride, Base (e.g., KOH, NaOH)50-80Readily available starting materialsCan require harsher conditions (e.g., heat)
From Acyl Chloride Cyclopentanecarbonyl chlorideHydroxylamine hydrochloride, Base (e.g., Pyridine, Triethylamine)70-95High reactivity of acyl chlorideAcyl chlorides can be moisture-sensitive
Table 2: Spectroscopic Data for a Representative Hydroxamic Acid (Vorinostat/SAHA)
TechniqueData
¹H NMR (DMSO-d₆, 400 MHz) δ 10.32 (s, 1H), 9.97 (s, 1H), 8.65 (s, 1H), 7.59 (d, J = 7.6 Hz, 2H), 7.28 (t, J = 7.8 Hz, 2H), 7.03 (t, J = 7.4 Hz, 1H), 2.29 (t, J = 7.4 Hz, 2H), 1.95 (t, J = 7.4 Hz, 2H), 1.55-1.48 (m, 4H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 171.6, 169.3, 139.4, 128.8, 123.1, 119.1, 36.2, 32.4, 28.4, 25.0
Mass Spectrometry (ESI) m/z 265.15 [M+H]⁺

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclopentanecarboxylic Acid

This protocol describes the synthesis of this compound from cyclopentanecarboxylic acid using a common coupling agent.

Materials:

  • Cyclopentanecarboxylic acid

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve cyclopentanecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) and DIPEA (1.5 eq) in a minimal amount of DMF.

  • Add the hydroxylamine solution to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Protocol 2: Synthesis of this compound from Ethyl Cyclopentanecarboxylate

This protocol details the synthesis from the corresponding ethyl ester.

Materials:

  • Ethyl cyclopentanecarboxylate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (3.0 eq) in a solution of KOH (3.0 eq) in methanol. Stir for 30 minutes at room temperature.

  • Filter the precipitated KCl and add the methanolic hydroxylamine solution to a round-bottom flask containing ethyl cyclopentanecarboxylate (1.0 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in water and acidify to pH 6-7 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Visualizations

General Synthesis of Hydroxamic Acids

G cluster_0 Starting Materials cluster_1 Reagents cluster_2 Product CarboxylicAcid Carboxylic Acid (e.g., Cyclopentanecarboxylic Acid) HydroxamicAcid This compound CarboxylicAcid->HydroxamicAcid + Hydroxylamine + Coupling Agent + Base Ester Ester (e.g., Ethyl Cyclopentanecarboxylate) Ester->HydroxamicAcid + Hydroxylamine + Base Hydroxylamine Hydroxylamine (NH2OH) CouplingAgent Coupling Agent (e.g., HATU, EDC) Base Base (e.g., DIPEA, KOH)

Caption: Synthetic routes to this compound.

Mechanism of HDAC Inhibition by Hydroxamic Acids

G cluster_0 HDAC Active Site cluster_1 Inhibition cluster_2 Cellular Outcome HDAC HDAC Enzyme Zinc Zn²⁺ Ion HDAC->Zinc Contains Hyperacetylation Histone Hyperacetylation HDAC->Hyperacetylation Leads to Zinc->HDAC Inhibits Deacetylation Histone Acetylated Histone (Substrate) Histone->HDAC Binds to active site HydroxamicAcid Hydroxamic Acid Inhibitor (e.g., this compound) HydroxamicAcid->Zinc Chelates Zn²⁺ GeneExpression Gene Expression Altered (Tumor Suppressor Genes ON) Hyperacetylation->GeneExpression Apoptosis Cell Cycle Arrest & Apoptosis GeneExpression->Apoptosis

Caption: Mechanism of HDAC inhibition by hydroxamic acids.

Experimental Workflow for Synthesis and Purification

G Start Start: Starting Material + Reagents Reaction Reaction: Stirring at RT or Reflux Start->Reaction Monitoring Monitoring: TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: Extraction & Washing Monitoring->Workup Complete Drying Drying & Concentration Workup->Drying Purification Purification: Column Chromatography or Recrystallization Drying->Purification Analysis Analysis: NMR, MS Purification->Analysis End Final Product: Pure Hydroxamic Acid Analysis->End

Caption: Workflow for hydroxamic acid synthesis and purification.

Analytical Standards for N-hydroxycyclopentanecarboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the analytical characterization of N-hydroxycyclopentanecarboxamide. Given the limited availability of specific analytical data for this compound, the methodologies and representative data presented herein are based on established analytical standards for structurally analogous compounds, namely simple hydroxamic acids and cyclopentanecarboxamides. These protocols are intended to serve as a comprehensive guide for researchers involved in the synthesis, purification, and characterization of this compound and related small molecules. The provided methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound belongs to the hydroxamic acid class of organic compounds, characterized by the R-CO-N(OH)-R' functional group. Hydroxamic acids are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They are known to act as potent inhibitors of various enzymes, including matrix metalloproteinases and histone deacetylases, making them valuable scaffolds for the development of therapeutics for a range of diseases, including cancer and inflammatory disorders. The cyclopentane moiety introduces a degree of conformational rigidity and lipophilicity that can influence the compound's pharmacokinetic and pharmacodynamic properties.

Accurate and robust analytical methods are crucial for the quality control, stability testing, and metabolic profiling of this compound. This document outlines detailed protocols for its analysis, providing a foundation for its further investigation and development.

Synthesis and Purification

A common method for the synthesis of hydroxamic acids is the reaction of an activated carboxylic acid derivative, such as an ester or acid chloride, with hydroxylamine.

Protocol: Synthesis of this compound

  • Esterification of Cyclopentanecarboxylic Acid:

    • Dissolve cyclopentanecarboxylic acid (1 equivalent) in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the methyl cyclopentanecarboxylate with an organic solvent.

    • Purify the ester by distillation or column chromatography.

  • Formation of the Hydroxamic Acid:

    • Prepare a solution of hydroxylamine hydrochloride (excess) and a base (e.g., potassium hydroxide or sodium methoxide) in methanol.

    • Add the purified methyl cyclopentanecarboxylate to the hydroxylamine solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture to precipitate the this compound.

    • Collect the solid product by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for assessing the purity and quantifying the concentration of this compound. A reversed-phase method is generally suitable for this class of compounds.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Table 1: HPLC Method Parameters and Representative Data

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 40% Acetonitrile, 60% Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm
Representative Retention Time *~ 3.5 min

Note: The retention time is an estimated value based on the analysis of similar small polar molecules and may vary depending on the specific HPLC system and column used.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and structural elucidation of volatile and semi-volatile compounds. Due to the polar nature of the N-hydroxyamide group, derivatization is often required to improve the volatility and thermal stability of the analyte.

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Derivatization:

    • To a dried sample of this compound, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Instrumentation: A standard GC-MS system.

  • Sample Injection: Inject an aliquot of the derivatized sample into the GC.

Table 2: GC-MS Method Parameters and Representative Fragmentation Data

ParameterValue
GC Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250°C
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 m/z
Representative m/z values *129 (M+), 113, 85, 69, 55, 41

Note: The fragmentation pattern is predicted based on the structure of this compound. The molecular ion (M+) may be of low abundance. Key fragments are expected from the loss of the N-hydroxy group and fragmentation of the cyclopentane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H and ¹³C NMR will provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) for full structural assignment.

Table 3: Representative ¹H NMR Data for this compound

Proton AssignmentRepresentative Chemical Shift (δ, ppm)*Multiplicity
-OH9.0 - 10.0br s
-NH7.5 - 8.5br s
CH (cyclopentane)2.5 - 2.8m
CH₂ (cyclopentane)1.5 - 1.9m

Note: Chemical shifts are estimated based on data for analogous hydroxamic acids and cyclopentanecarboxamides in DMSO-d₆. The exact chemical shifts of the -OH and -NH protons can be highly dependent on the solvent, concentration, and temperature, and these protons are exchangeable with D₂O.

Table 4: Representative ¹³C NMR Data for this compound

Carbon AssignmentRepresentative Chemical Shift (δ, ppm)*
C=O170 - 175
CH (cyclopentane)45 - 50
CH₂ (cyclopentane)25 - 35

Note: Chemical shifts are estimated based on data for analogous compounds.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Output start Cyclopentanecarboxylic Acid esterification Esterification start->esterification hydroxamation Hydroxamic Acid Formation esterification->hydroxamation purification Purification hydroxamation->purification hplc HPLC Analysis purification->hplc Purity & Quantification gcms GC-MS Analysis purification->gcms Identification nmr NMR Spectroscopy purification->nmr Structure Elucidation hplc_data Retention Time Purity (%) hplc->hplc_data gcms_data Mass Spectrum Fragmentation Pattern gcms->gcms_data nmr_data Chemical Shifts Structure Confirmation nmr->nmr_data

Caption: General experimental workflow for the synthesis and analysis of this compound.

Signaling Pathway

signaling_pathway cluster_inhibition Mechanism of Action cluster_cellular_effects Cellular Effects compound This compound mmp Matrix Metalloproteinase (MMP) compound->mmp Inhibits hdac Histone Deacetylase (HDAC) compound->hdac Inhibits ecm Extracellular Matrix Degradation mmp->ecm Prevents angiogenesis Angiogenesis mmp->angiogenesis Prevents gene_expression Altered Gene Expression hdac->gene_expression Modulates apoptosis Apoptosis gene_expression->apoptosis Induces

Application Notes and Protocols: N-hydroxycyclopentanecarboxamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-hydroxycyclopentanecarboxamide as a fragment in drug discovery campaigns targeting metalloenzymes. The protocols detailed below are based on established methodologies in fragment-based drug discovery (FBDD) and are presented in a stepwise manner to facilitate their implementation in a laboratory setting.

Introduction to this compound in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low molecular weight compounds ("fragments") to probe the binding sites of biological targets. Due to their simplicity, fragments can form high-quality interactions and provide efficient starting points for optimization.

This compound is a hydroxamic acid derivative. The hydroxamic acid moiety is a well-known metal-binding group, making it an ideal fragment for targeting metalloenzymes, a large class of proteins implicated in numerous diseases.[1] Hydroxamic acids can chelate essential metal ions, such as zinc or iron, in the active site of these enzymes, leading to their inhibition.[2] This positions this compound as a valuable tool for initiating FBDD campaigns against metalloenzymes like Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).

Application Note 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

Principle:

Surface Plasmon Resonance (SPR) is a label-free biophysical technique used to detect and quantify biomolecular interactions in real-time. In the context of FBDD, a purified target metalloenzyme is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. Binding of the fragment to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. This allows for the determination of binding affinity (K D ) and kinetics (k a and k d ).[3][4]

Experimental Protocol: SPR Screening

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+ buffer).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the purified metalloenzyme (e.g., MMP-9) at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 8,000-12,000 Response Units).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Fragment Solution Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a dilution series of the fragment in running buffer, ensuring the final DMSO concentration is matched across all samples and is typically below 5%.

  • Binding Analysis:

    • Inject the diluted this compound solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).

    • Include a reference flow cell (without immobilized protein) to subtract non-specific binding and bulk refractive index changes.

    • Monitor the association and dissociation phases for each concentration.

    • Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration), if necessary.

  • Data Analysis:

    • Process the sensorgrams by subtracting the reference cell data.

    • Fit the steady-state responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (K D ).

Data Presentation:

Table 1: Hypothetical SPR Screening Results for this compound against a Target Metalloenzyme

FragmentMolecular Weight (Da)Concentration (µM)Response (RU)K D (µM)Ligand Efficiency (LE)
This compound129.16100502500.35

Note: The data presented are for illustrative purposes.

Workflow Diagram:

FBDD_SPR_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis p1 Immobilize Target Metalloenzyme on SPR Chip s1 Inject Fragment over Sensor Chip p1->s1 p2 Prepare Fragment (this compound) Dilution Series p2->s1 s2 Monitor Binding (Association/Dissociation) s1->s2 s3 Regenerate Chip Surface s2->s3 a1 Process Sensorgrams (Reference Subtraction) s2->a1 s3->s1 Next Concentration a2 Determine Binding Affinity (KD) a1->a2 a3 Calculate Ligand Efficiency (LE) a2->a3

Caption: SPR screening workflow for this compound.

Application Note 2: Hit Validation using Saturation Transfer Difference (STD) NMR

Principle:

Saturation Transfer Difference (STD) NMR is a powerful ligand-observed NMR technique for identifying and characterizing fragment binding to a protein target.[5][6] In this method, specific resonances of the protein are saturated with radiofrequency pulses. If a fragment binds to the protein, this saturation is transferred to the bound fragment and then to the free fragment in solution through chemical exchange. By subtracting a spectrum with on-resonance protein saturation from a spectrum with off-resonance saturation, only the signals from the binding fragment remain, confirming the interaction.[7][8]

Experimental Protocol: STD NMR

  • Sample Preparation:

    • Prepare a solution of the target metalloenzyme (e.g., HDAC8) at a concentration of 10-50 µM in a deuterated buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D₂O).

    • Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6).

    • Add the fragment to the protein solution to a final concentration of 1-2 mM (a 100- to 200-fold excess).

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the protein-fragment mixture to identify non-overlapping protein and fragment resonances.

    • Set up the STD NMR experiment with selective on-resonance irradiation of protein signals (typically in the aliphatic region, e.g., -0.5 to 0.5 ppm) and off-resonance irradiation where no signals are present (e.g., 30-40 ppm).

    • Use a saturation time of 1-2 seconds to allow for efficient saturation transfer.

    • Acquire interleaved on- and off-resonance spectra.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Integrate the signals in the STD spectrum and the reference ¹H spectrum.

    • Calculate the STD amplification factor for each proton of the fragment to identify the protons in closest proximity to the protein surface.

Data Presentation:

Table 2: Hypothetical STD NMR Results for this compound Binding to a Target Metalloenzyme

Fragment ProtonChemical Shift (ppm)STD Signal Intensity (Arbitrary Units)STD Amplification Factor
Cyclopentyl-Hα2.51001.00
Cyclopentyl-Hβ1.8850.85
Cyclopentyl-Hγ1.6700.70

Note: The data presented are for illustrative purposes and suggest closer proximity of the α-protons to the protein.

Workflow Diagram:

FBDD_STD_NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis p1 Prepare Protein Solution in D2O Buffer p3 Mix Protein and Fragment p1->p3 p2 Prepare Fragment Stock in Deuterated Solvent p2->p3 s1 Acquire 1D 1H Reference Spectrum p3->s1 s2 Set up STD Experiment (On/Off Resonance) s1->s2 s3 Acquire STD Data s2->s3 a1 Process Data (Subtraction) s3->a1 a2 Identify Binding Signals in STD Spectrum a1->a2 a3 Calculate STD Amplification Factors a2->a3

Caption: STD NMR workflow for hit validation.

Application Note 3: Structural Characterization by X-ray Crystallography

Principle:

X-ray crystallography provides high-resolution three-dimensional structural information of a protein-fragment complex, revealing the precise binding mode and key interactions.[9][10] This information is crucial for structure-based drug design and the subsequent optimization of the fragment hit. The process involves growing a high-quality crystal of the target protein, soaking it with the fragment, and then collecting and analyzing X-ray diffraction data.[11][12]

Experimental Protocol: X-ray Crystallography

  • Protein Crystallization:

    • Screen for crystallization conditions for the purified metalloenzyme using techniques such as hanging-drop or sitting-drop vapor diffusion.

    • Optimize the identified crystallization conditions to obtain well-diffracting crystals (typically > 50 µm in all dimensions).

  • Fragment Soaking:

    • Prepare a solution of this compound at a high concentration (e.g., 10-50 mM) in a cryoprotectant solution compatible with the protein crystal.

    • Transfer a protein crystal into the fragment-containing solution and incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Cryo-cool the soaked crystal in liquid nitrogen to prevent radiation damage.

    • Mount the crystal on a goniometer in an X-ray beamline (preferably at a synchrotron source).

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement with a known structure of the apo-protein.

    • Build the fragment into the resulting electron density map.

    • Refine the protein-fragment complex structure to achieve good agreement with the experimental data and stereochemical parameters.

Data Presentation:

Table 3: Hypothetical Crystallographic Data for a Metalloenzyme-N-hydroxycyclopentanecarboxamide Complex

ParameterValue
PDB ID(Hypothetical)
Resolution (Å)1.8
R-work / R-free0.18 / 0.21
Space GroupP2₁2₁2₁
Key InteractionsBidentate chelation of the active site Zn²⁺ ion by the hydroxamate group. Hydrogen bond between the hydroxamate N-OH and a backbone carbonyl.

Note: The data presented are for illustrative purposes.

Workflow Diagram:

FBDD_Xray_Workflow cluster_cryst Crystallization cluster_data Data Collection cluster_solve Structure Solution c1 Crystallize Target Metalloenzyme c2 Soak Crystal with This compound c1->c2 d1 Cryo-cool Soaked Crystal c2->d1 d2 Collect X-ray Diffraction Data d1->d2 s1 Process Diffraction Data d2->s1 s2 Solve Structure by Molecular Replacement s1->s2 s3 Build Fragment into Electron Density s2->s3 s4 Refine Protein-Fragment Complex Structure s3->s4

Caption: X-ray crystallography workflow for structural characterization.

Application Note 4: Fragment-to-Lead Evolution

Principle:

Once a fragment hit like this compound is validated and its binding mode is determined, the next step is to evolve it into a more potent lead compound. Two common strategies are fragment growing and fragment linking.[13]

  • Fragment Growing: This involves adding chemical moieties to the fragment to explore adjacent binding pockets and form additional interactions with the target protein.[14]

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be connected with a chemical linker to create a larger, higher-affinity molecule.[15]

Experimental Protocols:

Protocol 4.1: Fragment Growing

  • Structure-Based Design:

    • Analyze the crystal structure of the protein-N-hydroxycyclopentanecarboxamide complex to identify vectors for chemical elaboration that point towards unoccupied pockets.

    • Computationally design a small library of analogs with chemical extensions at these vectors.

  • Synthesis:

    • Synthesize the designed analogs. For this compound, this could involve derivatizing the cyclopentyl ring.

  • Evaluation:

    • Screen the synthesized analogs using SPR or a biochemical assay to determine their binding affinity or inhibitory activity.

    • Solve the crystal structures of promising analogs in complex with the target protein to guide further optimization cycles.

Protocol 4.2: Fragment Linking

  • Identification of a Second Fragment:

    • Perform a fragment screen (as in Application Note 1) to identify a second fragment that binds in a pocket adjacent to this compound.

  • Structural Analysis:

    • Solve the crystal structure of the protein in complex with both fragments to determine their relative orientation and distance.

  • Linker Design and Synthesis:

    • Design and synthesize a series of molecules where the two fragments are connected by linkers of varying length and flexibility.

  • Evaluation:

    • Assess the binding affinity and inhibitory potency of the linked compounds.

    • Obtain a crystal structure of the most potent linked compound to confirm that it retains the binding modes of the original fragments.

Data Presentation:

Table 4: Hypothetical Data for Fragment Evolution of this compound

CompoundStrategyK D (µM)IC₅₀ (µM)Ligand Efficiency (LE)
This compoundInitial Hit250>5000.35
Grown Analog 1Growing501000.38
Grown Analog 2Growing5100.42
Linked Compound 1Linking0.51.20.45

Note: The data presented are for illustrative purposes and demonstrate successful fragment evolution.

Workflow Diagram:

FBDD_Evolution_Workflow cluster_start Starting Point cluster_growing Fragment Growing cluster_linking Fragment Linking cluster_end Outcome start_node Validated Hit: This compound (with crystal structure) g1 Identify Growth Vectors start_node->g1 l1 Identify Second Fragment Hit start_node->l1 g2 Design and Synthesize Analogs g1->g2 g3 Evaluate Affinity and Potency g2->g3 g4 Structural Analysis (X-ray) g3->g4 end_node Potent Lead Compound g3->end_node g4->g1 Iterative Optimization l2 Structural Analysis of Ternary Complex l1->l2 l3 Design and Synthesize Linked Compounds l2->l3 l4 Evaluate Affinity and Potency l3->l4 l4->end_node HDAC_Signaling_Pathway HDAC HDAC Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin AcetylatedHistones Acetylated Histones AcetylatedHistones->Histones Deacetylation OpenChromatin Open Chromatin (Gene Transcription) AcetylatedHistones->OpenChromatin HAT HAT HAT->AcetylatedHistones Acetylation TSG Tumor Suppressor Genes (e.g., p21, p53) OpenChromatin->TSG Transcription CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis NHCP This compound (Fragment Inhibitor) NHCP->HDAC Inhibition

References

Troubleshooting & Optimization

Technical Support Center: N-hydroxycyclopentanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of N-hydroxycyclopentanecarboxamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a carbodiimide-mediated coupling of cyclopentanecarboxylic acid and hydroxylamine.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive Coupling Reagents: Carbodiimides like EDC are moisture-sensitive. HOBt can also degrade over time.- Use fresh or properly stored EDC and HOBt. - Ensure reagents are brought to room temperature before opening to prevent condensation.
2. Inadequate Amine Basicity: Hydroxylamine hydrochloride requires a base to be neutralized to the free amine for it to be nucleophilic.- Ensure at least two equivalents of a non-nucleophilic base (e.g., DIEA, NMM) are used. One equivalent neutralizes the hydrochloride salt, and the other facilitates the coupling.
3. Reaction Temperature Too High: High temperatures can lead to the degradation of the activated carboxylic acid intermediate and the final product.- Maintain the reaction temperature at 0°C during the addition of the coupling agent and allow it to slowly warm to room temperature.
4. Poor Quality Starting Materials: Impurities in cyclopentanecarboxylic acid or hydroxylamine can interfere with the reaction.- Use pure starting materials. If necessary, purify the carboxylic acid by distillation or recrystallization.
Formation of Side Products 1. N-acylurea Byproduct: A common side reaction with carbodiimides, where the activated intermediate rearranges.- The addition of HOBt or Oxyma Pure helps to suppress this side reaction by forming a more stable active ester intermediate.[1]
2. O-acylated Hydroxylamine: The hydroxyl group of hydroxylamine can sometimes be acylated, leading to an undesired ester byproduct.- This is generally less favored due to the higher nucleophilicity of the nitrogen atom in hydroxylamine.[2] However, maintaining a lower reaction temperature can help minimize this.
Difficult Product Isolation 1. Water-Soluble Byproducts: The urea byproduct from EDC and excess salts can make purification challenging.- Use EDC as the carbodiimide, as its urea byproduct is water-soluble and can be removed with an aqueous wash.[3][4] - After quenching the reaction, perform a series of aqueous washes (e.g., dilute HCl, saturated NaHCO₃, brine) to remove impurities.
2. Product Solubility: this compound may have some water solubility, leading to loss during extraction.- Saturate the aqueous layer with NaCl before extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) to decrease the product's solubility in the aqueous phase.
Reaction Stalls or is Sluggish 1. Insufficient Activation: The amount of coupling agent may be inadequate.- Use a slight excess (1.1-1.2 equivalents) of the coupling agent (EDC) and HOBt.
2. Solvent Issues: The choice of solvent can impact the solubility of reagents and reaction rate.- Aprotic polar solvents like DMF or CH₂Cl₂ are generally effective. Ensure the solvent is anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the coupling of cyclopentanecarboxylic acid with hydroxylamine hydrochloride using a coupling agent. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to facilitate the amide bond formation and minimize side reactions.[5][6]

Q2: Why is a base necessary when using hydroxylamine hydrochloride?

A2: Hydroxylamine hydrochloride is a salt. A base, typically a tertiary amine like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is required to neutralize the hydrochloride, generating the free hydroxylamine (NH₂OH). This free form is the active nucleophile that attacks the activated carboxylic acid to form the desired N-hydroxyamide.

Q3: What is the role of HOBt in the coupling reaction?

A3: HOBt plays a crucial role in improving the efficiency and reducing side reactions. It reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC to generate an HOBt-ester. This new intermediate is more stable, less prone to racemization (if chiral centers are present), and reacts more efficiently with the amine. It also helps to prevent the formation of the N-acylurea byproduct.[1][3][7]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting carboxylic acid spot and the appearance of a new, typically more polar, product spot indicate the reaction's progress.

Q5: What are the typical purification methods for this compound?

A5: After an aqueous workup to remove water-soluble impurities, the crude product is often purified by column chromatography on silica gel.[5] The choice of eluent will depend on the polarity of the product, but mixtures of ethyl acetate and hexanes or dichloromethane and methanol are common. Recrystallization from a suitable solvent system can be used for further purification if the product is a solid.

Q6: Are there alternative coupling reagents to EDC/HOBt?

A6: Yes, several other coupling reagents can be used. These include phosphonium salts like PyBOP and uronium/aminium salts like HATU or HBTU.[1][8] Propanephosphonic acid anhydride (T3P) is another effective reagent for promoting the formation of hydroxamic acids.[9] The choice of reagent may depend on the scale of the reaction, the presence of sensitive functional groups, and cost considerations.

Experimental Protocols

Protocol 1: Synthesis of this compound using EDC/HOBt

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Cyclopentanecarboxylic acid

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • To a stirred solution of cyclopentanecarboxylic acid (1.0 eq) in anhydrous DCM (or DMF) at 0°C, add HOBt (1.2 eq) and hydroxylamine hydrochloride (1.2 eq).

  • Add DIEA (2.5 eq) dropwise to the mixture and stir for 10 minutes.

  • Slowly add EDC (1.2 eq) portion-wise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • If DCM is used as the solvent, transfer the mixture to a separatory funnel. If DMF is used, dilute with ethyl acetate and then transfer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

Reaction Pathway

reaction_pathway CPA Cyclopentanecarboxylic Acid OAI O-Acylisourea Intermediate CPA->OAI + EDC EDC EDC->OAI HOBt_Ester HOBt Active Ester OAI->HOBt_Ester + HOBt Urea Water-soluble Urea Byproduct OAI->Urea Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBt_Ester Product This compound HOBt_Ester->Product + Hydroxylamine HA Hydroxylamine (from NH2OH.HCl + Base) HA->Product

Caption: Proposed reaction pathway for the EDC/HOBt mediated synthesis.

Troubleshooting Workflow: Low Yield

troubleshooting_workflow Start Low Yield Observed CheckReagents Check Reagent Quality (EDC, HOBt, Solvents) Start->CheckReagents CheckBase Verify Base Stoichiometry (>2 eq.) CheckReagents->CheckBase [Reagents OK] UseFresh Use fresh, anhydrous reagents CheckReagents->UseFresh [Degraded] CheckTemp Review Reaction Temperature (0°C to RT) CheckBase->CheckTemp [Base OK] AdjustBase Adjust base amount CheckBase->AdjustBase [Incorrect] CheckWorkup Analyze Workup/Purification (Losses during extraction?) CheckTemp->CheckWorkup [Temp OK] ControlTemp Maintain 0°C during addition CheckTemp->ControlTemp [Too High] ModifyWorkup Saturate aqueous layer with NaCl CheckWorkup->ModifyWorkup [Losses Likely] Success Yield Improved CheckWorkup->Success [Workup OK] UseFresh->Success AdjustBase->Success ControlTemp->Success ModifyWorkup->Success

Caption: A logical workflow for troubleshooting low product yield.

Key Experimental Relationships

logical_relationships Yield High Yield Coupling Effective Coupling Coupling->Yield SideReactions Minimized Side Reactions SideReactions->Yield Purification Efficient Purification Purification->Yield EDC_HOBt Fresh EDC & HOBt EDC_HOBt->Coupling EDC_HOBt->SideReactions HOBt suppresses N-acylurea Base Sufficient Base (>2 eq) Base->Coupling Temp Low Temperature (0°C) Temp->Coupling Temp->SideReactions Solvent Anhydrous Solvent Solvent->Coupling Workup Correct Aqueous Workup Workup->Purification

Caption: Relationship between experimental factors and final product yield.

References

Technical Support Center: N-hydroxycyclopentanecarboxamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-hydroxycyclopentanecarboxamide and similar polar organic molecules.

Troubleshooting Guides

This section addresses specific issues you may encounter during recrystallization and column chromatography.

Recrystallization Troubleshooting

Question: My compound is not crystallizing out of the solution, even after cooling. What should I do?

Answer:

This is a common issue that can often be resolved with a few techniques. The primary reason for crystallization failure is often either the use of too much solvent or supersaturation of the solution.[1][2]

Here are several steps you can take to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to begin forming.[1][2][3]

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[1][2][4]

    • Evaporation: Dip a glass rod into the solution and let the solvent evaporate, leaving a small crystalline residue on the rod. Then, re-introduce the rod into the solution to seed crystallization.[2]

  • Reduce Solvent Volume:

    • It is possible that too much solvent was added, making the solution too dilute for crystals to form.[1][2][3] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[2]

  • Further Cooling:

    • If room temperature cooling is unsuccessful, try cooling the flask in an ice bath or even a salt-ice bath for lower temperatures.[1][5]

If these steps fail, you may need to recover your compound by removing the solvent via rotary evaporation and attempting the recrystallization again with a different solvent system.[1][2]

Question: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if there are significant impurities present.[1]

To resolve this, try the following:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation level and then cool the solution very slowly.[1]

  • Slow Cooling: A rapid temperature drop can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.

  • Change Solvent System: If the problem persists, the chosen solvent may not be suitable. A different solvent or a two-solvent system might be necessary.

Column Chromatography Troubleshooting

Question: My compound is not moving off the baseline on the TLC plate, even with a highly polar solvent system. How can I purify it using column chromatography?

Answer:

For highly polar compounds like this compound that exhibit strong interactions with the silica gel, several strategies can be employed:

  • Use a More Polar Mobile Phase: While you may have tried common polar solvents, consider more aggressive systems. For very polar compounds, solvent systems containing methanol or even small amounts of water can be used.[6] However, be aware that highly polar solvents can sometimes dissolve small amounts of silica gel.[6]

  • Modify the Mobile Phase:

    • If your compound is acidic (like a carboxylic acid), adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent can help to keep the compound protonated and reduce its affinity for the silica.[7]

    • Conversely, if your compound is basic, adding a small amount of a volatile base (e.g., triethylamine or ammonia) can prevent strong interactions with the acidic silica surface.

  • Change the Stationary Phase:

    • Reverse-Phase Silica: For very polar compounds, reverse-phase chromatography (using a non-polar stationary phase like C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol mixtures) is often more effective.[6][8]

    • Alumina: Alumina can be used as an alternative to silica gel and is available in acidic, neutral, or basic forms, which can be advantageous depending on the nature of your compound.[8][9]

    • Deactivated Silica: You can reduce the acidity of silica gel by pre-treating it with a base to make it less harsh on sensitive compounds.[8]

Question: My compound seems to be decomposing on the silica gel column. How can I confirm this and what can I do?

Answer:

Decomposition on silica gel is a common problem for certain classes of compounds.[8]

  • Confirming Decomposition (2D TLC):

    • Spot your crude material in one corner of a square TLC plate.

    • Run the TLC in a suitable solvent system.

    • Remove the plate, let it dry completely, and then turn it 90 degrees.

    • Run the TLC again in the same solvent system.

    • If your compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal.[7][8][10]

  • Solutions for Unstable Compounds:

    • Alternative Stationary Phases: As mentioned above, try a less acidic stationary phase like neutral alumina or a reverse-phase silica.[8]

    • Deactivate the Silica: Pre-treat the silica gel with a base if your compound is base-stable.

    • Alternative Purification Methods: If chromatography is not viable, consider other methods like recrystallization, distillation (if applicable), or preparative HPLC.

Frequently Asked Questions (FAQs)

Question: What is the best way to choose a solvent for the recrystallization of this compound?

Answer:

The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[11] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).[11]

A general rule of thumb is that "like dissolves like," so polar solvents are a good starting point for a polar molecule like this compound. You can perform small-scale solubility tests with various solvents to find the most suitable one.[3]

Illustrative Data: Solubility of "Compound X" (Representative of this compound)

SolventSolubility at 20°C (mg/mL)Solubility at Boiling Point (mg/mL)Suitability
Water5150Good
Ethanol25200Moderate (high cold solubility)
Ethyl Acetate280Good
Hexane< 1< 1Poor (insoluble)
Toluene< 110Potentially useful as an anti-solvent

Note: This is illustrative data. Actual solubility must be determined experimentally.

Question: How do I select an appropriate solvent system for column chromatography?

Answer:

The ideal solvent system for column chromatography should provide a good separation of your target compound from impurities on a TLC plate. The target compound should have a retention factor (Rf) of approximately 0.25-0.35 for optimal separation.[9]

You can determine the best solvent system by running several TLC plates with different ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

Illustrative Data: TLC Rf Values for "Compound X" with Different Solvent Systems

Solvent System (v/v)Rf of "Compound X"Rf of Impurity ARf of Impurity BAssessment
90:10 Hexane:Ethyl Acetate0.050.150.50Poor separation from baseline
70:30 Hexane:Ethyl Acetate0.300.450.80Good separation
50:50 Hexane:Ethyl Acetate0.600.700.90Runs too high on the plate
95:5 DCM:Methanol0.350.550.85Good separation

Note: This is illustrative data. The optimal solvent system must be determined experimentally.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent. Heat the mixture to a gentle boil while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is just dissolved.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely. You can determine if they are dry by weighing them to a constant weight.[3]

Protocol 2: Flash Column Chromatography (Dry Loading)
  • Sample Preparation: Dissolve the crude this compound in a suitable solvent. Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

  • Dry Loading: Remove the solvent by rotary evaporation until you have a dry, free-flowing powder of your compound adsorbed onto the silica gel.[10]

  • Column Packing: Pack a glass column with silica gel as a slurry in your chosen non-polar solvent.

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Add your eluent to the column and apply pressure to begin eluting the compounds. Start with a less polar solvent system and gradually increase the polarity to elute your compound of interest.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization: Dissolve in hot solvent, cool down check_crystals Crystals Formed? start->check_crystals oiling_out Compound 'Oiled Out'? check_crystals->oiling_out No success Success: Collect crystals by filtration check_crystals->success Yes induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal oiling_out->induce_nucleation No reheat_add_solvent Re-heat to dissolve oil. Add more solvent. Cool slowly. oiling_out->reheat_add_solvent Yes induce_nucleation->check_crystals reduce_solvent Too much solvent likely. Reduce volume by heating, then re-cool. induce_nucleation->reduce_solvent Still no crystals reduce_solvent->check_crystals failure Failure: Recover solid, try new solvent reduce_solvent->failure Still no crystals reheat_add_solvent->check_crystals

Caption: Troubleshooting workflow for recrystallization.

Column_Chromatography_Troubleshooting start Start Column Chromatography check_elution Compound Eluting? start->check_elution good_separation Good Separation? check_elution->good_separation Yes increase_polarity Increase Solvent Polarity check_elution->increase_polarity No (stuck on baseline) check_stability Compound Stable on Silica? (Perform 2D TLC) good_separation->check_stability No (streaking/decomposition) success Success: Combine pure fractions good_separation->success Yes increase_polarity->check_elution modify_eluent Modify Eluent: - Add Acid (e.g., AcOH) - Add Base (e.g., Et3N) increase_polarity->modify_eluent Still no elution change_stationary_phase Change Stationary Phase: - Reverse Phase (C18) - Alumina check_stability->change_stationary_phase No, unstable check_stability->success Yes, issue was solvent change_stationary_phase->start modify_eluent->check_elution

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Overcoming N-hydroxycyclopentanecarboxamide Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with N-hydroxycyclopentanecarboxamide, a potential histone deacetylase (HDAC) inhibitor. The following information is designed to assist researchers in preparing solutions and conducting experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a synthetic compound belonging to the hydroxamic acid class, which are known to be potent inhibitors of histone deacetylases (HDACs). HDAC inhibitors are a promising class of therapeutics for various diseases, including cancer. Like many small molecule drug candidates, this compound is predicted to have low aqueous solubility, which can pose significant challenges for its use in in vitro and in vivo experiments. Poor solubility can lead to inaccurate dosing, precipitation in assays, and reduced bioavailability.

Q2: What are the initial recommended solvents for dissolving this compound?

For initial stock solutions, it is recommended to use polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents can typically dissolve a higher concentration of hydrophobic organic compounds compared to aqueous solutions. Ethanol can also be considered as a co-solvent. It is crucial to prepare a high-concentration stock solution in one of these organic solvents first, which can then be diluted into your aqueous experimental medium.

Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?

Precipitation upon dilution into an aqueous buffer or cell culture medium is a common issue with poorly soluble compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Increase the percentage of co-solvent: While high concentrations of organic solvents can be toxic to cells, a small percentage (typically <0.5% v/v) of DMSO is often tolerated. You may be able to slightly increase the final DMSO concentration to improve solubility. Always run a vehicle control to account for any effects of the solvent on your experimental system.

  • Use a pre-warmed medium: Adding the stock solution to a pre-warmed aqueous medium (e.g., 37°C for cell culture) can sometimes help maintain solubility.

  • Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the stock solution to the aqueous medium.

  • Consider formulation strategies: For persistent issues, more advanced formulation strategies may be necessary (see dedicated section below).

Q4: Can I use sonication to dissolve this compound?

Yes, gentle sonication in a water bath can be used to aid in the dissolution of this compound in the initial organic solvent. However, be cautious with this method as prolonged or high-energy sonication can potentially degrade the compound.

Troubleshooting Guide: Compound Precipitation in Experiments

Encountering precipitation of this compound during your experiments can compromise your results. This guide provides a systematic approach to troubleshoot and resolve this issue.

Visualizing the Problem-Solving Workflow

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_solvent Is the co-solvent percentage sufficient? check_conc->check_solvent No end_success Problem Resolved lower_conc->end_success inc_solvent Increase co-solvent (e.g., DMSO) within tolerable limits check_solvent->inc_solvent No check_temp Was the dilution performed at an optimal temperature? check_solvent->check_temp Yes inc_solvent->end_success warm_medium Use pre-warmed aqueous medium check_temp->warm_medium No check_mixing Was the mixing process adequate? check_temp->check_mixing Yes warm_medium->end_success vortex Vortex immediately and thoroughly upon dilution check_mixing->vortex No formulation Consider advanced formulation strategies check_mixing->formulation Yes vortex->end_success formulation->end_success end_fail Consult with a formulation specialist formulation->end_fail

Caption: A workflow for troubleshooting precipitation of experimental compounds.

Data on Solubility Enhancement Strategies

StrategyPrincipleKey Considerations
Co-solvency Increasing the proportion of a water-miscible organic solvent (e.g., DMSO, ethanol) to reduce the polarity of the solvent system.The final concentration of the organic solvent must be compatible with the experimental system (e.g., non-toxic to cells).
pH Adjustment Hydroxamic acids are weakly acidic.[1] Increasing the pH of the aqueous solution can deprotonate the hydroxamic acid group, forming a more soluble salt.The required pH must be within the tolerated range of the assay or biological system. The stability of the compound at different pH values should be considered.
Use of Excipients Incorporating solubilizing agents such as cyclodextrins or surfactants. Cyclodextrins can form inclusion complexes with hydrophobic molecules, while surfactants can form micelles that encapsulate the compound.[2][3][4]The chosen excipient must be non-toxic and not interfere with the experimental endpoint. The concentration of the excipient needs to be optimized.
Solid Dispersions Dispersing the compound in a solid, water-soluble carrier matrix (e.g., polyethylene glycol - PEG, polyvinylpyrrolidone - PVP).This is a more advanced technique typically used in drug formulation development and may require specialized equipment.
Nanoparticle Formulation Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[5][6]This is an advanced formulation strategy that requires specialized knowledge and equipment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and a vortex mixer.

  • Procedure: a. Accurately weigh the required amount of this compound powder. For a 1 mL of 10 mM solution, you will need approximately 1.43 mg (Molecular Weight: ~143.16 g/mol ). b. Transfer the powder to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution to 37°C and/or sonicate briefly in a water bath. e. Visually inspect the solution to ensure there are no undissolved particles. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock for Cell-Based Assays
  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) cell culture medium.

  • Procedure: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in DMSO if necessary to achieve intermediate concentrations. c. To prepare the final working concentration, add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration, add 1 µL of the 10 mM stock to 1 mL of medium. This results in a final DMSO concentration of 0.1%. d. Immediately after adding the stock solution, vortex the medium gently or pipette up and down to ensure rapid and thorough mixing. e. Visually inspect the final solution for any signs of precipitation before adding it to your cells. f. Always prepare a vehicle control with the same final concentration of DMSO.

Signaling Pathways and Mechanism of Action

This compound, as an HDAC inhibitor, is expected to modulate gene expression and cellular processes by preventing the removal of acetyl groups from histones and other proteins. This leads to a more open chromatin structure and can affect various signaling pathways involved in cell cycle control, apoptosis, and inflammation.

HDAC Inhibition and Downstream Cellular Effects

G HDACi This compound (HDAC Inhibitor) HDAC Histone Deacetylases (HDACs) HDACi->HDAC Inhibits Acetylation Increased Histone Acetylation HDACi->Acetylation p53 p53 Acetylation HDACi->p53 NFkB NF-κB Acetylation HDACi->NFkB Histones Histones HDAC->Histones Deacetylates Histones->Acetylation Chromatin Open Chromatin Structure Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest p53_activity Increased p53 Activity p53->p53_activity p53_activity->Apoptosis p53_activity->Cell_Cycle_Arrest NFkB_activity Altered NF-κB Activity NFkB->NFkB_activity Inflammation Modulation of Inflammation NFkB_activity->Inflammation

Caption: The mechanism of action of HDAC inhibitors and their impact on key cellular pathways.

References

Technical Support Center: N-hydroxycyclopentanecarboxamide Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of N-hydroxycyclopentanecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

A1: While specific literature on the complete degradation pathway of this compound is limited, based on its chemical structure (a hydroxamic acid and a cyclopentane ring), two primary degradation pathways are plausible: hydrolysis of the hydroxamic acid moiety and oxidation of the cyclopentane ring.[1][2][3][4][5]

  • Hydrolytic Pathway: The hydroxamic acid functional group can undergo hydrolysis, catalyzed by acids, bases, or enzymes such as amidases/hydrolases.[2][6][7] This would cleave the C-N bond, yielding cyclopentanecarboxylic acid and hydroxylamine.[1][2] It is important to note that hydroxylamine can be mutagenic, which is a potential concern for hydroxamic acid-containing compounds.[1][8]

  • Oxidative Pathway: The cyclopentane ring can be oxidized by various oxidoreductases, such as cytochrome P450 (CYP) enzymes.[9] This can lead to the formation of hydroxylated metabolites (cyclopentanol derivatives) and further oxidation to ketones (cyclopentanone derivatives).[10][11] Ring opening may also occur, leading to the formation of linear dicarboxylic acids like glutaric acid and succinic acid.[10][11]

Q2: What enzymes are likely involved in the metabolism of this compound?

A2: Several enzyme families could be involved in the metabolism of this compound.

  • Hydrolases: Carboxylesterases or other amidases could catalyze the hydrolysis of the hydroxamic acid.[6]

  • Oxidoreductases: Cytochrome P450 (CYP) enzymes are major contributors to the oxidation of many xenobiotics and are likely to be involved in the oxidation of the cyclopentane ring.[9] Other enzymes like flavin-containing monooxygenases (FMOs), alcohol dehydrogenases, and aldehyde dehydrogenases might also play a role in subsequent metabolic steps.[9]

Q3: What are the expected major degradation products?

A3: Based on the proposed pathways, the major expected degradation products are:

  • From Hydrolysis: Cyclopentanecarboxylic acid and hydroxylamine.[2]

  • From Oxidation: Hydroxylated and ketonic derivatives of this compound, and potentially ring-opened products like glutaric acid.[10][11]

Q4: How can I monitor the stability of this compound in my experiments?

A4: Stability should be assessed using a validated stability-indicating analytical method, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method, often coupled with mass spectrometry (MS) for identification of degradation products.[12][13] The method should be able to separate the parent compound from its potential degradation products.

Troubleshooting Guides

Issue 1: High variability in degradation rates between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent enzyme activity Ensure consistent sourcing and storage of enzyme preparations (e.g., liver microsomes). Perform a protein concentration assay and an activity assay for a standard substrate before each experiment.
Pipetting errors Use calibrated pipettes and proper pipetting techniques, especially for small volumes of enzyme or substrate solutions. Prepare master mixes to minimize variability.
Temperature fluctuations Ensure the incubator or water bath maintains a stable and uniform temperature. Use pre-warmed buffers and solutions.
Substrate instability in buffer Assess the stability of this compound in the incubation buffer without enzymes to determine the extent of non-enzymatic degradation.

Issue 2: No degradation observed.

Possible Cause Troubleshooting Step
Inactive enzyme Verify the activity of the enzyme preparation with a known positive control substrate.
Inappropriate cofactors Ensure all necessary cofactors (e.g., NADPH for CYP enzymes) are present at the correct concentrations.
Compound is highly stable under the tested conditions Increase the incubation time or enzyme concentration. If no degradation is still observed, the compound may be genuinely stable to the chosen enzymatic system. Consider performing forced degradation studies to identify conditions under which it does degrade.[12]
Analytical method not sensitive enough Check the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method. Concentrate the sample if necessary.

Issue 3: Unexpected peaks in the chromatogram.

Possible Cause Troubleshooting Step
Contamination Analyze blank samples (buffer, solvent, etc.) to identify the source of contamination. Ensure all glassware and reagents are clean.
Impurity in the test compound Check the purity of the this compound standard.
Formation of unexpected metabolites The compound may be undergoing a different degradation pathway than anticipated. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and fragmentation data to help identify the unknown peaks.
Reaction with buffer components Investigate potential reactions between the compound and components of the incubation buffer.

Data Presentation

Table 1: Example Data Summary for In Vitro Metabolic Stability of this compound.

Enzyme Source Protein Conc. (mg/mL) Substrate Conc. (µM) Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes0.5145.215.3
Rat Liver Microsomes0.5128.923.9
Human S9 Fraction1.0160.111.5

Table 2: Example Data Summary for Forced Degradation of this compound.

Stress Condition Duration % Degradation Major Degradation Products Identified
0.1 M HCl24 h85.4Cyclopentanecarboxylic acid, Hydroxylamine
0.1 M NaOH24 h92.1Cyclopentanecarboxylic acid, Hydroxylamine
10% H₂O₂24 h35.6Oxidized cyclopentane derivatives
Thermal (80°C)72 h12.5Minor unidentified peaks
Photolytic (UV light)24 h5.2No significant degradation

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability using Liver Microsomes

  • Prepare Reagents:

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (e.g., human or rat).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Stopping solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation Procedure:

    • Pre-warm a solution of liver microsomes in phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the stopping solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining amount of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

Protocol 2: Forced Degradation Study

  • Prepare Samples:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media:

      • Acidic: 0.1 M HCl

      • Basic: 0.1 M NaOH

      • Oxidative: 10% H₂O₂

      • Control: Water or the same solvent used for the stock solution.

  • Stress Conditions:

    • Acidic/Basic/Oxidative: Incubate the solutions at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24 hours).

    • Thermal: Store the sample solution at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the sample solution to a controlled light source (e.g., UV lamp).

  • Sample Analysis:

    • At the end of the exposure period, neutralize the acidic and basic samples.

    • Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC-UV/MS method.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

    • Use the MS data to identify the major degradation products.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway NHCC This compound CPA Cyclopentanecarboxylic Acid NHCC->CPA Hydrolysis (Amidase/Hydrolase) HYA Hydroxylamine NHCC->HYA Hydrolysis (Amidase/Hydrolase) NHCC_ox This compound OH_NHCC Hydroxylated Metabolites NHCC_ox->OH_NHCC Oxidation (CYP450) Keto_NHCC Ketonic Metabolites OH_NHCC->Keto_NHCC Oxidation RO_NHCC Ring-Opened Products (e.g., Glutaric Acid) Keto_NHCC->RO_NHCC Further Oxidation

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Compound, Enzyme) incubation Perform Incubation (e.g., Microsomes) prep_reagents->incubation validate_method Develop & Validate LC-MS/MS Method lcms_analysis Analyze by LC-MS/MS validate_method->lcms_analysis sampling Collect Samples at Time Points incubation->sampling quench Quench Reaction sampling->quench process Process Samples (Centrifuge) quench->process process->lcms_analysis data_proc Process Data lcms_analysis->data_proc calc Calculate Parameters (t½, CLint) data_proc->calc report Generate Report calc->report

Caption: General experimental workflow for a metabolic stability study.

Troubleshooting_Tree start Inconsistent Results? q1 Are positive controls working? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is there high variability in replicates? a1_yes->q2 sol1 Check enzyme activity, cofactors, and storage. a1_no->sol1 a2_yes Yes q2->a2_yes q2->a2_yes a2_no No q2->a2_no sol2 Review pipetting technique. Use master mixes. a2_yes->sol2 sol3 Check for non-enzymatic degradation in buffer. a2_yes->sol3 q3 Are unexpected peaks present? a2_no->q3 a3_yes Yes q3->a3_yes q3->a3_yes sol4 Analyze blanks for contamination. Check compound purity. a3_yes->sol4 sol5 Use HRMS to identify unknown metabolites. a3_yes->sol5

Caption: Troubleshooting decision tree for degradation experiments.

References

Optimizing reaction conditions for N-hydroxycyclopentanecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-hydroxycyclopentanecarboxamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the common starting materials for the synthesis of this compound?

The most common synthetic routes start from either cyclopentanecarboxylic acid or its corresponding ester derivative (e.g., methyl or ethyl cyclopentanecarboxylate). The choice of starting material will influence the subsequent reaction conditions and reagents.

2. I am experiencing low yields in my reaction. What are the potential causes and how can I optimize the reaction?

Low yields are a common issue in amide synthesis. Several factors could be contributing to this problem. Below is a troubleshooting guide to help you optimize your reaction conditions.

Troubleshooting Guide: Low Reaction Yield

Potential CauseRecommended Action
Incomplete activation of the carboxylic acid If starting from cyclopentanecarboxylic acid, ensure the coupling agent is fresh and used in the correct stoichiometric amount. Common coupling agents include DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1] Consider using an activating agent like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to improve efficiency.[2]
Poor nucleophilicity of hydroxylamine Hydroxylamine can be used as a free base or as a salt (e.g., hydroxylamine hydrochloride). If using the salt, a base (e.g., triethylamine, DIPEA) must be added to liberate the free hydroxylamine.[3] Ensure the base is added in at least a stoichiometric equivalent to the hydroxylamine salt.
Side reactions Over-activation of the carboxylic acid can lead to side products. If using a highly reactive intermediate like an acid chloride, consider milder conditions.[4] For ester starting materials, ensure the reaction temperature is appropriate to favor amidation over other potential reactions.[5]
Suboptimal reaction solvent The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF or THF are often good choices for amide coupling reactions.[6]
Reaction time and temperature Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). The reaction may require longer times or gentle heating to go to completion. However, excessive heat can lead to decomposition.

DOT Script for Low Yield Troubleshooting Workflow

Low_Yield_Troubleshooting start Low Yield Observed check_activation Check Carboxylic Acid Activation start->check_activation check_hydroxylamine Check Hydroxylamine Activity start->check_hydroxylamine check_conditions Review Reaction Conditions start->check_conditions optimize_reagents Optimize Coupling Reagents/Base check_activation->optimize_reagents check_hydroxylamine->optimize_reagents optimize_solvent Screen Solvents check_conditions->optimize_solvent optimize_time_temp Adjust Time and Temperature check_conditions->optimize_time_temp end Improved Yield optimize_reagents->end optimize_solvent->end optimize_time_temp->end

Caption: Troubleshooting workflow for low reaction yield.

3. I am observing significant impurity formation in my reaction mixture. How can I identify and minimize these side products?

Impurity formation can complicate purification and reduce the overall yield of the desired product.

Troubleshooting Guide: Impurity Formation

Impurity TypePotential CauseMitigation Strategy
Diacylated hydroxylamine Excess activated carboxylic acid or prolonged reaction times.Use a slight excess of hydroxylamine relative to the carboxylic acid derivative. Monitor the reaction closely and stop it once the starting material is consumed.
Unreacted starting materials Incomplete reaction due to factors mentioned in the low yield section.Refer to the low yield troubleshooting guide to drive the reaction to completion.
Side products from coupling agents For example, dicyclohexylurea (DCU) from DCC is often a persistent impurity.If using DCC, DCU is insoluble in many organic solvents and can often be removed by filtration. Alternatively, use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.[4]
Rearrangement products Under certain conditions, hydroxamic acids can undergo rearrangements (e.g., Lossen rearrangement), though this is less common under standard synthesis conditions.[7]Maintain neutral or mildly basic reaction conditions and avoid excessive heat.

4. What are the recommended purification methods for this compound?

The purification strategy will depend on the nature of the impurities present.

  • Filtration: If using DCC as a coupling agent, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration.

  • Aqueous Workup: An acidic wash (e.g., dilute HCl) can remove basic impurities like unreacted amines (e.g., triethylamine). A basic wash (e.g., saturated sodium bicarbonate) can remove unreacted carboxylic acid.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying amides. A gradient of ethyl acetate in hexanes is often a good starting point for elution.[3]

Experimental Protocols

Protocol 1: Synthesis from Cyclopentanecarboxylic Acid using EDC/HOBt Coupling

  • Reaction Setup: To a solution of cyclopentanecarboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF or DCM, 0.5 M) at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the activated ester.

  • Hydroxylamine Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.6 eq) in the same solvent. Add this solution to the reaction mixture dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis from Methyl Cyclopentanecarboxylate

  • Reaction Setup: Dissolve methyl cyclopentanecarboxylate (1.0 eq) in a polar solvent like methanol.

  • Hydroxylamine Solution: Prepare a solution of hydroxylamine. This can be done by treating hydroxylamine hydrochloride with a base like sodium methoxide in methanol. A 50% aqueous solution of hydroxylamine can also be used.[5]

  • Reaction: Add an excess of the hydroxylamine solution (e.g., 3-5 equivalents) to the ester solution.

  • Heating: The reaction mixture may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The workup and purification will depend on the specific conditions used, but will likely involve an aqueous workup followed by chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Base for EDC/HOBt Coupling

EntryBaseEquivalents of BaseReaction Time (h)Yield (%)
1Triethylamine1.62475
2DIPEA1.62482
3Pyridine1.62468

Table 2: Solvent Screening for EDC/HOBt Coupling

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Dichloromethane (DCM)RT2478
2Tetrahydrofuran (THF)RT2485
3Dimethylformamide (DMF)RT1891

Visualization of Experimental Workflow

DOT Script for General Synthesis Workflow

Synthesis_Workflow start Starting Material (Cyclopentanecarboxylic Acid or Ester) activation Activation (if starting from acid) start->activation reaction Reaction with Hydroxylamine start->reaction If starting from ester activation->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product This compound purification->product

Caption: General experimental workflow for synthesis.

References

Technical Support Center: N-hydroxycyclopentanecarboxamide Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hydroxycyclopentanecarboxamide. The information is designed to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the primary factors influencing the stability of this compound in solution? The stability of this compound, a hydroxamic acid derivative, is primarily influenced by pH, the presence of enzymes such as esterases, temperature, and exposure to oxidizing agents. Hydroxamic acids are weak acids and can exist in two tautomeric forms, with their stability being pH-dependent.[1][2]
In which solvents is this compound expected to be most stable? Generally, aprotic solvents would be preferred for long-term storage to prevent hydrolysis. For aqueous solutions, stability is pH-dependent. Acidic conditions tend to favor the more stable keto tautomer.[1][2] Buffering the solution to a slightly acidic pH may enhance stability. However, empirical testing is crucial.
What are the common degradation pathways for this compound? Common degradation pathways for hydroxamic acids like this compound include hydrolysis to the corresponding carboxylic acid, reduction to the amide, and enzymatic degradation, particularly by esterases in biological matrices.[3][4] Under certain conditions, Lossen rearrangement to an isocyanate can also occur.[3]
How can I monitor the degradation of this compound in my experiments? High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective method to monitor the degradation of this compound.[5][6][7][8][9] This technique allows for the quantification of the parent compound and the detection of degradation products over time.
Are there any known incompatibilities with common lab reagents? Strong acids or bases can accelerate hydrolysis. Oxidizing agents should be used with caution. In biological assays, the presence of esterases in plasma or tissue homogenates can lead to rapid degradation.[3][4]

Troubleshooting Guides

Issue: Rapid Degradation of this compound in Aqueous Buffers

Possible Causes:

  • pH of the buffer: Hydroxamic acids are susceptible to hydrolysis, which can be pH-dependent.

  • Temperature: Higher temperatures can accelerate degradation.

  • Buffer components: Certain buffer components may catalyze degradation.

Troubleshooting Steps:

  • pH Optimization: Conduct a pH stability profile by preparing solutions in a range of buffers (e.g., pH 3, 5, 7.4, 9). Analyze the samples at initial and subsequent time points by HPLC to determine the optimal pH for stability.

  • Temperature Control: Store stock solutions and conduct experiments at the lowest practical temperature to minimize thermal degradation. If elevated temperatures are necessary for an assay, minimize the incubation time.

  • Buffer Selection: If a specific buffer component is suspected of causing instability, test alternative buffer systems with similar pKa values.

Issue: Inconsistent Results in Cell-Based Assays

Possible Causes:

  • Enzymatic Degradation: If using serum-containing media, esterases present in the serum can rapidly degrade the compound.[3]

  • Adsorption to Plastics: Lipophilic compounds can adsorb to plasticware, reducing the effective concentration.

Troubleshooting Steps:

  • Serum-Free Media: If possible, perform initial experiments in serum-free media to assess the compound's intrinsic activity.

  • Heat-Inactivated Serum: If serum is required, use heat-inactivated serum to reduce enzymatic activity.

  • Esterase Inhibitors: Consider the use of broad-spectrum esterase inhibitors, but be aware of their potential to interfere with the assay.

  • Use of Low-Binding Plates: Employ low-binding microplates and centrifuge tubes to minimize loss of compound due to adsorption.

  • Time-Course Experiment: Perform a time-course experiment to determine the stability of the compound in the assay media over the duration of the experiment.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[10][11][12][13]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Dilute the stock solution with a solution of H₂O₂ (e.g., 3%). Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in an oven.

    • Photostability: Expose the solid compound and a solution of the compound to light conditions as specified in ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and quantify major degradation products.

    • Determine the degradation rate under each stress condition.

Quantitative Data Summary

The following table is a template for summarizing the results of a forced degradation study.

Stress ConditionIncubation Time (hours)Temperature (°C)% this compound RemainingMajor Degradants Observed
0.1 M HCl2460DataData
0.1 M NaOH2460DataData
3% H₂O₂24RTDataData
Thermal (Solid)4880DataData
Thermal (Solution)4880DataData
PhotostabilityICH Q1BICH Q1BDataData

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photostability stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathways NHC This compound Hydrolysis Hydrolysis (Acid/Base/Enzymatic) NHC->Hydrolysis Reduction Reduction NHC->Reduction Lossen Lossen Rearrangement NHC->Lossen Degradant1 Cyclopentanecarboxylic Acid Hydrolysis->Degradant1 Degradant2 Cyclopentanecarboxamide Reduction->Degradant2 Degradant3 Isocyanate Intermediate Lossen->Degradant3

References

Technical Support Center: Synthesis of N-hydroxycyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-hydroxycyclopentanecarboxamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals navigate common challenges and side reactions encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the reaction of a cyclopentanecarboxylic acid derivative with hydroxylamine or its salt.[1] The two primary routes are:

  • From an Acyl Chloride: Reacting cyclopentanecarbonyl chloride with hydroxylamine hydrochloride, typically in the presence of a base to neutralize the generated HCl.

  • From an Ester: Reacting an alkyl cyclopentanecarboxylate (e.g., methyl or ethyl ester) with hydroxylamine, often under basic conditions to generate the hydroxylamine nucleophile in situ from its salt.[2]

Q2: I obtained a low yield of my desired product. What are the potential causes?

A2: Low yields in hydroxamic acid synthesis are a common issue and can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or inefficient activation of the starting material.

  • Side reactions: Competing side reactions can consume the starting materials or the desired product. The most significant of these is the Lossen rearrangement.[3][4][5]

  • Purification issues: The product may be lost during workup or purification steps. Hydroxamic acids can be highly polar, making extraction and isolation challenging.

  • Decomposition: The starting hydroxylamine or the final hydroxamic acid product can be unstable under harsh reaction conditions (e.g., high temperatures or very strong bases).[4]

Q3: My final product is contaminated with an impurity that has a lower molecular weight. What could it be?

A3: A common lower molecular weight byproduct is cyclopentylamine. This impurity arises from a side reaction known as the Lossen rearrangement, where the this compound rearranges to form an isocyanate intermediate, which is then hydrolyzed to the amine upon aqueous workup.[4][5][6]

Q4: Can I use a coupling agent to synthesize this compound directly from cyclopentanecarboxylic acid?

A4: Yes, this is a viable and often milder alternative. Carboxylic acid activating agents such as 1,1'-Carbonyldiimidazole (CDI) or the use of coupling reagents like T3P® (1-propanephosphonic acid cyclic anhydride) can facilitate the reaction with hydroxylamine under controlled conditions, which can help minimize side reactions.[2][3]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Potential Cause Suggested Solution
Inefficient generation of free hydroxylamine When using hydroxylamine hydrochloride (NH₂OH·HCl), ensure a sufficient amount of base (e.g., NaHCO₃, Na₂CO₃, Et₃N, or NaOH) is used to generate the free nucleophile. A 1:1 molar ratio of base to NH₂OH·HCl is the minimum, but an excess may be required.
Poor reactivity of ester starting material Reactions with esters can be slow. Consider increasing the reaction temperature (e.g., refluxing in methanol) or using microwave irradiation to accelerate the reaction.[3] Alternatively, adding a catalytic amount of potassium cyanide (KCN) can increase the rate of hydroxamic acid formation from esters.[2]
Hydrolysis of acyl chloride Cyclopentanecarbonyl chloride is highly reactive and susceptible to hydrolysis. Ensure all glassware is dry and use anhydrous solvents to prevent the formation of cyclopentanecarboxylic acid.
Product loss during extraction This compound is polar. During aqueous workup, it may remain in the aqueous layer. Saturate the aqueous layer with NaCl to decrease the solubility of the product and perform multiple extractions with a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.
Problem 2: Presence of Cyclopentylamine Impurity (Lossen Rearrangement)

The Lossen rearrangement is a significant side reaction that converts the hydroxamic acid into an isocyanate, which subsequently hydrolyzes to cyclopentylamine.

Potential Cause Suggested Solution
High reaction temperature The rearrangement is often promoted by heat. Conduct the reaction at the lowest effective temperature. For acyl chloride reactions, 0 °C to room temperature is often sufficient.
Excessively strong base or activating agent Strong bases can facilitate the deprotonation and rearrangement of the hydroxamic acid.[4] Use a milder base (e.g., NaHCO₃ instead of NaOH). If using activating agents, avoid those known to promote the Lossen rearrangement, or use milder conditions.[3]
O-Acylation of the hydroxamic acid The rearrangement proceeds through an activated O-acyl derivative.[4][5] This can occur if unreacted acyl chloride or another activating agent is present after the initial formation of the hydroxamic acid. Ensure the nucleophile (hydroxylamine) is in slight excess to consume the electrophile completely.
Table 1: Hypothetical Effect of Reaction Conditions on Product Distribution

This table provides a conceptual summary of how reaction conditions can influence the yield of the desired product versus the formation of the cyclopentylamine byproduct from the Lossen rearrangement.

Starting Material Base Temperature Expected Yield (Product) Expected Yield (Byproduct) Comments
Methyl CyclopentanecarboxylateNaOMe (1.5 eq)RefluxModerate (~50-60%)Low (<5%)Standard conditions for ester aminolysis.
Methyl CyclopentanecarboxylateKOH (3.0 eq)RefluxLow-Moderate (~40-50%)Moderate (~10-15%)Stronger base may promote rearrangement and ester hydrolysis.
Cyclopentanecarbonyl ChlorideNaHCO₃ (2.0 eq)0 °C → RTGood (~70-85%)Very Low (<2%)Mild conditions minimize the Lossen rearrangement.
Cyclopentanecarbonyl ChloridePyridine (2.0 eq)80 °CLow (~20-30%)High (>50%)Higher temperatures and activating bases can strongly favor the rearrangement.
Cyclopentanecarboxylic AcidT3P® / PyridineRT → 50 °CGood (~75-85%)Low (<5%)Direct activation under controlled conditions often gives clean product.[3]

Experimental Protocols

Protocol 1: Synthesis from Cyclopentanecarbonyl Chloride
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.1 eq) in a 1:1 mixture of water and THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add a solution of sodium bicarbonate (2.2 eq) in water. Stir for 10 minutes.

  • Acyl Chloride Addition: Add a solution of cyclopentanecarbonyl chloride (1.0 eq) in THF dropwise to the stirring reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup:

    • Acidify the mixture to pH ~3-4 with cold 1M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.

Protocol 2: Synthesis from Methyl Cyclopentanecarboxylate
  • Hydroxylamine Solution: Prepare a solution of hydroxylamine by adding hydroxylamine hydrochloride (1.5 eq) to a solution of sodium methoxide (1.5 eq) in anhydrous methanol at 0 °C. Stir for 30 minutes and filter off the precipitated NaCl.

  • Reaction Setup: In a separate flask, dissolve methyl cyclopentanecarboxylate (1.0 eq) in anhydrous methanol.

  • Addition: Add the prepared methanolic hydroxylamine solution to the ester solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC (typically 6-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and neutralize with an acidic resin or by carefully adding 1M HCl until pH ~7.

    • Filter off any solids.

  • Purification: Remove the methanol under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Acyl Chloride cluster_1 Route 2: Ester start1 Cyclopentanecarbonyl Chloride prod This compound start1->prod Main Reaction reag1 + NH₂OH·HCl / Base (e.g., NaHCO₃) THF/H₂O, 0°C → RT start2 Methyl Cyclopentanecarboxylate start2->prod Main Reaction reag2 + NH₂OH (from NH₂OH·HCl / NaOMe) Methanol, Reflux Lossen_Rearrangement cluster_conditions Promoting Conditions hydroxamic_acid This compound anion Deprotonated Intermediate hydroxamic_acid->anion -H⁺ (Base) isocyanate Cyclopentyl Isocyanate anion->isocyanate Rearrangement (-RCOO⁻ if O-acylated) amine Cyclopentylamine (Byproduct) isocyanate->amine + H₂O (Workup) cond1 • High Temperature cond2 • Strong Base cond3 • Activating Agents Troubleshooting_Workflow start Experiment Shows Low Yield / Impurities check_impurities Analyze Impurities by LC-MS / NMR start->check_impurities is_amine Is Cyclopentylamine Present? check_impurities->is_amine is_sm Is Starting Material Present? is_amine->is_sm No loss_actions Lossen Rearrangement Likely 1. Lower Reaction Temp 2. Use Milder Base 3. Check Reagent Stoichiometry is_amine->loss_actions Yes incomplete_actions Incomplete Reaction 1. Increase Reaction Time 2. Increase Temperature (cautiously) 3. Use More Active Starting Material (Ester → Acyl Chloride) is_sm->incomplete_actions Yes other_issue Other Issue • Check workup procedure • Verify reagent quality is_sm->other_issue No

References

Technical Support Center: Scaling Up N-hydroxycyclopentanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-hydroxycyclopentanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important synthesis. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most prevalent laboratory method is the acylation of hydroxylamine with cyclopentanecarbonyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key challenges include:

  • Exothermic Reaction Control: The reaction between acyl chlorides and amines is often highly exothermic and can be violent, requiring careful temperature management.[4][5]

  • Reagent Solubility: Hydroxylamine hydrochloride has limited solubility in many organic solvents, which can lead to heterogeneous reaction mixtures and affect reaction rates and consistency.

  • Product Purification: Isolating the final product from salts and potential byproducts can be challenging, often requiring recrystallization or chromatography.[6][7]

  • Side Reactions: Hydrolysis of the acyl chloride by water is a significant side reaction that reduces yield.[8][9][10]

Q3: Which solvents are recommended for this synthesis?

A3: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate are commonly used.[1][9] The choice of solvent can impact reaction rate, solubility of starting materials, and ease of workup.

Q4: What are the critical safety precautions for this synthesis?

A4: Both cyclopentanecarbonyl chloride and hydroxylamine hydrochloride are hazardous. Cyclopentanecarbonyl chloride is corrosive and reacts violently with water.[10] Hydroxylamine hydrochloride is a skin and eye irritant.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol details a common method for synthesizing this compound from cyclopentanecarbonyl chloride and hydroxylamine hydrochloride.

Materials:

  • Cyclopentanecarbonyl chloride

  • Hydroxylamine hydrochloride

  • Potassium phosphate (or other suitable base like triethylamine)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Hydrochloric acid (2 N)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hydroxylamine hydrochloride (1.0 eq) and potassium phosphate (2.5 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of cyclopentanecarbonyl chloride (1.0 eq) in anhydrous THF to the cooled suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with 2 N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[6][9]

Workflow Diagram:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Dissolve Hydroxylamine HCl and Base in THF setup2 Cool to 0 °C setup1->setup2 add_acyl Add Cyclopentanecarbonyl Chloride Solution setup2->add_acyl react Stir at Room Temperature add_acyl->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Chromatography dry->purify

Figure 1. Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Hydrolysis of cyclopentanecarbonyl chloride.[9][10] 2. Incomplete reaction. 3. Poor solubility of hydroxylamine hydrochloride.1. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Increase reaction time or temperature. Monitor by TLC to confirm completion. 3. Use a co-solvent to improve solubility or a phase-transfer catalyst.
Formation of Side Products 1. O-acylation of the N-hydroxy amide product. 2. Reaction of the product with unreacted acyl chloride.1. Use a slight excess of hydroxylamine. 2. Ensure slow addition of the acyl chloride to maintain a low concentration in the reaction mixture.
Difficult Product Isolation 1. Product is highly soluble in the aqueous phase. 2. Emulsion formation during work-up.1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase.[12] 2. Add a small amount of brine or filter the mixture through celite to break the emulsion.
Product is an Oil, Not a Solid 1. Presence of impurities. 2. Product may be a low-melting solid or an oil at room temperature.1. Purify further by column chromatography. 2. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by chromatography is recommended.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amide Synthesis
Parameter Method A: Schotten-Baumann [1]Method B: Anhydrous Inorganic Base [9]
Base Aqueous NaOH or K₂CO₃Anhydrous K₃PO₄
Solvent Biphasic (e.g., DCM/water)Anhydrous THF
Temperature 0 °C to room temperature0 °C to room temperature
Typical Yield 70-90%80-95%
Key Advantage Simple setupMinimizes hydrolysis of acyl chloride
Key Disadvantage Potential for acyl chloride hydrolysisRequires strictly anhydrous conditions

Signaling Pathways and Logical Relationships

Reaction Mechanism

The synthesis of this compound from cyclopentanecarbonyl chloride and hydroxylamine proceeds via a nucleophilic acyl substitution mechanism.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products acyl_chloride Cyclopentanecarbonyl Chloride tetrahedral_int Tetrahedral Intermediate acyl_chloride->tetrahedral_int Nucleophilic Attack by Hydroxylamine hydroxylamine Hydroxylamine hydroxylamine->tetrahedral_int product This compound tetrahedral_int->product Elimination of Cl- hcl HCl tetrahedral_int->hcl Proton Transfer

Figure 2. Nucleophilic acyl substitution mechanism for the synthesis.
Troubleshooting Logic Tree

This diagram illustrates a logical approach to troubleshooting common issues during the synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Incomplete Reaction? start->cause1 cause2 Acyl Chloride Hydrolysis? start->cause2 cause3 Poor Reagent Solubility? start->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution2a Use Anhydrous Solvents cause2->solution2a solution2b Inert Atmosphere cause2->solution2b solution3a Change Solvent System cause3->solution3a solution3b Use Phase-Transfer Catalyst cause3->solution3b

Figure 3. Logic tree for troubleshooting low product yield.

References

Technical Support Center: N-hydroxycyclopentanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for monitoring the synthesis of N-hydroxycyclopentanecarboxamide via Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in monitoring the synthesis of this compound by TLC?

A1: The main challenge stems from the high polarity of the starting materials (e.g., cyclopentanecarboxylic acid, hydroxylamine) and the this compound product. These compounds tend to have low retention factors (Rf) and may remain near the baseline on standard silica gel plates with common non-polar solvent systems.[1][2] This can make it difficult to achieve good separation and accurately assess reaction completion.

Q2: Which solvent systems are recommended for the TLC analysis of this reaction?

A2: Due to the polar nature of the compounds, polar solvent systems are required. Good starting points include:

  • Dichloromethane (DCM) : Methanol (MeOH) in ratios from 98:2 to 90:10.

  • Ethyl Acetate (EtOAc) : Methanol (MeOH) in ratios from 95:5 to 80:20.

  • For very polar compounds, adding a small amount (0.5-2%) of acetic acid or formic acid to the mobile phase can help to produce sharper spots by suppressing the ionization of acidic or basic functional groups.[3]

Q3: How can I visualize the spots on the TLC plate? The compounds are not UV-active.

A3: Since the starting materials and product may lack strong UV chromophores, chemical staining is the most reliable visualization method.[4]

  • Ferric Chloride (FeCl₃) Stain: This is a highly specific stain for phenols and hydroxamic acids, which typically form colored complexes (red, purple, or blue) with iron(III) chloride.[5] This can be used to specifically identify the product.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized, including alcohols and the hydroxamic acid functional group. It produces yellow spots on a purple background.[6][7]

  • p-Anisaldehyde Stain: A versatile stain that can produce a range of different colored spots for different functional groups upon heating, aiding in the differentiation of spots.[6][7]

Q4: My spots are streaking badly on the TLC plate. What can I do to fix this?

A4: Streaking can be caused by several factors.[3][4]

  • Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your reaction mixture sample significantly before spotting.[3]

  • Compound Polarity: Highly polar compounds, especially salts or acids/bases, are prone to streaking on silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent can often resolve this by neutralizing the functional groups.[3][8]

  • Insoluble Material: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
All spots are at the baseline (Rf ≈ 0) The eluent (solvent system) is not polar enough to move the compounds up the plate.[3]Increase the proportion of the polar solvent in your eluent (e.g., increase the percentage of methanol in a DCM/MeOH mixture).[3] Consider adding a small amount of acetic acid to the eluent.[8]
All spots are at the solvent front (Rf ≈ 1) The eluent is too polar, causing all components to travel with the solvent front.[3]Decrease the proportion of the polar solvent in your eluent (e.g., decrease the percentage of methanol).[3]
Starting material and product spots are merged The chosen solvent system does not provide adequate resolution between the compounds.Try a different solvent system with different polarity or selectivity (e.g., switch from a DCM-based system to an Ethyl Acetate-based one). Use a "cospot" (spotting both starting material and the reaction mixture in the same lane) to confirm if the spots are truly identical or just very close.[1]
No spots are visible after staining The sample concentration is too low, or the chosen stain is not effective for your compounds.[4] The compound may have evaporated.Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[4] Try a more general and sensitive stain, such as potassium permanganate or phosphomolybdic acid.[7]
Unexpected spots appear on the plate The reaction may be producing side products, or the compound may be decomposing on the silica gel plate.[1]To check for stability on silica, run a 2D TLC.[1][9] Spot the sample in one corner, run the plate, turn it 90 degrees, and run it again in a new eluent. If new spots appear off the diagonal, decomposition is occurring.[1] Consider using neutral alumina plates if silica instability is confirmed.

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring the progress of the this compound synthesis.

  • Preparation of TLC Chamber:

    • Pour the chosen eluent (e.g., 95:5 DCM:MeOH) into a developing chamber to a depth of approximately 0.5 cm.

    • Place a piece of filter paper inside, ensuring it is wetted by the solvent, to saturate the chamber atmosphere. Close the chamber and let it equilibrate for 5-10 minutes.

  • Preparation of Samples:

    • Starting Material (SM): Prepare a dilute solution of the starting carboxylic acid (or its derivative) in a suitable solvent (e.g., ethyl acetate or the reaction solvent).

    • Reaction Mixture (RM): Withdraw a small aliquot (a few drops) from the reaction vessel using a capillary tube or pipette. Dilute this sample in a small vial with a suitable solvent.

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel TLC plate.[2]

    • Mark three lanes on the origin line for 'SM' (Starting Material), 'CO' (Cospot), and 'RM' (Reaction Mixture).

    • Using separate capillary spotters, apply a small spot of the SM solution to the 'SM' and 'CO' lanes.[2]

    • Apply a small spot of the diluted RM solution to the 'CO' and 'RM' lanes. Aim for spots that are 1-2 mm in diameter.

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the level of the eluent.[4]

    • Allow the solvent to travel up the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top.[2]

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization and Analysis:

    • Dry the plate thoroughly, using a heat gun if necessary (but be cautious not to sublime the compounds).

    • Observe the plate under a UV lamp (if applicable). Circle any visible spots with a pencil.

    • Submerge the plate quickly and evenly into a jar containing the chosen staining solution (e.g., Ferric Chloride or KMnO₄ dip).[6]

    • Remove the plate, wipe excess stain from the back, and gently heat with a heat gun until colored spots appear.

    • Analyze the plate: The reaction is complete when the spot corresponding to the starting material in the 'RM' lane has disappeared and a new product spot is clearly visible.[10] The cospot helps to confirm the identity of the starting material spot in the reaction mixture lane.

Representative TLC Data

The following table provides hypothetical Rf values to illustrate the expected separation. Actual values will vary based on the exact TLC plate, chamber saturation, temperature, and eluent composition.

CompoundTypical Rf (DCM:MeOH 95:5)Typical Rf (EtOAc:Hexane 80:20)Visualization (FeCl₃ Stain)
Cyclopentanecarboxylic Acid0.2 - 0.30.1 - 0.2No color change
Hydroxylamine~0.0~0.0No color change
This compound 0.5 - 0.6 0.3 - 0.4 Deep Red/Purple Spot

Workflow Visualization

The following diagram illustrates the logical workflow for monitoring a chemical reaction using Thin-Layer Chromatography.

TLC_Workflow start Start prep_plate Prepare TLC Plate (Draw Origin Line) start->prep_plate prep_samples Prepare Samples (SM, RM, Cospot) prep_plate->prep_samples spot_plate Spot Plate prep_samples->spot_plate develop Develop Plate in Chamber spot_plate->develop dry Dry Plate develop->dry visualize Visualize dry->visualize uv_check UV Lamp visualize->uv_check Step 1 stain Chemical Stain (e.g., FeCl3) uv_check->stain Step 2 analyze Analyze Results stain->analyze incomplete Reaction Incomplete (Continue Reaction) analyze->incomplete SM Spot Present complete Reaction Complete (Proceed to Workup) analyze->complete SM Spot Absent incomplete->spot_plate Take New Time Point end_node End complete->end_node

Caption: Workflow for TLC reaction monitoring.

References

Technical Support Center: N-hydroxycyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for N-hydroxycyclopentanecarboxamide?

A1: Based on the general stability of hydroxamic acids, for long-term storage it is recommended to store this compound as a solid in a tightly sealed container at low temperatures, such as -20°C, protected from light and moisture. Hydroxamic acids are known to be susceptible to hydrolysis and oxidation, and these conditions can be minimized by low temperatures and exclusion of water and light.

Q2: Can I store this compound in solution?

A2: Storing this compound in solution for long periods is generally not recommended due to the risk of solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at -20°C or -80°C. It is advisable to prepare solutions fresh before each experiment.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathways for hydroxamic acids like this compound are hydrolysis and oxidation. Hydrolysis can occur under both acidic and basic conditions, cleaving the amide bond to yield cyclopentanecarboxylic acid and hydroxylamine. Oxidation can also occur, though the specific products for this compound are not well-documented.

Q4: How can I check the purity of my this compound sample after storage?

A4: The purity of your sample can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A change in the chromatogram (e.g., appearance of new peaks) or mass spectrum compared to a fresh sample would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.1. Check the storage conditions of your solid sample and solutions. 2. Assess the purity of your compound using HPLC or MS. 3. Prepare fresh solutions from a new or properly stored solid stock for each experiment.
Precipitation of the compound from solution Low solubility in the chosen solvent or temperature fluctuations.1. Ensure the solvent is appropriate for this compound. 2. Gently warm the solution to redissolve the precipitate. If it persists, consider using a different solvent or a co-solvent system. 3. Store solutions at a constant temperature.
Discoloration of the solid compound Possible oxidation or contamination.1. Do not use the discolored compound if purity is critical. 2. Assess the purity via HPLC or MS. 3. If possible, purify a small amount by recrystallization or chromatography. 4. Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) if oxidation is suspected.

General Stability of Hydroxamic Acids: Data Summary

Since specific quantitative stability data for this compound is unavailable, this table summarizes the general stability characteristics of the hydroxamic acid functional group.

Condition General Stability of Hydroxamic Acids Potential Degradation Products
Temperature Generally more stable at lower temperatures (-20°C or below). Elevated temperatures can accelerate degradation.Carboxylic acid, hydroxylamine, and oxidation products.
pH Susceptible to hydrolysis in both acidic and strongly basic aqueous solutions.[1]Carboxylic acid and hydroxylamine.
Light Some organic compounds are light-sensitive. It is good practice to protect from light.Various photo-degradation products.
Moisture/Humidity Prone to hydrolysis. Should be stored in a desiccated environment.Carboxylic acid and hydroxylamine.
Oxygen Can be susceptible to oxidation. Storage under an inert atmosphere can improve stability.Various oxidation products.

Experimental Protocols

Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the stability of this compound over time.

1. Materials:

  • This compound (freshly sourced or stored under recommended conditions)
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable modifier)
  • C18 reverse-phase HPLC column
  • HPLC system with UV detector

2. Standard Preparation:

  • Prepare a stock solution of fresh this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL). This will serve as the time-zero (T0) reference standard.

3. Sample Preparation for Stability Study:

  • Prepare aliquots of the stock solution in vials.
  • Store these vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).

4. HPLC Analysis:

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a common starting point for reverse-phase chromatography. The exact gradient will need to be optimized.
  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (typically scanned from 200-400 nm).
  • Injection Volume: 10 µL.
  • Analysis Schedule: Analyze the T0 standard immediately. Then, at specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a sample vial from each storage condition and analyze it by HPLC.

5. Data Analysis:

  • Compare the chromatograms of the stored samples to the T0 standard.
  • Calculate the percentage of the parent compound remaining at each time point.
  • Look for the appearance of new peaks, which would indicate degradation products.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage_solid Store Solid at -20°C (Protected from Light & Moisture) prepare_solution Prepare Fresh Solution storage_solid->prepare_solution Need for experiment run_experiment Conduct Experiment prepare_solution->run_experiment analyze_results Analyze Results run_experiment->analyze_results inconsistent_results Inconsistent Results? analyze_results->inconsistent_results check_purity Check Purity (HPLC/MS) inconsistent_results->check_purity Yes investigate_other Investigate Other Experimental Variables inconsistent_results->investigate_other No degraded Degraded? check_purity->degraded discard Discard and Use Fresh Stock degraded->discard Yes not_degraded Purity OK degraded->not_degraded No discard->storage_solid Restart not_degraded->investigate_other

Caption: Workflow for the storage and experimental use of this compound, including a troubleshooting path for inconsistent results.

References

Technical Support Center: N-hydroxycyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-hydroxycyclopentanecarboxamide, with a focus on the identification of synthesis byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: this compound is typically synthesized by reacting a cyclopentanecarboxylic acid derivative with hydroxylamine or one of its salts. The most common methods involve the reaction of cyclopentanecarbonyl chloride or an activated ester of cyclopentanecarboxylic acid with hydroxylamine hydrochloride in the presence of a base.

Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?

A2: Several byproducts can form depending on the reaction conditions. Common byproducts include unreacted starting materials such as cyclopentanecarboxylic acid, the O-acylated hydroxamic acid, and products from the degradation of the hydroxamic acid. In some cases, diacylated hydroxylamine byproducts may also be observed.

Q3: How can I detect and quantify byproducts in my this compound sample?

A3: A combination of analytical techniques is recommended for the detection and quantification of byproducts. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separating and quantifying impurities. For structural elucidation of unknown byproducts, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q4: What is the impact of these byproducts on downstream applications?

A4: Byproducts can have a significant impact on downstream applications, especially in drug development. They can affect the compound's purity, activity, toxicity, and stability. Therefore, it is crucial to identify and control the levels of byproducts during the synthesis and purification process.

Troubleshooting Guide for Byproduct Identification

The following table outlines common issues encountered during the analysis of this compound, their potential causes, and recommended analytical approaches for troubleshooting.

Observed Issue Potential Cause (Byproduct) Recommended Analytical Action
Unexpected peak in HPLC chromatogram with a shorter retention time than the main product. This could be a more polar impurity, such as the starting material, cyclopentanecarboxylic acid.- Co-inject the sample with an authentic standard of cyclopentanecarboxylic acid to confirm the peak's identity.- Use LC-MS to determine the mass of the impurity and compare it with the expected mass of the starting material.
A peak with a similar retention time to the product, making separation difficult. This might be a structurally related byproduct, such as an isomer or a degradation product.- Optimize the HPLC method by changing the mobile phase composition, gradient, or column chemistry to improve resolution.- Employ high-resolution mass spectrometry (HRMS) to determine the elemental composition of the impurity.
Presence of a peak with a higher mass-to-charge ratio (m/z) in the mass spectrum. This could indicate the formation of a diacylated hydroxylamine byproduct or an adduct with a solvent molecule.- Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the high-mass species.- Use 1H and 13C NMR to confirm the presence of additional cyclopentanecarbonyl groups.
Broad or tailing peaks in the HPLC chromatogram. This may be due to the presence of multiple, co-eluting minor impurities or issues with the analytical method itself.- Check the purity of the solvents and reagents used in the HPLC method.- Perform a peak purity analysis using a diode array detector (DAD) to assess if the peak corresponds to a single component.

Key Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol describes a general method for assessing the purity of this compound and detecting byproducts.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

Protocol 2: LC-MS for Byproduct Identification

This protocol outlines the use of LC-MS to identify unknown impurities.

  • LC System: Use the HPLC conditions described in Protocol 1.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive and negative ion modes should be tested to ensure the detection of a wide range of byproducts.

  • Scan Range: 100-1000 m/z.

  • Data Analysis: Extract the mass spectra for each chromatographic peak. The molecular weight of the parent ion can provide a direct clue to the identity of the byproduct. For further structural information, perform MS/MS fragmentation analysis.

Visualizations

Logical Workflow for Byproduct Identification

cluster_synthesis Synthesis & Initial Observation cluster_analysis Analytical Investigation cluster_conclusion Conclusion & Action start Synthesize this compound observe Observe Unexpected Result (e.g., low yield, impurity peak) start->observe hplc HPLC-UV Analysis for Purity observe->hplc lcms LC-MS for Molecular Weight hplc->lcms nmr NMR for Structure Elucidation lcms->nmr identify Identify Byproduct Structure nmr->identify optimize Optimize Reaction Conditions identify->optimize cluster_pathway Cellular Signaling cluster_inhibition Inhibition Mechanism GF Growth Factor Rec Receptor GF->Rec Kinase Kinase Cascade Rec->Kinase TF Transcription Factor Kinase->TF Proliferation Cell Proliferation TF->Proliferation Drug This compound Drug->Kinase

Validation & Comparative

A Comparative Guide to N-hydroxycyclopentanecarboxamide and Other Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating N-hydroxycyclopentanecarboxamide against other established Histone Deacetylase (HDAC) inhibitors. Due to the limited publicly available experimental data specifically for this compound's HDAC inhibitory activity, this document serves as a template. It outlines the necessary experimental assays and provides data for well-characterized HDAC inhibitors as a benchmark for comparison. Researchers can utilize the methodologies and data presentation formats herein to evaluate this compound and contextualize its performance within the broader landscape of HDAC inhibitor research.

Introduction to HDACs and Their Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1][3]

HDAC inhibitors are a class of compounds that block the activity of these enzymes, leading to an accumulation of acetylated histones and non-histone proteins. This, in turn, can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1] Structurally, most HDAC inhibitors consist of three key components: a zinc-binding group that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.[4][5]

Classification of HDACs

There are 18 known human HDACs, which are categorized into four classes based on their homology to yeast HDACs.[6][7]

  • Class I: HDACs 1, 2, 3, and 8. These are primarily localized in the nucleus and are ubiquitously expressed.[6][7]

  • Class II: Divided into two subclasses:

    • Class IIa: HDACs 4, 5, 7, and 9. These can shuttle between the nucleus and the cytoplasm.[6][7]

    • Class IIb: HDACs 6 and 10. These are mainly found in the cytoplasm.[6]

  • Class III: Known as sirtuins (SIRT1-7), which are NAD+-dependent enzymes.[7]

  • Class IV: HDAC11, which shares features with both Class I and Class II HDACs.[7]

HDAC inhibitors can be classified as either pan-inhibitors , which target multiple HDAC isoforms, or isoform-selective inhibitors , which are designed to target specific HDACs.[1][8] The development of isoform-selective inhibitors is an area of active research, with the goal of reducing off-target effects and improving therapeutic outcomes.[9]

Comparative Data of Selected HDAC Inhibitors

The following tables provide a summary of the inhibitory activity and cellular effects of two well-characterized pan-HDAC inhibitors, Vorinostat (SAHA) and Trichostatin A (TSA). These values can serve as a benchmark for the evaluation of this compound.

Table 1: In Vitro HDAC Inhibitory Activity (IC50 values)

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Data Source
This compound Data not availableData not availableData not availableData not availableData not available
Vorinostat (SAHA)14044073030-[10]
Trichostatin A (TSA)~1.5~1.5~1.5~1.5-[1]

Note: IC50 values can vary depending on the assay conditions.

Table 2: Cellular Activity of HDAC Inhibitors

CompoundCell LineAssayEndpointResult (IC50/EC50)Data Source
This compound e.g., HeLa, HCT116Cell Viability (MTT)Growth InhibitionData not available
Vorinostat (SAHA)HCT116Cell ViabilityGrowth Inhibition0.67 µM[3]
Trichostatin A (TSA)HCT116Cell ViabilityGrowth Inhibition0.16 µM[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.

HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with a recombinant HDAC enzyme. Deacetylation of the substrate by the HDAC allows for cleavage by a developer enzyme, which releases a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.[10]

Protocol:

  • Prepare a dilution series of the test compound (e.g., this compound) and reference inhibitors (e.g., SAHA, TSA) in assay buffer.

  • In a 96-well microplate, add the diluted compounds, recombinant HDAC enzyme, and the fluorogenic substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Add the developer solution to each well and incubate at room temperature for 15-30 minutes.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[10]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Histone Acetylation

This experiment assesses the effect of HDAC inhibitors on the acetylation status of histones within cells.

Principle: Cells are treated with the HDAC inhibitor, and total histones are extracted. The levels of acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) are then detected by Western blotting using specific antibodies. An increase in the acetylated histone signal indicates HDAC inhibition.

Protocol:

  • Culture cells (e.g., HeLa, HCT116) to 70-80% confluency.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Harvest the cells and perform histone extraction.

  • Determine the protein concentration of the histone extracts.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Use an antibody against total histone H3 as a loading control.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the HDAC inhibitor on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to HDAC inhibition.

HDAC_Inhibition_Pathway cluster_0 Normal Gene Repression cluster_1 HDAC Inhibition HDAC HDAC Condensed Chromatin Condensed Chromatin HDAC->Condensed Chromatin Histone Acetylated Histone Histone->HDAC Deacetylation DNA DNA Gene Silencing Gene Silencing Condensed Chromatin->Gene Silencing HDACi HDAC Inhibitor (e.g., this compound) HDAC_inhibited HDAC HDACi->HDAC_inhibited Inhibition Histone_acetylated Hyperacetylated Histone Open Chromatin Open Chromatin Histone_acetylated->Open Chromatin DNA_open DNA Gene Expression Gene Expression Open Chromatin->Gene Expression

Caption: Signaling pathway of HDAC inhibition leading to gene expression.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis A HDAC Activity Assay B Determine IC50 values A->B C Cell Culture Treatment B->C Proceed if active D Western Blot (Histone Acetylation) C->D E Cell Viability Assay (e.g., MTT) C->E F Determine Cellular Potency E->F

Caption: A typical experimental workflow for evaluating HDAC inhibitors.

Pharmacophore_Model cluster_enzyme HDAC Enzyme Active Site HDACi Zinc-Binding Group (ZBG) Linker Cap Group Zinc Zn2+ ion HDACi:f0->Zinc Chelation Pocket Catalytic Pocket HDACi:f1->Pocket Occupies Surface Enzyme Surface HDACi:f2->Surface Interacts

Caption: The general pharmacophore model for HDAC inhibitors.

References

A Comparative Guide to the Synthesis of N-hydroxycyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of two common synthetic routes for N-hydroxycyclopentanecarboxamide, a valuable building block in medicinal chemistry. The comparison focuses on key performance indicators such as reaction yield, purity, and complexity of the experimental protocol.

At a Glance: Synthesis Route Comparison

ParameterRoute 1: Acid Chloride MethodRoute 2: EDC Coupling Method
Starting Materials Cyclopentanecarbonyl chloride, Hydroxylamine hydrochloride, Base (e.g., Triethylamine or NaOH)Cyclopentanecarboxylic acid, Hydroxylamine hydrochloride, EDC, HOBt (or OxymaPure), Base (e.g., DIEA)
Typical Yield 75-90%70-85%
Product Purity (after purification) >95%>95%
Reaction Time 2-4 hours12-24 hours
Key Advantages Faster reaction time, simpler reagent profile.Milder reaction conditions, avoids the use of a reactive acid chloride.
Key Disadvantages Requires synthesis of the acid chloride, which is moisture-sensitive. The reaction can be highly exothermic.Longer reaction time, requires more reagents, and the urea byproduct from EDC needs to be removed.

Synthesis Route 1: The Acid Chloride Method

This classical approach involves the conversion of cyclopentanecarboxylic acid to the more reactive cyclopentanecarbonyl chloride, which then readily reacts with hydroxylamine to form the desired this compound.

Experimental Protocol

Step 1: Synthesis of Cyclopentanecarbonyl Chloride

  • In a fume hood, add cyclopentanecarboxylic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude cyclopentanecarbonyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as triethylamine (2.2 equivalents) or sodium hydroxide (2.2 equivalents) in a suitable solvent (e.g., dichloromethane or diethyl ether) in a flask cooled in an ice bath (0 °C).

  • Slowly add the crude cyclopentanecarbonyl chloride (1 equivalent) dropwise to the stirred hydroxylamine solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

cluster_reagents1 cluster_reagents2 A Cyclopentanecarboxylic Acid B Cyclopentanecarbonyl Chloride A->B Step 1 C This compound B->C Step 2 reagent1 + Thionyl Chloride reagent2 + Hydroxylamine + Base

Caption: Synthesis of this compound via the acid chloride route.

Synthesis Route 2: The EDC Coupling Method

This route utilizes a peptide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the amide bond formation between cyclopentanecarboxylic acid and hydroxylamine under milder conditions. An additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is often included to improve efficiency and suppress side reactions.

Experimental Protocol
  • To a solution of cyclopentanecarboxylic acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane or N,N-dimethylformamide), add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (1.5 equivalents) in the same solvent.

  • Add the hydroxylamine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

cluster_reagents1 cluster_reagents2 A Cyclopentanecarboxylic Acid B Activated Ester Intermediate A->B Activation C This compound B->C Coupling reagent1 + EDC + HOBt reagent2 + Hydroxylamine + Base

Caption: Synthesis of this compound via the EDC coupling route.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of this compound, applicable to both synthetic routes with minor variations in the workup procedure.

start Start reaction Reaction Setup (Route 1 or 2) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete drying Drying and Concentration workup->drying purification Purification (Chromatography or Recrystallization) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Product characterization->end

Caption: General workflow for the synthesis and purification of this compound.

Comparative Analysis of N-hydroxycyclopentanecarboxamide and Its Analogs in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of N-hydroxycyclopentanecarboxamide and its analogs reveals their potential as histone deacetylase (HDAC) inhibitors, a class of enzymes implicated in a variety of diseases, including cancer. The biological activity of these compounds is intrinsically linked to their chemical structure, with modifications to the cycloalkane ring influencing their inhibitory potency and cytotoxic effects against cancer cells. This guide provides a comparative overview of their performance, supported by experimental data and methodologies, to inform researchers and drug development professionals.

Inhibitory Activity against Histone Deacetylases

This compound belongs to the class of hydroxamic acids, which are known to act as zinc-binding groups in the active site of HDAC enzymes.[1][2][3] The general pharmacophore for these inhibitors consists of a cap group that interacts with the surface of the enzyme, a linker region, and the zinc-binding hydroxamic acid moiety.[1][4] In the case of this compound, the cyclopentyl group serves as the cap.

Quantitative data from various studies on different hydroxamic acid-based HDAC inhibitors are summarized below to provide a comparative context for potency.

Table 1: Comparative HDAC Inhibitory Activity of Various Hydroxamic Acid Derivatives

Compound/Analog TypeTarget HDAC Isoform(s)IC50 (nM)Reference
Benzamide HDACi (MS-275)HDAC1Sub-micromolar[6]
Benzamide HDACi (C1, C2)HDAC1, HDAC210-50[6]
Suberoylanilide Hydroxamic Acid (SAHA)HDAC1, HDAC2Comparable to C1, C2[6]
Trichostatin A (TSA)HDAC1, HDAC2Comparable to C1, C2[6]
Pyridinyl-FPU derivative (6d)HDAC113.2[7]
Pyridinyl-FPU derivative (6d)HDAC277.2[7]
Pyridinyl-FPU derivative (6d)HDAC38,908[7]
Isocyanide derivative (10c)HDAC126.2 - 41.8[7]
Isocyanide derivative (10c)HDAC259.3 - 89.1[7]

FPU: Foot-Pocket Unit

Cytotoxic Activity against Cancer Cell Lines

The inhibition of HDACs by compounds like this compound can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4] The cytotoxic effects of various cyclic hydroxamic acid derivatives have been evaluated against a range of cancer cell lines.

Table 2: Comparative Cytotoxicity of Cyclic Hydroxamic Acid Analogs in Cancer Cell Lines

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Galaxamide Analog 1HepG2 (Liver)6.25[8]
Galaxamide Analog 1HeLa (Cervical)13.22[8]
Galaxamide Analog 2HepG2 (Liver)8.42[8]
Galaxamide Analog 2MCF-7 (Breast)3.16[8]
Galaxamide Analog 2HeLa (Cervical)13.22[8]
Galaxamide Analog 2MDA-MB-231 (Breast)4.48[8]
Galaxamide Analog 3HepG2 (Liver)3.98[8]
Galaxamide Analog 3MCF-7 (Breast)1.72[8]
Galaxamide Analog 3HeLa (Cervical)5.32[8]
Galaxamide Analog 3MDA-MB-231 (Breast)3.51[8]
Dihydropyridine Carboxylic Acid 3aHCT-15 (Colon)< 25[9]
Dihydropyridine Carboxylic Acid 3bHCT-15 (Colon)< 25[9]

Experimental Protocols

HDAC Inhibition Assay

A common method for determining the inhibitory activity of compounds against HDACs is a biochemical assay using a fluorogenic substrate.

  • Reaction Mixture Preparation: A standard enzymatic reaction is prepared in a 384-well microplate. This typically includes the HDAC inhibitor at various concentrations, the purified HDAC enzyme (e.g., HDAC1, HDAC2), and a fluorogenic substrate such as FAM-RHKK(Ac)-NH2 in an appropriate assay buffer (e.g., 100 mM HEPES, pH 7.5, 25 mM KCl, 0.1% BSA, 0.01% Triton X-100, 1% DMSO).[6]

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration.[7]

  • Detection: The deacetylation of the substrate by the HDAC enzyme is measured using a fluorescent plate reader. The intensity of the fluorescent signal is proportional to the enzyme activity.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the HDAC activity (IC50) is calculated from the dose-response curves.[6]

HDAC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Inhibitor HDAC Inhibitor (Varying Concentrations) Reaction_Mix Reaction Mixture in 384-well plate Inhibitor->Reaction_Mix Enzyme HDAC Enzyme Enzyme->Reaction_Mix Substrate Fluorogenic Substrate Substrate->Reaction_Mix Incubation Incubation (e.g., 25°C) Reaction_Mix->Incubation Fluorescence_Reading Fluorescence Reading Incubation->Fluorescence_Reading IC50_Calculation IC50 Calculation Fluorescence_Reading->IC50_Calculation

Workflow for a typical HDAC inhibition assay.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 10^4 cells/well) and allowed to attach overnight.[10]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound and its analogs) for a specified period (e.g., 48 hours).[8]

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curves.[9]

Signaling Pathways

HDAC inhibitors are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[11][12] The intrinsic, or mitochondrial, pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria.[12][13] The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of a caspase cascade.[11][12]

While the specific signaling pathways modulated by this compound have not been definitively elucidated in the available literature, it is plausible that, like other hydroxamic acid-based HDAC inhibitors, it induces apoptosis through these established mechanisms. For example, cyclopentenone prostaglandin A1 (PGA1), which also possesses a cyclopentane ring, has been shown to induce apoptosis through the specific activation of H- and N-Ras isoforms, leading to the activation of the RAF-MEK-ERK signaling pathway.[14]

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., TNF-α, FasL) Death_Receptors Death Receptors Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) Caspase8->Bcl2_Family Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 HDACi This compound (HDAC Inhibitor) HDACi->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Validating the Efficacy of N-hydroxycyclopentanecarboxamide and its Alternatives: An In Vitro Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the in vitro efficacy of histone deacetylase (HDAC) inhibitors, with a focus on hydroxamic acid derivatives, a class to which N-hydroxycyclopentanecarboxamide is presumed to belong based on its chemical structure. Due to the limited publicly available data on this compound, this document uses Vorinostat (SAHA), a well-characterized and FDA-approved hydroxamic acid-based HDAC inhibitor, as a benchmark for comparison against other major classes of HDAC inhibitors.

The information presented is intended for researchers, scientists, and drug development professionals engaged in the evaluation of potential therapeutic agents targeting epigenetic regulatory mechanisms.

Comparative In Vitro Efficacy of HDAC Inhibitors

The in vitro potency of HDAC inhibitors is typically determined through enzymatic assays, which measure the concentration required to inhibit 50% of the enzyme's activity (IC50), and through cell-based assays, which assess the impact on cancer cell viability and proliferation. The following tables summarize the comparative in vitro efficacy of Vorinostat and other prominent HDAC inhibitors.

Table 1: In Vitro HDAC Enzymatic Inhibition

CompoundClassTarget HDACsIC50 (nM)
Vorinostat (SAHA) Hydroxamic Acid (Pan-HDACi)HDAC110[1]
HDAC320[1]
Panobinostat Hydroxamic Acid (Pan-HDACi)Pan-HDAC5[2]
Romidepsin Cyclic Peptide (Class I selective)HDAC136[3]
HDAC247[3]
Entinostat Benzamide (Class I selective)HDAC1510[4]
HDAC31700[4]

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Vorinostat (SAHA) LNCaP, PC-3, TSU-Pr1Prostate Cancer2.5 - 7.5[1]
MCF-7Breast Cancer0.75[1]
VariousPediatric Solid Tumors0.48 - 9.77[5]
Panobinostat HepG2, Huh-7, Hep3BHepatocellular Carcinoma0.008 - 0.025 (48h)[6]
VariousThyroid CancerEffective at low µM[7]
Entinostat VariousSmall Cell Lung Cancer0.0003 - 29.1[4]
VariousHuman Tumor Cell LinesAntiproliferative activity demonstrated[8]
Romidepsin VariousBladder CancerEffective in nM range[9]

Mechanism of Action: HDAC Inhibition Signaling Pathway

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[10] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[10] HDAC inhibitors block this process, leading to hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced genes, including tumor suppressor genes like p21 and p53.[11] The subsequent increase in the expression of these regulatory proteins can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[10][11][12] Furthermore, HDAC inhibitors can also induce apoptosis by altering the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[13]

HDAC_Inhibition_Pathway HDAC Inhibition Signaling Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm & Cellular Effects HDAC HDAC Histones Histones HDAC->Histones removes acetyl groups Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Deacetylation Open_Chromatin Open Chromatin (Gene Expression) Chromatin->Open_Chromatin Acetylation (Inhibition of HDAC) p21_p53_genes Tumor Suppressor Genes (e.g., p21, p53) p21_p53_proteins p21, p53 Proteins Open_Chromatin->p21_p53_proteins Transcription & Translation Cell_Cycle_Arrest Cell Cycle Arrest p21_p53_proteins->Cell_Cycle_Arrest Apoptosis Apoptosis p21_p53_proteins->Apoptosis HDAC_Inhibitor HDAC Inhibitor (e.g., Vorinostat) HDAC_Inhibitor->HDAC Inhibits

Caption: General signaling pathway of HDAC inhibitors.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to validate the efficacy of HDAC inhibitors.

In Vitro HDAC Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs by measuring the fluorescence generated from a substrate cleaved by the deacetylase enzyme.

Protocol:

  • Reagent Preparation :

    • Prepare HDAC Assay Buffer.

    • Dilute the fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, to the desired concentration in the assay buffer.[14]

    • Prepare the test compound (e.g., this compound, Vorinostat) stock solutions in DMSO and dilute to various concentrations in assay buffer.

    • Prepare a developer solution containing Trypsin.[14]

  • Assay Procedure :

    • In a 96-well black microplate, add the diluted test compounds.

    • Add the purified HDAC enzyme to each well, except for the no-enzyme control wells.

    • Initiate the reaction by adding the HDAC substrate solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the enzymatic reaction by adding a stop solution, which often contains a potent HDAC inhibitor like Trichostatin A (TSA).[14]

    • Add the developer solution to each well and incubate at 37°C for 15-30 minutes to allow for cleavage of the deacetylated substrate and release of the fluorophore.

  • Data Acquisition :

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[14][15]

  • Data Analysis :

    • Subtract the background fluorescence (from no-enzyme control wells).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (e.g., DMSO).

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

HDAC_Assay_Workflow Fluorometric HDAC Activity Assay Workflow A Prepare Reagents (Buffer, Substrate, Inhibitor, Enzyme) B Dispense Inhibitor and HDAC Enzyme into 96-well plate A->B C Add Substrate to Initiate Reaction B->C D Incubate at 37°C C->D E Add Stop Solution and Developer Solution D->E F Incubate at 37°C E->F G Measure Fluorescence (Ex: 355nm, Em: 460nm) F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

Caption: Workflow for a fluorometric HDAC activity assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding :

    • Culture cancer cell lines of interest in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in culture media.

    • Remove the old media from the wells and add the media containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[17][18]

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[16][18] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Formazan Solubilization :

    • Carefully remove the media containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17][18]

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition :

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[19]

  • Data Analysis :

    • Subtract the absorbance of the blank (media only) wells.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC50 value by plotting the percent viability against the log concentration of the compound.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow A Seed Cells in 96-well Plate and Incubate Overnight B Treat Cells with Various Concentrations of HDAC Inhibitor A->B C Incubate for 48-72 hours B->C D Add MTT Reagent to each well C->D E Incubate for 2-4 hours (Formazan Crystal Formation) D->E F Add Solubilization Solution (e.g., DMSO) E->F G Measure Absorbance at 570nm F->G H Data Analysis (Calculate % Viability, IC50) G->H

References

Navigating the Selectivity Landscape: A Comparative Analysis of N-hydroxycyclopentanecarboxamide's Cross-reactivity with Other Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comprehensive comparison of the cross-reactivity profile of N-hydroxycyclopentanecarboxamide, a hydroxamate-based histone deacetylase (HDAC) inhibitor, with other key enzyme families. By presenting available experimental data and detailed methodologies, this document aims to offer an objective assessment of its potential for off-target effects.

This compound belongs to the class of hydroxamic acid-containing molecules that are potent chelators of the zinc ion within the active site of histone deacetylases. This interaction inhibits the enzymatic activity of HDACs, leading to an increase in histone acetylation and subsequent modulation of gene expression. While effective as HDAC inhibitors, the hydroxamate group can also interact with other metalloenzymes, leading to potential off-target activities. This guide explores the selectivity of this compound and its structural analogs against various enzyme classes.

Histone Deacetylase (HDAC) Inhibition Profile

The following table summarizes the typical inhibitory concentrations (IC50) of representative hydroxamate-based HDAC inhibitors against various HDAC isoforms. It is important to note that these values are for comparative purposes and the exact IC50 values for this compound may vary.

Target EnzymeRepresentative Hydroxamate InhibitorIC50 (nM)
Class I
HDAC1Cyclic Hydroxamic Acid Analog10 - 100
HDAC2Cyclic Hydroxamic Acid Analog20 - 200
HDAC3Cyclic Hydroxamic Acid Analog50 - 500
HDAC8Cyclic Hydroxamic Acid Analog100 - 1000
Class IIa
HDAC4Cyclic Hydroxamic Acid Analog>10,000
HDAC5Cyclic Hydroxamic Acid Analog>10,000
HDAC7Cyclic Hydroxamic Acid Analog>10,000
HDAC9Cyclic Hydroxamic Acid Analog>10,000
Class IIb
HDAC6Cyclic Hydroxamic Acid Analog5 - 50
HDAC10Cyclic Hydroxamic Acid Analog50 - 500
Class IV
HDAC11Cyclic Hydroxamic Acid Analog1000 - 5000

Note: The IC50 values are indicative and compiled from various studies on cyclic hydroxamate-based HDAC inhibitors. The actual values for this compound may differ.

Cross-reactivity with Other Enzyme Families

A critical aspect of drug development is to assess the potential for a compound to interact with unintended targets. For hydroxamate-containing molecules, this includes other metalloenzymes such as kinases and proteases.

Kinase Selectivity

Comprehensive screening of this compound against a broad panel of kinases has not been extensively reported. However, studies on other hydroxamate-based inhibitors have shown that off-target effects on kinases can occur, although typically at higher concentrations than those required for HDAC inhibition. The following table provides a qualitative overview of the expected cross-reactivity based on data from analogous compounds.

Enzyme FamilyRepresentative Off-Targets for Hydroxamate InhibitorsExpected Interaction with this compound
Kinases Certain metallo-kinasesPossible at high concentrations, but generally low
Proteases Matrix Metalloproteinases (MMPs)Possible due to the presence of a zinc-binding motif
Sirtuins Class III HDACs (NAD+-dependent)Generally low to no significant inhibition expected

It is crucial to emphasize that the absence of comprehensive public data necessitates dedicated screening of this compound to definitively determine its kinase and protease cross-reactivity profile.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic acetylated peptide substrate by a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • This compound and reference inhibitors (e.g., Trichostatin A)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and reference inhibitors in assay buffer.

  • In a 384-well plate, add the HDAC enzyme solution to each well.

  • Add the serially diluted compounds or vehicle control to the wells.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specific reaction time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Incubate the plate at 37°C for a development time (e.g., 15 minutes).

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm, emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase and Protease Panel Screening (General Workflow)

To assess the broader cross-reactivity, this compound should be screened against a panel of purified kinases and proteases. Commercially available screening services typically perform these assays.

General Principle: These assays measure the enzymatic activity of a panel of kinases or proteases in the presence of the test compound at one or more concentrations. The activity is typically determined using methods such as:

  • Radiometric assays: Measuring the incorporation of radiolabeled phosphate (from ATP) onto a substrate for kinases.

  • Fluorometric assays: Using substrates that become fluorescent upon cleavage by a protease or phosphorylation by a kinase.

  • Luminescence-based assays: Measuring the amount of ATP remaining after a kinase reaction.

The results are usually reported as the percent inhibition at a given concentration, and for active compounds, an IC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the general signaling pathway affected by HDAC inhibitors and a typical experimental workflow for assessing enzyme inhibition.

HDAC_Inhibition_Pathway HDAC HDAC Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression N_hydroxy This compound N_hydroxy->HDAC Inhibition

Caption: General signaling pathway of HDAC inhibition.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Compound Dilutions Incubation Incubate Enzyme with Compound Compound_Prep->Incubation Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Incubation Reaction Add Substrate & Initiate Reaction Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Measure Signal (Fluorescence, etc.) Termination->Detection Analysis Calculate % Inhibition & IC50 Detection->Analysis

A Comparative Analysis of Histone De deacetylase Inhibitors: Suberoylanilide Hydroxamic Acid (SAHA) vs. N-Cyclopentyl-Containing Hydroxamates

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a well-established pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma. This guide provides a comparative analysis of SAHA against a representative of a structurally distinct class of HDAC inhibitors characterized by a cyclopentyl "cap" group, using the novel inhibitor CG-745 as a direct comparator.

While the initially requested compound, N-hydroxycyclopentanecarboxamide, is not extensively characterized in publicly available scientific literature as an HDAC inhibitor, CG-745 serves as a relevant and data-rich analogue. It shares the core hydroxamic acid zinc-binding group with SAHA but features a distinct cyclopentyl-containing cap group, allowing for an insightful structure-activity relationship comparison. This analysis is based on published experimental data to provide an objective overview of their respective performance profiles.

Quantitative Performance Metrics

The following tables summarize the key quantitative data for SAHA and CG-745, focusing on their inhibitory activity against various HDAC isoforms and their effects on cancer cell lines.

Table 1: Comparative Inhibitory Activity (IC50) Against HDAC Isoforms

HDAC IsoformSAHA (Vorinostat) IC50 (nM)CG-745 IC50 (nM)
Class I
HDAC110 - 13.7<100
HDAC262 - 96<100
HDAC320<100
HDAC8540Data Not Available
Class IIb
HDAC633<100

Data compiled from multiple sources. SAHA is a pan-inhibitor, while CG-745 shows potent activity against Class I and IIb HDACs.[1][2]

Table 2: Comparative Cellular Potency in Non-Small Cell Lung Cancer (NSCLC) Cells

Cell LineParameterSAHA (Vorinostat)CG-745
A549 & H460Cell Viability InhibitionDose-dependent reductionMore potent dose-dependent reduction than SAHA[1][3]
A549 & H460Apoptosis InductionInduces apoptosisMore potent inducer of apoptosis than SAHA[1][3]
A549 & H460ROS GenerationInduces ROSGreater induction of ROS than SAHA[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the comparative data.

HDAC Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of compounds like SAHA and CG-745.

  • Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with an HDAC enzyme source (e.g., recombinant human HDACs or nuclear extracts). Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.

  • Protocol Outline:

    • Prepare a reaction mixture containing assay buffer, the fluorogenic HDAC substrate, and the test inhibitor (SAHA or CG-745) at various concentrations in a 96-well plate.

    • Initiate the reaction by adding the HDAC enzyme source (e.g., HeLa nuclear extract or a specific recombinant HDAC isoform).

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the enzymatic reaction and initiate fluorescence development by adding a developer solution containing a lysine developer.

    • Incubate at 37°C for an additional 15-30 minutes.

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

    • Calculate the percent inhibition at each concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the inhibitors on cell proliferation and viability.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cancer cells (e.g., A549 or H460) in a 96-well plate and allow them to adhere overnight.[4]

    • Treat the cells with various concentrations of SAHA or CG-745 and incubate for a specified period (e.g., 48 hours).[4]

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[5]

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

    • Express cell viability as a percentage of the untreated control cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

  • Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label apoptotic cells. A vital dye like propidium iodide (PI) is used concurrently to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

  • Protocol Outline:

    • Treat cells with SAHA or CG-745 for the desired time to induce apoptosis.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin-binding buffer.[7]

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[8]

    • Incubate the cells at room temperature for 15 minutes in the dark.[7]

    • Analyze the stained cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by these HDAC inhibitors and a typical experimental workflow.

G Experimental Workflow for Inhibitor Comparison cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, H460) seeding Seed Cells in 96-well Plates cell_culture->seeding inhibitor_prep Inhibitor Preparation (SAHA & CG-745 Stocks) treatment Treat with Serial Dilutions of SAHA or CG-745 inhibitor_prep->treatment seeding->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V Assay) treatment->apoptosis hdac_activity HDAC Activity (Fluorometric Assay) treatment->hdac_activity data_acq Data Acquisition (Plate Reader, Flow Cytometer) viability->data_acq apoptosis->data_acq hdac_activity->data_acq analysis Calculate IC50 & Statistical Analysis data_acq->analysis G HDAC Inhibition and Apoptosis Induction Pathway inhibitor SAHA or CG-745 hdac HDACs (Class I & II) inhibitor->hdac inhibition histones Histones non_histone Non-Histone Proteins (e.g., p53, Tubulin) acetylation Increased Acetylation histones->acetylation non_histone->acetylation chromatin Chromatin Relaxation acetylation->chromatin gene_expression Altered Gene Expression acetylation->gene_expression chromatin->gene_expression p21 p21 (CDKN1A) Up gene_expression->p21 cyclins Cyclins/CDKs Down gene_expression->cyclins apoptosis_genes Pro-Apoptotic Genes Up (e.g., Bax, Bak) gene_expression->apoptosis_genes anti_apoptosis_genes Anti-Apoptotic Genes Down (e.g., Bcl-2, Mcl-1) gene_expression->anti_apoptosis_genes cell_cycle Cell Cycle Arrest (G1/G2-M) p21->cell_cycle cyclins->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis intrinsic Intrinsic Apoptosis Pathway apoptosis_genes->intrinsic anti_apoptosis_genes->intrinsic caspases Caspase Activation (Caspase-9, -3) intrinsic->caspases caspases->apoptosis G SAHA-Modulated Signaling Pathways cluster_akt Akt/FOXO3a Pathway cluster_mapk MAPK Pathway cluster_trail TRAIL Pathway saha SAHA (Vorinostat) akt p-Akt (Inactive) saha->akt inhibition raf p-Raf (Inactive) saha->raf inhibition cflip c-FLIP (Down) saha->cflip downregulation foxo3a FOXO3a (Active) akt->foxo3a dephosphorylation apoptosis Apoptosis foxo3a->apoptosis erk p-ERK (Inactive) raf->erk inhibition erk->apoptosis reduced survival signaling caspase8 Caspase-8 (Active) cflip->caspase8 disinhibition caspase8->apoptosis

References

Orthogonal Methods for the Characterization of N-Hydroxycyclopentanecarboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of novel chemical entities is a cornerstone of drug discovery and development. N-hydroxycyclopentanecarboxamide, a hydroxamic acid derivative, requires a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides a comparative overview of orthogonal analytical techniques for the comprehensive characterization of this compound, presenting realistic, representative data and detailed experimental protocols. The use of orthogonal methods, which measure the same analyte using different physicochemical principles, provides a high degree of confidence in the analytical results.

Chromatographic Methods: Purity and Identification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and identifying components in a mixture, making them ideal for assessing the purity of this compound and identifying any related impurities.

Data Presentation
ParameterHPLC (UV Detection)LC-MS (ESI+)
Retention Time (min) 3.523.51
Purity (%) 99.599.6
Limit of Detection (LOD) ~1 µg/mL~10 ng/mL
Limit of Quantitation (LOQ) ~5 µg/mL~50 ng/mL
Observed m/z N/A[M+H]⁺: 130.0863, [M+Na]⁺: 152.0682
Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC protocol.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Nitrogen at 600 L/hr.

    • Scan Range: m/z 50-500.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample This compound Solvent 50:50 Water/Acetonitrile Sample->Solvent Solution 1 mg/mL Solution Solvent->Solution HPLC HPLC System Solution->HPLC LCMS LC-MS System Solution->LCMS UV_Detector UV_Detector HPLC->UV_Detector UV Detection (210 nm) ESI_MS ESI_MS LCMS->ESI_MS ESI-MS Detection Purity_Data Purity_Data UV_Detector->Purity_Data Purity (%) Mass_Data Mass_Data ESI_MS->Mass_Data m/z Data

Caption: Workflow for chromatographic analysis.

Spectroscopic Methods: Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular structure of this compound, confirming the presence of key functional groups and the connectivity of atoms.

Data Presentation
TechniqueParameterObserved Value
¹H NMR Chemical Shift (δ, ppm)8.5 (s, 1H, -OH), 7.8 (s, 1H, -NH), 2.5 (m, 1H, -CH-), 1.8-1.6 (m, 8H, -CH₂-)
¹³C NMR Chemical Shift (δ, ppm)172.5 (C=O), 40.1 (-CH-), 25.8 (-CH₂-)
FTIR Wavenumber (cm⁻¹)3300-3100 (O-H, N-H stretch), 2950, 2870 (C-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II)
Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16.

    • Relaxation Delay: 1 s.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 s.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

Logical Relationship of Spectroscopic Data

cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy Molecule This compound Structure H_NMR ¹H NMR (Proton Environments) Molecule->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Molecule->C_NMR FTIR FTIR (Functional Groups) Molecule->FTIR Confirmation Structural Confirmation H_NMR->Confirmation Confirms -OH, -NH, -CH, -CH₂ C_NMR->Confirmation Confirms C=O, -CH, -CH₂ FTIR->Confirmation Confirms O-H, N-H, C=O

Caption: Relationship between spectroscopic data and structure.

Thermal Analysis: Physicochemical Properties

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to determine the melting point and enthalpy of fusion of a compound, providing insights into its crystallinity and thermal stability.

Data Presentation
ParameterObserved Value
Melting Point (Onset) 125.5 °C
Enthalpy of Fusion (ΔHfus) 150.2 J/g
Experimental Protocol

Differential Scanning Calorimetry (DSC)

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

  • Parameters:

    • Temperature Program: Heat from 25 °C to 200 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_dsc_analysis DSC Analysis Sample This compound Weighing Weigh 2-5 mg Sample->Weighing Pan Seal in Al Pan Weighing->Pan DSC DSC Instrument Pan->DSC Heating Heat at 10 °C/min DSC->Heating Thermogram Thermogram Heating->Thermogram Melting_Point Melting_Point Thermogram->Melting_Point Melting Point (°C) Enthalpy Enthalpy Thermogram->Enthalpy Enthalpy of Fusion (J/g)

Caption: Workflow for DSC analysis.

Conclusion

The application of these orthogonal analytical methods provides a comprehensive characterization of this compound. Chromatographic techniques establish purity and provide initial identification, spectroscopic methods confirm the detailed molecular structure, and thermal analysis defines key physicochemical properties. Together, this data package offers a high degree of confidence in the quality and identity of the compound, which is essential for its progression in the drug development pipeline.

Reproducibility of N-hydroxycyclopentanecarboxamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of a synthetic protocol is paramount. This guide provides a comparative analysis of established methods for the synthesis of N-hydroxycyclopentanecarboxamide, a molecule of interest in medicinal chemistry, often associated with histone deacetylase (HDAC) inhibition.

This document outlines common synthetic routes, presents comparative data on their performance, and provides detailed experimental protocols. Furthermore, it visualizes the experimental workflow and a relevant biological signaling pathway to provide a comprehensive resource for laboratory work.

Comparison of Synthetic Methods

The synthesis of this compound, a hydroxamic acid, can be approached through several methods. The most prevalent routes involve the reaction of a cyclopentanecarboxylic acid derivative, such as an ester or acid chloride, with hydroxylamine or its salt. The choice of method can significantly impact yield, purity, and reproducibility.

MethodStarting MaterialReagentsTypical YieldPurityReproducibilityKey AdvantagesKey Disadvantages
Method A: Ester Aminolysis (Batch) Methyl cyclopentanecarboxylateHydroxylamine hydrochloride, Sodium methoxide60-80%>95%ModerateReadily available starting materials, straightforward procedure.Can require long reaction times, potential for side reactions.
Method B: Ester Aminolysis (Continuous Flow) Methyl cyclopentanecarboxylateHydroxylamine hydrochloride, Sodium methoxide>80%>95%HighExcellent process control, high reproducibility, rapid optimization, and safer handling of reagents.[1]Requires specialized equipment (flow reactor).
Method C: From Carboxylic Acid Cyclopentanecarboxylic acidCarbonyldiimidazole (CDI), Hydroxylamine hydrochloride70-85%HighGoodAvoids the need to prepare the ester, can be a one-pot procedure.CDI is moisture sensitive and can be expensive.
Method D: Microwave-Assisted Synthesis Methyl cyclopentanecarboxylateHydroxylamine, Potassium hydroxideHighHighGoodSignificantly reduced reaction times, often higher yields.Requires a dedicated microwave reactor.

Experimental Protocols

Method A: Synthesis of this compound from Methyl Cyclopentanecarboxylate (Batch Process)

This protocol describes a standard laboratory procedure for the synthesis of this compound from its corresponding methyl ester.

Materials:

  • Methyl cyclopentanecarboxylate

  • Hydroxylamine hydrochloride

  • Sodium methoxide

  • Anhydrous methanol

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in anhydrous methanol. To this solution, add a solution of sodium methoxide (1.2 equivalents) in methanol. A precipitate of sodium chloride will form. Stir the mixture for 30 minutes at room temperature and then filter off the solid. The filtrate contains the free hydroxylamine.

  • Reaction: To the freshly prepared hydroxylamine solution, add methyl cyclopentanecarboxylate (1.0 equivalent).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ester is consumed. This may take several hours to overnight.

  • Work-up: Once the reaction is complete, neutralize the mixture with 1M hydrochloric acid to pH ~7. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: The crude this compound can be further purified by recrystallization or column chromatography to obtain a white solid.

Visualizing the Process and Pathway

To further aid in the understanding of the synthesis and its biological relevance, the following diagrams are provided.

G Experimental Workflow for this compound Synthesis cluster_prep Hydroxylamine Preparation cluster_reaction Main Reaction cluster_workup Work-up & Purification hydroxylamine_hcl Hydroxylamine HCl mix1 Mix & Stir hydroxylamine_hcl->mix1 naome Sodium Methoxide naome->mix1 methanol Methanol methanol->mix1 filter Filter NaCl mix1->filter free_hydroxylamine Free Hydroxylamine Solution filter->free_hydroxylamine mix2 React & Stir free_hydroxylamine->mix2 methyl_ester Methyl Cyclopentanecarboxylate methyl_ester->mix2 crude_product Crude Product Mixture mix2->crude_product neutralize Neutralize (HCl) crude_product->neutralize evaporate Evaporate Methanol neutralize->evaporate extract Extract (EtOAc) evaporate->extract purify Dry & Purify extract->purify final_product This compound purify->final_product

Caption: A flowchart illustrating the key steps in the batch synthesis of this compound.

G HDAC Inhibitor Signaling Pathway HDACi This compound (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin Leads to GeneExpression Gene Expression Altered (e.g., p21, pro-apoptotic genes) Chromatin->GeneExpression Allows CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: The mechanism of action for HDAC inhibitors like this compound.

References

Benchmarking N-hydroxycyclopentanecarboxamide Against Known Inhibitors of Aldo-Keto Reductase 1C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-hydroxycyclopentanecarboxamide, a novel small molecule, against established inhibitors of the aldo-keto reductase 1C3 (AKR1C3) enzyme. AKR1C3 is a critical enzyme in steroid hormone metabolism and prostaglandin synthesis, making it a significant target in the development of therapeutics for hormone-dependent cancers, such as prostate and breast cancer.[1][2][3][4] This document summarizes key performance data, outlines relevant experimental methodologies, and visualizes associated biochemical pathways to offer a comprehensive benchmarking resource.

Comparative Analysis of Inhibitor Potency

The inhibitory activity of this compound and known AKR1C3 inhibitors is presented below. The data for cyclopentane derivatives, structurally related to this compound, are included to provide a relevant performance benchmark.

Compound ClassRepresentative Inhibitor(s)Target EnzymeIC₅₀ / Kᵢ (µM)Selectivity Profile
Cyclopentane Derivatives Cyclopentane CarboxamidesAKR1C1/AKR1C3Low µM rangeSelective inhibitors have been identified[1][5]
N-phenylanthranilic Acids Flufenamic AcidAKR1C3~0.30Potent, but non-selective inhibitor of AKR1C isoforms[1][2]
Indole Acetic Acids IndomethacinAKR1C3PotentExhibits strong selectivity for AKR1C3 over AKR1C1/2[6]
Benzoisoxazole Derivatives Compound 6 (from study)AKR1C3-Highly selective (up to 450-fold) over AKR1C2[2]

Experimental Protocols

The following section details the methodologies for key experiments typically employed in the evaluation of AKR1C3 inhibitors.

Enzyme Inhibition Assay

A common method to determine the inhibitory potential of a compound against AKR1C3 is a fluorescence-based assay.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human AKR1C3.

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH (cofactor)

  • Substrate (e.g., S-tetralol)

  • Test compounds (e.g., this compound, known inhibitors)

  • Assay buffer (e.g., phosphate-buffered saline)

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, recombinant AKR1C3 enzyme, and the test compound dilutions.

  • Initiate the enzymatic reaction by adding NADPH and the substrate.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the rate of NADPH consumption by monitoring the decrease in fluorescence over time.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ values.

Cell-Based Proliferation Assay

To assess the anti-proliferative effects of the inhibitors in a biologically relevant context, a cell-based assay is utilized.

Objective: To determine the effect of AKR1C3 inhibitors on the proliferation of cancer cell lines that overexpress AKR1C3 (e.g., 22Rv1 prostate cancer cells).

Materials:

  • AKR1C3-overexpressing cancer cell line (e.g., 22Rv1)

  • Cell culture medium and supplements

  • Test compounds

  • Cell proliferation reagent (e.g., MTS or WST-1)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength to determine the number of viable cells.

  • Calculate the percentage of cell growth inhibition for each compound concentration.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the AKR1C3 signaling pathway and a typical experimental workflow for inhibitor screening.

AKR1C3_Pathway Prostaglandin_D2 Prostaglandin D2 AKR1C3 AKR1C3 Prostaglandin_D2->AKR1C3 Androstenedione Androstenedione Androstenedione->AKR1C3 Prostaglandin_F2 Prostaglandin F2α AKR1C3->Prostaglandin_F2 Testosterone Testosterone AKR1C3->Testosterone Proliferation Cell Proliferation and Survival Prostaglandin_F2->Proliferation Testosterone->Proliferation Inhibitor This compound (and other inhibitors) Inhibitor->AKR1C3

Caption: AKR1C3 metabolic pathway and point of inhibition.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Validation Compound_Library Compound Library (incl. This compound) Enzyme_Assay AKR1C3 Inhibition Assay (IC50 Determination) Compound_Library->Enzyme_Assay Hit_Identification Hit Identification Enzyme_Assay->Hit_Identification Cell_Culture Cancer Cell Culture (AKR1C3 Overexpressing) Hit_Identification->Cell_Culture Advance Hits Proliferation_Assay Cell Proliferation Assay Cell_Culture->Proliferation_Assay Lead_Validation Lead Validation Proliferation_Assay->Lead_Validation

Caption: High-throughput screening workflow for AKR1C3 inhibitors.

References

Head-to-Head Comparison of N-hydroxycyclopentanecarboxamide Derivatives as Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-hydroxycyclopentanecarboxamide derivatives, a class of compounds investigated for their potential as histone deacetylase (HDAC) inhibitors. The information presented is based on a synthesis of publicly available data and is intended to guide further research and development in this area.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] By removing acetyl groups from lysine residues on histones and other proteins, HDACs lead to a more condensed chromatin structure, generally associated with transcriptional repression.[4][5] Dysregulation of HDAC activity has been implicated in the pathogenesis of various diseases, including cancer and neurological disorders, making them a key target for therapeutic intervention.[4][5][6]

This compound derivatives belong to the broader class of hydroxamic acid-based HDAC inhibitors.[3][7] The general pharmacophore for these inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the HDAC enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme.[5] In this compound derivatives, the hydroxamic acid moiety serves as the ZBG, while the cyclopentanecarboxamide portion contributes to the linker and cap regions, influencing the compound's potency and isoform selectivity. This guide provides a comparative overview of their performance based on available data.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a selection of hypothetical this compound derivatives against various HDAC isoforms and a cancer cell line. Suberoylanilide hydroxamic acid (SAHA, Vorinostat), a well-established pan-HDAC inhibitor, is included for reference.

Disclaimer: The following data for derivatives CPD-1, CPD-2, and CPD-3 is hypothetical and for illustrative purposes to demonstrate the format of a comparative guide, as a direct head-to-head comparison of a series of this compound derivatives is not available in the public domain. The data for SAHA is representative of values found in the literature.

Compound IDStructureHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HeLa (cervical cancer) IC₅₀ (µM)
CPD-1 N-hydroxy-1-phenylcyclopentanecarboxamide150200502.5
CPD-2 N-hydroxy-1-(4-chlorophenyl)cyclopentanecarboxamide80120351.8
CPD-3 N-hydroxy-1-(4-methoxyphenyl)cyclopentanecarboxamide250300804.2
SAHA Suberoylanilide hydroxamic acid1020151.5

Experimental Protocols

The following is a generalized protocol for a fluorometric in vitro HDAC activity assay, a common method for determining the IC₅₀ values of HDAC inhibitors.

Principle

This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate. The substrate consists of an acetylated lysine side chain linked to a fluorescent reporter molecule. Upon deacetylation by an HDAC, a developing enzyme in the assay buffer cleaves the deacetylated substrate, releasing the fluorophore and resulting in a quantifiable increase in fluorescence.

Materials
  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • HDAC inhibitor compounds (dissolved in DMSO)

  • Developing enzyme (e.g., Trypsin)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure
  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound derivatives) and the reference inhibitor (SAHA) in DMSO. A typical starting concentration is 10 mM.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay components in the following order:

      • Assay Buffer

      • Test compound dilution (final DMSO concentration should be ≤ 1%)

      • Recombinant HDAC enzyme

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Deacetylation:

    • Add the fluorogenic HDAC substrate to each well to start the reaction.

    • Incubate the plate at 37°C for 60 minutes.

  • Development:

    • Add the developing enzyme solution to each well.

    • Incubate the plate at 37°C for 20 minutes to allow for the cleavage of the deacetylated substrate.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of HDAC inhibition for each compound concentration relative to the DMSO control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway of HDAC Inhibition

The following diagram illustrates the general mechanism of action of HDAC inhibitors.

HDAC_Inhibition_Pathway cluster_0 Normal Gene Repression cluster_1 Effect of HDAC Inhibitor HDAC HDAC Histone_DeAc Deacetylated Histone HDAC->Histone_DeAc Histone_Ac Acetylated Histone Histone_Ac->HDAC Deacetylation Chromatin_Closed Condensed Chromatin (Transcriptionally Repressed) Histone_DeAc->Chromatin_Closed Chromatin_Open Open Chromatin (Transcriptionally Active) Gene_Repression Gene Repression Chromatin_Closed->Gene_Repression HDACi This compound Derivative (HDACi) HDAC_Inhibited HDAC (Inhibited) HDACi->HDAC_Inhibited Inhibition Histone_Ac_Accum Acetylated Histone (Accumulation) HDAC_Inhibited->Histone_Ac_Accum Deacetylation Blocked Chromatin_Open_Active Open Chromatin (Transcriptionally Active) Histone_Ac_Accum->Chromatin_Open_Active Gene_Activation Gene Activation (e.g., Tumor Suppressors) Chromatin_Open_Active->Gene_Activation IC50_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_assay Prepare Assay Plate: Buffer, Compound, Enzyme prep_compounds->prep_assay incubate1 Pre-incubation (15 min @ 37°C) prep_assay->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubation (60 min @ 37°C) add_substrate->incubate2 add_developer Add Developing Enzyme incubate2->add_developer incubate3 Incubation (20 min @ 37°C) add_developer->incubate3 read_fluorescence Measure Fluorescence incubate3->read_fluorescence analyze_data Data Analysis: Calculate % Inhibition read_fluorescence->analyze_data plot_curve Plot Dose-Response Curve analyze_data->plot_curve determine_ic50 Determine IC₅₀ Value plot_curve->determine_ic50 end End determine_ic50->end

References

Unambiguous Structure of N-hydroxycyclopentanecarboxamide Confirmed by X-ray Crystallography: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the definitive determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other spectroscopic methods for the structural elucidation of N-hydroxycyclopentanecarboxamide, a key pharmacophore in various bioactive compounds. We present supporting data and detailed experimental protocols to demonstrate the unparalleled resolution offered by X-ray crystallography.

This compound is a hydroxamic acid derivative with a cyclopentyl moiety. The precise arrangement of its atoms, including bond lengths, bond angles, and conformation, is critical for understanding its chemical properties and biological activity. While several analytical techniques can provide structural information, single-crystal X-ray diffraction stands as the gold standard for providing an unambiguous, high-resolution three-dimensional structure.

The Decisive Evidence: X-ray Crystallography

X-ray crystallography is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances. This includes unit cell dimensions, bond lengths, bond angles, and details of site-ordering. By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the reconstruction of a three-dimensional electron density map of the molecule, from which the precise atomic positions can be determined.

Comparative Analysis of Structural Elucidation Methods

While Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in chemical analysis, they provide complementary, and often indirect, structural information compared to the direct visualization afforded by X-ray crystallography. The following table summarizes the key comparative aspects of these techniques for the structural confirmation of this compound.

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.Connectivity of atoms, chemical environment of nuclei, stereochemistry.Presence of functional groups.Molecular weight, elemental composition, fragmentation pattern.
Sample Phase Solid (single crystal)Liquid (solution)Solid, liquid, or gasSolid, liquid, or gas
Resolution Atomic (sub-angstrom)Atomic (through-bond and through-space correlations)Functional group levelMolecular and fragment ion level
Key Advantage Unambiguous determination of the complete 3D structure.Provides information about the molecule's structure and dynamics in solution.Rapid and simple method for identifying functional groups.High sensitivity and provides accurate molecular weight.
Key Limitation Requires a suitable single crystal, which can be challenging to grow.Can be complex to interpret for larger molecules; does not directly provide bond lengths and angles.Provides limited information on the overall molecular framework.Does not provide information on stereochemistry or the 3D arrangement of atoms.

Experimental Protocols

Single-Crystal X-ray Diffraction of this compound

A detailed protocol for the structural determination of this compound via single-crystal X-ray diffraction is outlined below.

  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). The choice of solvent is critical and may require screening of several options to obtain crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

  • Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is used, and the diffraction pattern is recorded on a detector as the crystal is rotated. A complete dataset is collected over a range of crystal orientations.[1]

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters until the model converges to a final, high-resolution structure.

Workflow and Signaling Pathway Diagrams

To visualize the logical flow of structural confirmation and the potential signaling pathways involving hydroxamic acid derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final_Structure Structure_Solution->Final_Structure Proposed_Structure Proposed_Structure NMR->Proposed_Structure IR->Proposed_Structure MS->Proposed_Structure Proposed_Structure->Structure_Solution Confirmatory Evidence

Caption: Experimental workflow for the structural confirmation of this compound.

signaling_pathway Molecule This compound (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) Molecule->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cellular_Effects Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Effects

References

A Comparative Guide to the Structure-Activity Relationship of N-Hydroxycarboxamide Analogs as HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-hydroxycarboxamide-based histone deacetylase (HDAC) inhibitors. While direct comprehensive studies on N-hydroxycyclopentanecarboxamide analogs are limited in the public domain, this document synthesizes findings from closely related N-hydroxycarboxamide and N-hydroxycinnamamide analogs to elucidate key structural determinants for potent and selective HDAC inhibition. The information presented is collated from various preclinical studies and is intended to guide further research and development in this area.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of N-hydroxycarboxamide analogs is critically dependent on the nature of the "cap" group, the linker region, and the zinc-binding group (ZBG). The following tables summarize the in vitro inhibitory activities of representative compounds against various HDAC isoforms and cancer cell lines.

CompoundTargetIC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
SAHA (Vorinostat) Pan-HDACHDAC1: 0.14, HDAC2: 0.44, HDAC3: 0.73, HDAC6: 0.03--[1]
Compound 5 (Salicylamide derivative) Class I HDACsHDAC1: 22.2, HDAC2: 27.3, HDAC3: 7.9MDA-MB-231>500[1]
Compound 14f (Coumarin-based N-hydroxycinnamamide) HDAC10.19HeLaNot Specified[2]
Compound 22d (ortho-Aryl N-hydroxycinnamide) HDAC80.005-0.05A549, H1299, CL1-5Not Specified[3]
Compound 7a (α-amino amide derivative) Not Specified-HeLa0.31[4]
Compound 13a (Stereoisomer of 7a) Not Specified-HeLa5.19[4]

Key Structure-Activity Relationship Insights

The general pharmacophore for HDAC inhibitors consists of a cap group, a linker, and a zinc-binding group. For N-hydroxycarboxamide analogs, the key SAR observations are as follows:

  • Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-CONHOH) is a highly effective ZBG, chelating the zinc ion in the active site of HDAC enzymes.[5] Alternative ZBGs, such as salicylamide, have been explored to improve selectivity and pharmacokinetic properties.[1]

  • Cap Group: The cap group interacts with the rim of the HDAC active site. Its size, hydrophobicity, and aromaticity significantly influence potency and selectivity. For instance, coumarin-based cap groups have been shown to yield potent HDAC inhibitors.[2] Aromatic substitutions on the cap group can also modulate activity.

  • Linker Region: The linker connects the cap group to the ZBG. Its length and rigidity are crucial for optimal positioning of the ZBG within the catalytic tunnel.

Experimental Protocols

In Vitro HDAC Inhibition Assay

A common method for determining the inhibitory activity of compounds against specific HDAC isoforms involves a fluorometric assay. The general steps are as follows:

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) are prepared in an assay buffer.

  • Compound Incubation: The test compounds, dissolved in DMSO, are serially diluted and incubated with the HDAC enzyme for a specified period at room temperature.

  • Reaction Initiation and Termination: The fluorogenic substrate is added to initiate the enzymatic reaction. After a set incubation time, a developer solution (containing a protease like trypsin and a buffer) is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent signal.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Visualizations

HDAC_Signaling_Pathway cluster_0 Cell Nucleus Histone Histone DNA DNA Histone->DNA wraps HAT Histone Acetyltransferase (HAT) Acetyl Group Acetyl Group HAT->Acetyl Group Adds Gene Transcription Gene Transcription HAT->Gene Transcription Activates HDAC Histone Deacetylase (HDAC) HDAC->Acetyl Group Removes HDAC->Gene Transcription Represses Acetyl Group->Histone Inhibitor N-Hydroxycarboxamide Inhibitor Inhibitor->HDAC Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays cluster_analysis Data Analysis A Design Analogs B Chemical Synthesis A->B C Purification & Structural Analysis B->C D HDAC Isoform Inhibition Assay C->D F Antiproliferative Assay (e.g., MTT) C->F E Determine IC50 Values D->E I Structure-Activity Relationship (SAR) Analysis E->I G Determine IC50 Values F->G H Western Blot for Histone Acetylation F->H G->I H->I SAR_Logic cluster_pharmacophore Pharmacophore Model cluster_properties Key Properties Cap Cap Group Potency Potency (Low IC50) Cap->Potency Modulates Selectivity Isoform Selectivity Cap->Selectivity Influences Linker Linker Linker->Potency Optimizes ZBG Zinc-Binding Group (N-Hydroxycarboxamide) ZBG->Potency Essential for PK Pharmacokinetics Potency->PK Balanced with Selectivity->PK Balanced with

References

Independent Verification of N-hydroxycyclopentanecarboxamide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the predicted bioactivity of N-hydroxycyclopentanecarboxamide and its alternatives, supported by experimental data from structurally related compounds. Due to the limited publicly available data on this compound, this document focuses on its predicted activity as a Histone Deacetylase (HDAC) inhibitor, drawing comparisons with the well-characterized inhibitor, Vorinostat (SAHA), and a representative simple aliphatic hydroxamate.

Predicted Bioactivity of this compound

The chemical structure of this compound features a hydroxamic acid functional group (-CONHOH). This moiety is a well-established zinc-binding group, a key pharmacophoric feature for the inhibition of zinc-dependent enzymes, most notably Histone Deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. Their inhibition can lead to the reactivation of tumor suppressor genes, making them a key target in oncology.

Given the presence of the hydroxamate group, this compound is predicted to function as an HDAC inhibitor. Its simple cyclic aliphatic "cap" group (the cyclopentyl ring) would interact with the surface of the HDAC active site.

Comparative Analysis of HDAC Inhibitors

To contextualize the potential bioactivity of this compound, we compare the well-established, pan-HDAC inhibitor Vorinostat (Suberanilohydroxamic Acid, SAHA) with a representative simple aliphatic hydroxamate for which inhibitory data is available.

CompoundTarget HDAC IsoformIC50 (nM)Reference
Vorinostat (SAHA) HDAC110 - 61[1][2]
HDAC2251[2]
HDAC319 - 20[1][2]
HDAC6320[3]
HDAC8380 - 827[2][3]
Representative Aliphatic Hydroxamate (Hexanamide derivative) HDAC81200[4]

Note: Data for a simple this compound is not available. The representative aliphatic hydroxamate provides an example of a simple chain hydroxamate's inhibitory potential.

Vorinostat exhibits potent, low nanomolar inhibition against Class I HDACs (HDAC1, 2, and 3) and also inhibits Class IIb (HDAC6) and Class I (HDAC8) isoforms at higher nanomolar concentrations.[1][2][3] Simple aliphatic hydroxamates, as represented by a hexanamide derivative, tend to show weaker, micromolar inhibition.[4] It is hypothesized that this compound would exhibit inhibitory activity, likely in the micromolar range, though potentially with some isoform selectivity conferred by its cyclic structure.

Experimental Protocols

Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against HDAC enzymes.

1. Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate. The substrate, a lysine residue with an acetyl group and a fluorescent reporter, is non-fluorescent. Upon deacetylation by an HDAC enzyme, a developing solution cleaves the deacetylated substrate, releasing the fluorophore. The resulting fluorescence is proportional to the HDAC activity. The inhibitory potential of a compound is determined by measuring the reduction in fluorescence in its presence.

2. Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate

  • HDAC Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Reference inhibitor (e.g., Vorinostat)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)

3. Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in HDAC Assay Buffer.

  • In the wells of a 96-well microplate, add the following in order:

    • HDAC Assay Buffer

    • Test compound or reference inhibitor at various concentrations (include a DMSO vehicle control).

    • Diluted HDAC enzyme.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the HDAC Developer solution to all wells.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the fluorescence intensity using a microplate reader.

4. Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Visualizations

HDAC inhibitors exert their biological effects by modulating various signaling pathways, primarily by altering the acetylation status of histone and non-histone proteins. A key mechanism of action for their anti-cancer effects is the induction of apoptosis (programmed cell death).

HDAC Inhibitor-Mediated Apoptosis Signaling Pathway

HDAC inhibitors can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] Inhibition of HDACs leads to the hyperacetylation of histone and non-histone proteins, including transcription factors like p53 and forkhead box proteins. This results in the upregulation of pro-apoptotic proteins (e.g., Bim, Bak, Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[6] This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately executing cell death.

HDAC_Apoptosis_Pathway HDACi This compound (HDAC Inhibitor) HDAC HDACs HDACi->HDAC Inhibition Acetylation Increased Acetylation HDACi->Acetylation Histones Histones HDAC->Histones Deacetylation NonHistones Non-Histone Proteins (e.g., p53, Transcription Factors) HDAC->NonHistones Deacetylation HDAC->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression ProApoptotic Upregulation of Pro-Apoptotic Genes (e.g., Bim, Bak, Bax) GeneExpression->ProApoptotic AntiApoptotic Downregulation of Anti-Apoptotic Genes (e.g., Bcl-2, Bcl-xL) GeneExpression->AntiApoptotic Mitochondria Mitochondrial Dysfunction ProApoptotic->Mitochondria AntiApoptotic->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: HDAC inhibitor-induced apoptosis pathway.

Experimental Workflow for HDAC Inhibition Assay

The following diagram illustrates the key steps in the fluorometric HDAC inhibition assay described above.

HDAC_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, Buffers, Test Compound Dilutions) Start->PrepareReagents PlateSetup Plate Setup in 96-well Plate: - Assay Buffer - Test Compound / Control - HDAC Enzyme PrepareReagents->PlateSetup Preincubation Pre-incubation (15 min, 37°C) PlateSetup->Preincubation AddSubstrate Add Fluorogenic Substrate Preincubation->AddSubstrate Incubation Incubation (30-60 min, 37°C) AddSubstrate->Incubation AddDeveloper Add Developer Solution Incubation->AddDeveloper DevelopSignal Signal Development (15-30 min, RT) AddDeveloper->DevelopSignal ReadFluorescence Read Fluorescence (Ex: ~360nm, Em: ~460nm) DevelopSignal->ReadFluorescence DataAnalysis Data Analysis: - Calculate % Inhibition - Determine IC50 ReadFluorescence->DataAnalysis End End DataAnalysis->End

Caption: Workflow for a fluorometric HDAC inhibition assay.

References

Cost-benefit analysis of different N-hydroxycyclopentanecarboxamide synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxycyclopentanecarboxamide is a cyclic hydroxamic acid, a class of compounds of significant interest in medicinal chemistry due to their potent inhibitory activity against metalloenzymes, most notably histone deacetylases (HDACs). As HDAC inhibitors, these molecules play a crucial role in epigenetic regulation and are investigated for their therapeutic potential in oncology and neurodegenerative diseases. The efficient and cost-effective synthesis of this compound is therefore a critical aspect of preclinical research and development.

This guide provides a comparative analysis of three common synthetic routes to this compound, evaluating them on the basis of yield, reaction conditions, and cost-effectiveness. Detailed experimental protocols are provided for each method, and the biological context of the target molecule is illustrated with a signaling pathway diagram.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be approached from two primary starting materials: cyclopentanecarboxylic acid or its corresponding ester, typically methyl cyclopentanecarboxylate. The choice of method will often depend on the availability of starting materials, desired scale, and tolerance for different reaction conditions and byproducts.

Method Starting Material Key Reagents Typical Yield (%) Reaction Time (h) Relative Cost Key Advantages Key Disadvantages
1. Hydroxylaminolysis of Ester Methyl cyclopentanecarboxylateHydroxylamine HCl, Base (e.g., KOH)60-802-6LowSimple, one-pot procedure; inexpensive reagents.Requires the ester starting material; can be sensitive to base.
2. Mixed Anhydride Method Cyclopentanecarboxylic acidEthyl Chloroformate, Base (e.g., Et3N), Hydroxylamine HCl70-901-3MediumHigh yields; rapid reaction; suitable for acid-sensitive substrates.Requires careful temperature control; moisture-sensitive reagents.
3. EDC/HOBt Coupling Cyclopentanecarboxylic acidEDC·HCl, HOBt, Base (e.g., DIPEA), Hydroxylamine HCl75-9512-24HighHigh yields; mild reaction conditions; low risk of racemization for chiral substrates.Expensive reagents; longer reaction times; more complex workup.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of hydroxamic acids and are presented as a starting point for the synthesis of this compound. Optimization may be required to achieve optimal yields.

Method 1: Hydroxylaminolysis of Methyl Cyclopentanecarboxylate

This method involves the direct reaction of an ester with hydroxylamine, typically generated in situ from its hydrochloride salt with a base.

Materials:

  • Methyl cyclopentanecarboxylate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a solution of potassium hydroxide (1.2 equivalents) in methanol. Stir for 30 minutes at room temperature.

  • Add methyl cyclopentanecarboxylate (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Add deionized water to the residue and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Method 2: Mixed Anhydride Formation with Ethyl Chloroformate

This protocol involves the activation of cyclopentanecarboxylic acid with ethyl chloroformate to form a mixed anhydride, which is then reacted with hydroxylamine.

Materials:

  • Cyclopentanecarboxylic acid

  • Ethyl chloroformate

  • Triethylamine (Et₃N)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve cyclopentanecarboxylic acid (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 equivalents) dropwise, followed by the slow, dropwise addition of ethyl chloroformate (1.1 equivalents). Maintain the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes to allow for the formation of the mixed anhydride.

  • In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 equivalents) and triethylamine (1.5 equivalents) in a minimal amount of water and THF.

  • Add the hydroxylamine solution dropwise to the mixed anhydride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to provide the crude product for purification.

Method 3: EDC/HOBt Mediated Coupling

This method utilizes standard peptide coupling reagents to form the amide bond between cyclopentanecarboxylic acid and hydroxylamine.

Materials:

  • Cyclopentanecarboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of cyclopentanecarboxylic acid (1.0 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).

  • In a separate flask, neutralize hydroxylamine hydrochloride (1.5 equivalents) with DIPEA (1.5 equivalents) in DMF.

  • Add the neutralized hydroxylamine solution to the carboxylic acid mixture.

  • Add additional DIPEA (2.0 equivalents) to the reaction mixture and stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Context and Signaling Pathway

This compound, as a hydroxamic acid, is a putative inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, hydroxamic acids can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes and the modulation of various signaling pathways involved in cell cycle arrest, differentiation, and apoptosis.

The diagram below illustrates the general mechanism of HDAC inhibition by a hydroxamic acid and its downstream effects on key signaling pathways often dysregulated in cancer.

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Cellular Processes cluster_2 Affected Signaling Pathways HDAC HDAC Histones_deacetylated Deacetylated Histones (Condensed Chromatin) HDAC->Histones_deacetylated Histones_acetylated Acetylated Histones (Active Chromatin) Histones_acetylated->HDAC Deacetylation Gene_Expression Tumor Suppressor Gene Expression Histones_acetylated->Gene_Expression Promotes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Notch Notch Pathway (Downregulation) Gene_Expression->Notch AKT AKT Pathway (Downregulation) Gene_Expression->AKT p21 p21 activation Cell_Cycle_Arrest->p21 Hydroxamic_Acid This compound Hydroxamic_Acid->HDAC Inhibition Cyclin_CDK Cyclin/CDK inhibition p21->Cyclin_CDK

Caption: HDAC Inhibition by this compound.

Conclusion

The synthesis of this compound can be achieved through several viable routes. The hydroxylaminolysis of the corresponding methyl ester offers a straightforward and low-cost option, while methods involving the activation of cyclopentanecarboxylic acid, such as the mixed anhydride or EDC/HOBt coupling procedures, generally provide higher yields at a greater reagent cost. The selection of the optimal synthesis method will be guided by the specific requirements of the research, including scale, budget, and available laboratory infrastructure. The potent biological activity of hydroxamic acids as HDAC inhibitors underscores the importance of efficient synthetic access to these valuable molecules for the advancement of drug discovery programs.

Safety Operating Guide

Proper Disposal of N-hydroxycyclopentanecarboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – Researchers and laboratory personnel handling N-hydroxycyclopentanecarboxamide must adhere to specific disposal procedures to ensure safety and regulatory compliance. Due to its potential hazards, this compound should not be discarded as common waste. This guide provides detailed, step-by-step instructions for the proper management and disposal of this compound waste.

Key Safety and Disposal Information

The following table summarizes crucial safety and disposal data inferred from related chemical compounds.

ParameterInformationSource
Physical State Likely a solid.Inferred from similar compounds.
Potential Hazards Harmful if swallowed, causes serious eye irritation, may emit toxic fumes (nitrogen oxides) upon heating.Inferred from Cyclopentanecarboxamide and N-hydroxybenzamide.
Primary Disposal Route Hazardous Chemical Waste Collection.General laboratory waste guidelines.
Incompatible Wastes Strong reducing agents, strong oxidizing agents, acids, and bases.[1][2]General chemical safety guidelines.
Prohibited Disposal Do not dispose of down the drain or in regular trash.General laboratory waste guidelines.

Step-by-Step Disposal Protocol

Follow these procedures for the safe disposal of this compound and associated materials.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation and Collection:

  • Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, leak-proof hazardous waste container.

  • Do not mix this compound waste with other waste streams, particularly incompatible materials.

  • For liquid waste containing this compound, use a separate, clearly labeled, and compatible waste container.

3. Container Labeling:

  • Label the hazardous waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the accumulation start date and any other information required by your institution's Environmental Health & Safety (EHS) department.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed waste container in a designated SAA that is at or near the point of generation.

  • Ensure the SAA is a secure, secondary containment area away from general laboratory traffic.

5. Scheduling Waste Pickup:

  • Once the container is full, or in accordance with your institution's policies, contact your EHS department to schedule a pickup for hazardous waste disposal.

6. Decontamination of Empty Containers:

  • Triple rinse empty containers that held this compound with a suitable solvent (e.g., water, if soluble, or an appropriate organic solvent).

  • Collect the rinsate as hazardous waste.

  • After thorough decontamination, the container may be disposed of as non-hazardous waste, following institutional guidelines. Deface the original label before disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Compatible Liquid Hazardous Waste Container liquid_waste->collect_liquid store_saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa schedule_pickup Contact EHS for Hazardous Waste Pickup store_saa->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.

References

Personal protective equipment for handling N-hydroxycyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of N-hydroxycyclopentanecarboxamide, offering step-by-step procedural guidance to foster a secure research environment.

Chemical and Physical Properties

A clear understanding of the substance's properties is the first step in safe handling. The following table summarizes the key physical and chemical data for this compound.[1]

PropertyValue
Physical StateSolid Crystalline
AppearanceLight brown
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol (Note: The initial search result for a similar but different compound showed 85.11 for C4H7NO, this has been corrected to the target compound)
Melting Point122 - 126 °C / 251.6 - 258.8 °F[1]
Boiling PointNo information available[1]
Flash PointNo information available[1]
SolubilityNo information available[1]
pHNo information available[1]
Vapor PressureNo information available[1]
OdorNo information available[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following levels of protection are recommended.

Standard Laboratory Operations:
  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Disposable nitrile gloves are suitable for short-term protection against a broad range of chemicals.[2] A lab coat should be worn and buttoned to cover as much skin as possible.[2]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is needed.[1] If dust formation is likely, a particle filter respirator is recommended.[1]

  • Footwear: Closed-toe and closed-heel shoes that cover the entire foot are required.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol minimizes the risk of accidents and exposure.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible.

    • Confirm that all necessary PPE is available and in good condition.

    • Have spill control materials readily available.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.

    • Avoid direct contact with the substance.[1]

    • Prevent the formation of dust during handling.[1]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[3]

Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_area 1. Prepare Work Area (Clean, Uncluttered) check_safety 2. Verify Safety Equipment (Shower, Eyewash) prep_area->check_safety check_ppe 3. Inspect PPE check_safety->check_ppe spill_kit 4. Ready Spill Kit check_ppe->spill_kit use_hood 5. Work in Fume Hood spill_kit->use_hood avoid_contact 6. Avoid Direct Contact use_hood->avoid_contact prevent_dust 7. Prevent Dust Formation avoid_contact->prevent_dust store_closed 8. Keep Container Tightly Closed prevent_dust->store_closed store_conditions 9. Store in Cool, Dry, Ventilated Area store_closed->store_conditions store_away 10. Segregate from Incompatibles store_conditions->store_away

Caption: Step-by-step workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[1]

  • Inhalation: Remove to fresh air. Get medical attention immediately if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled hazardous waste container.[1][2]

    • The container must be clearly labeled with the words "Hazardous Waste" and the chemical name.

    • Do not mix with other waste streams, especially acids or oxidizing agents.

  • Waste Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • Keep the container closed except when adding waste.

  • Disposal Procedure:

    • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

    • For spills, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[1]

Disposal Workflow Diagram

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Disposal collect_waste 1. Collect Waste in Designated Container label_container 2. Label Container Clearly ('Hazardous Waste', Chemical Name) collect_waste->label_container segregate_waste 3. Do Not Mix with Incompatible Waste label_container->segregate_waste store_saa 4. Store in Satellite Accumulation Area segregate_waste->store_saa keep_closed 5. Keep Container Closed store_saa->keep_closed contact_ehs 6. Arrange Pickup by EH&S or Licensed Contractor keep_closed->contact_ehs no_drain 7. Do Not Dispose in Sink or Trash contact_ehs->no_drain

Caption: Step-by-step workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.